molecular formula C15H24O8 B1585539 Tetraethyl propane-1,1,2,3-tetracarboxylate CAS No. 635-03-0

Tetraethyl propane-1,1,2,3-tetracarboxylate

Cat. No.: B1585539
CAS No.: 635-03-0
M. Wt: 332.35 g/mol
InChI Key: WGEVJRBJWMGTSI-UHFFFAOYSA-N
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Description

Tetraethyl propane-1,1,2,3-tetracarboxylate is a useful research compound. Its molecular formula is C15H24O8 and its molecular weight is 332.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetraethyl propane-1,1,2,3-tetracarboxylate
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InChI

InChI=1S/C15H24O8/c1-5-20-11(16)9-10(13(17)21-6-2)12(14(18)22-7-3)15(19)23-8-4/h10,12H,5-9H2,1-4H3
Source PubChem
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InChI Key

WGEVJRBJWMGTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601034781
Record name 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester
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Molecular Weight

332.35 g/mol
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CAS No.

635-03-0
Record name 1,1,2,3-Tetraethyl 1,1,2,3-propanetetracarboxylate
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Record name Tetraethyl propane-1,1,2,3-tetracarboxylate
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Record name 635-03-0
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Record name 1,1,2,3-Propanetetracarboxylic acid, tetraethyl ester
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Record name Tetraethyl propane-1,1,2,3-tetracarboxylate
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Foundational & Exploratory

Strategic Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate from Diethyl Malonate: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

Tetraethyl propane-1,1,2,3-tetracarboxylate is a valuable polyfunctional compound utilized in organic synthesis as a precursor for various heterocyclic compounds and chelating agents.[1] This guide provides a comprehensive overview of its synthesis from the readily available starting material, diethyl malonate. The core of this transformation is a sophisticated tandem reaction sequence involving a Knoevenagel condensation followed by a Michael addition.[1] We will dissect the underlying mechanisms of these cornerstone C-C bond-forming reactions, provide a detailed, field-tested experimental protocol, and present the necessary data for successful execution and product validation. This document is intended for researchers and scientists in drug development and chemical synthesis, offering both theoretical grounding and practical, actionable insights.

Introduction: The Synthetic Utility of Diethyl Malonate

Diethyl malonate is a uniquely versatile C-H acidic compound, serving as a cornerstone building block in modern organic synthesis.[2] Its central methylene group is flanked by two electron-withdrawing ester functionalities, which significantly increases the acidity of its protons. This electronic feature facilitates facile deprotonation by a weak base to form a stabilized carbanion (enolate), a potent nucleophile.[3] This reactivity is expertly harnessed in two of the most powerful reactions for carbon-carbon bond formation: the Knoevenagel condensation and the Michael addition.[2] The synthesis of this compound is a classic example that leverages both reactions in a sequential, one-pot procedure, demonstrating the efficiency and elegance of tandem methodologies in constructing complex molecular architectures from simple precursors.

Mechanistic Deep Dive: A Tale of Two Reactions

The transformation of diethyl malonate into this compound proceeds through a two-stage mechanism. Understanding the causality behind each step is critical for optimizing reaction conditions and maximizing yield.

The synthesis initiates with the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4][5]

  • Enolate Formation: A weak base, such as diethylamine or piperidine, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.[5] Using a weak base is crucial to prevent the self-condensation of the aldehyde.[4]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Dehydration: The resulting aldol-type intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated intermediate, diethyl methylidenemalonate. The removal of this water can help drive the reaction equilibrium towards the product.[6]

This reaction was first reported by Emil Knoevenagel in 1894, who observed that diethyl malonate and formaldehyde condense in the presence of diethylamine to form a bis-adduct.[6]

The diethyl methylidenemalonate formed in situ is a classic Michael acceptor due to its electron-deficient double bond. It is immediately trapped by a second molecule of diethyl malonate enolate in a Michael addition.[2]

  • Nucleophilic Attack: A second enolate ion of diethyl malonate, generated by the base present in the reaction mixture, attacks the β-carbon of the α,β-unsaturated diethyl methylidenemalonate.[7] This 1,4-conjugate addition is a thermodynamically controlled process.

  • Protonation: The resulting intermediate is an enolate which is then protonated, likely by the conjugate acid of the base catalyst or during aqueous workup, to yield the final stable product, this compound.[7]

The combination of these two reactions in a single synthetic operation provides an efficient route to the target molecule.

Synthesis_Pathway Synthesis Pathway of this compound cluster_0 Reactants cluster_2 Product DEM1 Diethyl Malonate DEM2 Diethyl Malonate (Second Equivalent) Enolate1 Malonate Enolate DEM1->Enolate1 Base (e.g., Diethylamine) Formaldehyde Formaldehyde Intermediate Diethyl Methylidenemalonate (Michael Acceptor) Formaldehyde->Intermediate Knoevenagel Condensation Product This compound DEM2->Product Michael Addition Enolate1->Intermediate Knoevenagel Condensation Intermediate->Product

Figure 1: A diagram illustrating the tandem Knoevenagel-Michael reaction sequence.

Experimental Protocol

This protocol details a reliable method for the synthesis, purification, and validation of this compound.

ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
Diethyl MalonateC₇H₁₂O₄160.17320 g (302 mL)2.0Redistilled, colorless liquid
Formalin (37% aq. soln.)CH₂O30.0365 g (60 mL)~0.8
Diethylamine(C₂H₅)₂NH73.147.5 g (10.5 mL)0.1Catalyst
Absolute EthanolC₂H₅OH46.07200 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12500 mL-For extraction
Saturated NaCl SolutionNaCl(aq)-200 mL-For washing
Anhydrous MgSO₄MgSO₄120.3720 g-Drying agent
  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Separatory funnel (1-L)

  • Distillation apparatus for vacuum distillation

  • Initial Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 320 g (2.0 moles) of diethyl malonate and 7.5 g (0.1 moles) of diethylamine.

  • Reaction Initiation: Begin stirring the mixture and gently heat it to 50-60°C using a heating mantle.

  • Formaldehyde Addition: Slowly add 65 g of 37% formalin solution dropwise from a dropping funnel over a period of approximately 1 hour. An exothermic reaction will occur. Maintain the internal temperature between 70-80°C by adjusting the addition rate and, if necessary, using a water bath for cooling.

  • Reaction Completion: After the addition is complete, continue to stir and heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Solvent Addition: Transfer the cooled reaction mixture to a 1-L separatory funnel and add 200 mL of diethyl ether.

  • Aqueous Wash: Wash the organic layer sequentially with 100 mL of water, 100 mL of 5% HCl solution (to remove residual diethylamine), and finally with 100 mL of saturated NaCl solution.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate for at least 30 minutes.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and any unreacted starting material using a rotary evaporator.

  • Vacuum Distillation: The crude product is a viscous oil. Purify it by vacuum distillation. Collect the fraction boiling at 182–184°C at a pressure of 8 mmHg.[8]

  • Yield: 90-95%

  • Appearance: Colorless, viscous oil

  • Boiling Point: 182–184 °C / 8 mmHg[8]

  • Molecular Formula: C₁₅H₂₄O₈[9]

  • Molecular Weight: 332.35 g/mol [9]

Safety and Handling
  • Diethyl Malonate: Irritant. Handle in a well-ventilated fume hood.

  • Formaldehyde: Toxic, carcinogen, and corrosive. All operations involving formalin must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Diethylamine: Flammable, corrosive, and toxic. Handle with care in a fume hood.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during its use.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and high-yielding process that elegantly demonstrates the power of tandem reactions in organic chemistry. By carefully controlling the stoichiometry and reaction conditions, the Knoevenagel condensation and subsequent Michael addition proceed smoothly in a one-pot operation. The protocol described herein, grounded in well-established chemical principles, provides a reliable pathway for researchers to access this versatile synthetic intermediate for applications in drug discovery and materials science.

References

  • Title: The Knoevenagel Condensation - Organic Reactions Source: Organic Reactions URL: [Link]

  • Title: diethyl methylenemalonate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Original Knoevenagel condensation reaction: formaldehyde and diethyl... Source: ResearchGate URL: [Link]

  • Title: Knoevenagel condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) Source: RSC Publishing URL: [Link]

  • Title: Preparation of Diethyl methylenemalonate Source: LookChem URL: [Link]

  • Title: ethyl propane-1,1,2,3-tetracarboxylate - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Step-by-step mechanism of the Michael addition between diethyl malonate a.. Source: Filo URL: [Link]

  • Title: What is the preparation of diethyl malonate? Source: Quora URL: [Link]

  • Title: Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965 Source: PubChem URL: [Link]

Sources

An In-depth Technical Guide to Tetraethyl propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 635-03-0

This technical guide provides a comprehensive overview of Tetraethyl propane-1,1,2,3-tetracarboxylate, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, synthesis, properties, and applications.

Chemical Identity and Properties

This compound, registered under CAS number 635-03-0, is a tetraester with the molecular formula C₁₅H₂₄O₈ and a molecular weight of 332.35 g/mol .[1] It is also known by its synonym, Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester. This compound is a colorless to almost colorless clear liquid at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 635-03-0
Molecular Formula C₁₅H₂₄O₈[1]
Molecular Weight 332.35 g/mol [1]
Appearance Colorless to Almost colorless clear liquid
Purity >97.0% (GC)
Boiling Point 182–184 °C at 8 mmHg[2]

Synthesis and Mechanism

The classical and most widely adopted synthesis of this compound is achieved through a Michael addition reaction.[3][4] This method involves the conjugate addition of a diethyl malonate enolate to diethyl fumarate.[2] The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol.[2]

The mechanism proceeds in three key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[3][5]

  • Michael Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated ester, diethyl fumarate, in a 1,4-conjugate addition. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[3][4][6]

  • Protonation: The enolate intermediate is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound.[3]

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diethyl Malonate Diethyl Malonate Enolate of Diethyl Malonate Enolate of Diethyl Malonate Diethyl Malonate->Enolate of Diethyl Malonate Forms Diethyl Fumarate Diethyl Fumarate Tetraester Enolate Tetraester Enolate Diethyl Fumarate->Tetraester Enolate Forms Base (EtO-) Base (EtO-) Base (EtO-)->Diethyl Malonate Deprotonation Enolate of Diethyl Malonate->Diethyl Fumarate Nucleophilic Attack (1,4-addition) This compound This compound Tetraester Enolate->this compound Protonation

Caption: Michael addition synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Diethyl malonate

  • Diethyl fumarate

  • Glacial acetic acid

  • Carbon tetrachloride

Procedure:

  • In a 5-liter flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 92 g of sodium in 1 kg of absolute ethanol.

  • Once the sodium has completely dissolved, cool the flask and add 800 g of diethyl malonate with stirring.

  • Gently warm the mixture on a steam bath and add 700 g of diethyl fumarate from the dropping funnel at a rate that maintains a gentle boil.

  • After the addition is complete, continue to boil the mixture for one hour.

  • Cool the reaction mixture and add 250 g of glacial acetic acid.

  • Distill off most of the ethanol under reduced pressure.

  • Pour the residue into water to dissolve any solids and separate the aqueous layer.

  • Extract the aqueous layer four times with carbon tetrachloride.

  • Combine the organic layers and wash twice with water.

  • Distill off the carbon tetrachloride under atmospheric pressure.

  • The final product is obtained by distillation under reduced pressure, collecting the fraction at 182–184 °C/8 mm. This procedure typically yields 93–94% of the theoretical amount.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band between 1730-1750 cm⁻¹ is indicative of the C=O stretching of the ester groups. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region. The C-H stretching of the alkyl groups will appear around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple diastereotopic protons. The ethyl groups would show characteristic triplets for the methyl protons and quartets for the methylene protons. The protons on the propane backbone would appear as a series of complex multiplets.

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for each of the carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbonyl carbons of the ester groups would resonate in the downfield region (around 170 ppm). The carbons of the ethyl groups and the propane backbone would appear in the upfield region. The number of signals will depend on the symmetry of the molecule.[8]

Mass Spectrometry

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound (332.35 g/mol ). Fragmentation patterns would be expected to involve the loss of ethoxy groups and other characteristic fragments.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and as a potential prodrug scaffold.

Synthesis of Heterocyclic Compounds

This tetraester serves as a precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

  • Pyridazines: The 1,4-dicarbonyl moiety inherent in the structure of this compound makes it a suitable starting material for the synthesis of pyridazine derivatives through condensation reactions with hydrazine and its derivatives.[9] Pyridazinones, a class of pyridazine derivatives, exhibit a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties.[10]

  • Barbiturates: While not a direct precursor, the malonic ester substructure is fundamental to the synthesis of barbiturates.[11][12] The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.[12] The structural complexity of this compound offers opportunities for creating novel barbiturate analogs with potentially unique pharmacological profiles.[13]

Applications cluster_heterocycles Heterocyclic Synthesis cluster_drug_dev Drug Development This compound This compound Pyridazines Pyridazines This compound->Pyridazines Precursor for Barbiturate Analogs Barbiturate Analogs This compound->Barbiturate Analogs Potential for Novel Analogs Prodrug Design Prodrug Design This compound->Prodrug Design Scaffold for

Caption: Key application areas of this compound.

Prodrug Development

The ester functionalities of this compound can be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid and ethanol. This property makes it an interesting candidate for prodrug design, where the ester groups could be used to mask polar functional groups of a parent drug, thereby improving its lipophilicity and pharmacokinetic properties.

Safety and Handling

Comparative Analysis with Isomers

Several isomers of Tetraethyl propanetetracarboxylate exist, each with a unique substitution pattern of the four ester groups on the propane backbone. These structural differences can lead to variations in their physical and chemical properties.

Table 2: Comparison of Tetraethyl propanetetracarboxylate Isomers

IsomerCAS NumberKey Structural Difference
1,1,2,3- 635-03-0Ester groups on C1 (x2), C2, and C3
1,1,3,3- 2121-66-6Ester groups on C1 (x2) and C3 (x2)
1,2,2,3- 7460-75-5Ester groups on C1, C2 (x2), and C3

The different substitution patterns can influence the steric hindrance around the ester groups, affecting their reactivity in nucleophilic substitution and hydrolysis reactions.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-established synthesis via the Michael addition makes it readily accessible. While further characterization, particularly comprehensive spectroscopic and safety data, is needed, its utility as a precursor for heterocyclic compounds and as a scaffold for prodrug design warrants continued investigation by the scientific community.

References

  • BYJU'S. Michael Addition Mechanism. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • PubChem. Tetraethyl propane-1,2,2,3-tetracarboxylate. [Link]

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link]

  • Genesee Polymers Corporation. Safety Data Sheet. (2020-11-13). [Link]

  • Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. [Link]

  • PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate. [Link]

  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Link]

  • SpectraBase. 1,1,3,3-Propane-tetracarboxylic acid, tetraethyl ester - Optional[MS (GC)]. [Link]

  • SpectraBase. 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester - Optional[Vapor Phase IR]. [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-03-17). [Link]

  • Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. (2024-09-30). [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (). [Link]

  • ResearchGate. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • MedCrave online. The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part-IV. (2019-06-12). [Link]

  • MDPI. Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. [Link]

  • ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. [Link]

  • OpenStax. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

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  • IQ-USP. 13.18 Carbon-13 NMR. [Link]

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"chemical properties of Tetraethyl propane-1,1,2,3-tetracarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Tetraethyl propane-1,1,2,3-tetracarboxylate

Introduction

This compound (CAS No. 635-03-0) is a polyfunctional ester with a unique molecular architecture that makes it a valuable intermediate in diverse fields ranging from organic synthesis to medicinal chemistry and polymer science.[1][2] Characterized by a propane backbone densely functionalized with four ethyl ester groups, this compound offers a versatile platform for chemical modification.[1] Its reactivity is dominated by the chemistry of its ester functionalities, which can be hydrolyzed, reduced, or undergo nucleophilic substitution.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this molecule in their work. We will delve into established experimental protocols, discuss the mechanistic basis for its reactivity, and explore its potential as a prodrug and a synthetic building block.

Core Molecular Attributes

The specific arrangement of the four ester groups on the propane backbone confers distinct steric and electronic properties to the molecule.[1] Two esters are located on the terminal C1 carbon, with one on C2 and another on C3. This structure results in a chiral center at the C2 position, a feature that can be significant in stereoselective synthesis and pharmaceutical applications.

Identifier Value
IUPAC Name This compound
CAS Number 635-03-0[3]
Molecular Formula C₁₅H₂₄O₈[2][4]
Molecular Weight 332.35 g/mol [2][3]
Canonical SMILES CCOC(=O)CC(C(C(=O)OCC)C(=O)OCC)C(=O)OCC

graph "Chemical_Structure" {
layout=neato;
node [shape=none, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"];

// Esters on C1 C1_E1_CO [label="C=O"]; C1_E1_O [label="O"]; C1_E1_Et [label="CH2CH3"]; C1_E2_CO [label="C=O"]; C1_E2_O [label="O"]; C1_E2_Et [label="CH2CH3"];

// Ester on C2 C2_E_CO [label="C=O"]; C2_E_O [label="O"]; C2_E_Et [label="CH2CH3"];

// Ester on C3 C3_E_CO [label="C=O"]; C3_E_O [label="O"]; C3_E_Et [label="CH2CH3"];

// Propane backbone C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5];

// Attach esters C1 -- C1_E1_CO [len=1.5]; C1_E1_CO -- C1_E1_O; C1_E1_O -- C1_E1_Et; C1 -- C1_E2_CO [len=1.5]; C1_E2_CO -- C1_E2_O; C1_E2_O -- C1_E2_Et;

C2 -- C2_E_CO [len=1.5]; C2_E_CO -- C2_E_O; C2_E_O -- C2_E_Et;

C3 -- C3_E_CO [len=1.5]; C3_E_CO -- C3_E_O; C3_E_O -- C3_E_Et; }

Caption: 2D structure of this compound.

Synthesis and Purification

The most reliable and high-yielding synthesis of this compound is achieved through the Michael addition of diethyl malonate to diethyl fumarate.[5] This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which can achieve yields of 93-94%.[5]

An alternative approach involves the direct esterification of propane-1,1,2,3-tetracarboxylic acid with ethanol under strong acid catalysis (e.g., sulfuric acid), though this requires the prior synthesis or sourcing of the parent acid.[1][2]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Michael Addition Synthesis

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[5]

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1 kg of absolute ethanol. Cautiously add 92 g of sodium, cut into strips, at a rate that maintains a gentle boil.

  • Addition of Malonate: Once all the sodium has dissolved, cool the flask and add 800 g of diethyl malonate with stirring.

  • Michael Addition: Gently warm the mixture on a steam bath and add 700 g of diethyl fumarate from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to boil the mixture for one hour.[5]

  • Quenching: Cool the reaction mixture and add 250 g of glacial acetic acid to neutralize the remaining sodium ethoxide.

  • Workup: Distill off most of the ethanol under reduced pressure. Pour the residue into water to dissolve the solid salts. Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.

  • Purification: Wash the combined organic layers twice with water. Distill off the carbon tetrachloride under atmospheric pressure. The final product, this compound, is purified by vacuum distillation, collecting the fraction at 182–184°C/8 mm Hg.[5]

Chemical Reactivity and Mechanistic Pathways

The reactivity of this molecule is centered on its four ester groups, making it a versatile substrate for various transformations.

Hydrolysis

Under acidic or basic conditions, or in the presence of esterase enzymes, the compound undergoes hydrolysis to yield propane-1,1,2,3-tetracarboxylic acid and four equivalents of ethanol.[1][2] This reaction is fundamental to its application in prodrug design, where the ester groups act as lipophilic masking agents that are cleaved in vivo to release the more polar, active parent acid.[1]

Hydrolysis Reactants This compound + 4 H₂O Products Propane-1,1,2,3-tetracarboxylic Acid + 4 Ethanol Reactants->Products  Acid, Base, or  Esterase Catalysis

Caption: General scheme for the hydrolysis of the title compound.

Reduction

The ester functionalities can be reduced to primary alcohols using powerful reducing agents. Treatment with lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether will convert all four ester groups to hydroxymethyl (-CH₂OH) groups, yielding the corresponding tetra-alcohol.[1][2] This transformation provides a route to polyol structures that can be used in polymer and materials science.

Nucleophilic Substitution

The compound can undergo nucleophilic substitution reactions where the ethoxy groups of the esters are displaced by other nucleophiles.[1] This allows for the synthesis of a wide range of derivatives, including amides or other esters, further expanding its utility as a synthetic intermediate.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the molecule's physicochemical properties is essential for its handling, purification, and application.

Property Value Source
Appearance Colorless to Almost Colorless Clear Liquid[3]
Purity >97.0% (by GC)[3]
Boiling Point 182–184 °C at 8 mmHg[5]
Predictive Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the four ethyl groups (-OCH₂CH₃). The eight methylene protons of the ethoxy groups would appear as overlapping quartets, likely around 4.1-4.3 ppm. The twelve methyl protons would appear as overlapping triplets near 1.2-1.4 ppm. The five protons on the propane backbone would produce a series of complex, overlapping multiplets in the 2.0-3.5 ppm region.

  • ¹³C NMR: The spectrum should display distinct signals for the four ester carbonyl carbons (C=O) in the 168-175 ppm range. The methylene carbons of the ethyl groups (-OCH₂) are expected around 60-65 ppm, while the methyl carbons (-CH₃) would be found upfield, around 14 ppm. The three carbons of the propane backbone would appear in the 30-50 ppm region.

  • Mass Spectrometry (EI): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 332. Subsequent fragmentation would likely involve the sequential loss of ethoxy radicals (-•OCH₂CH₃, loss of 45 amu), ethyl groups (-•CH₂CH₃, loss of 29 amu), and ethoxycarbonyl groups (-•COOCH₂CH₃, loss of 73 amu).

  • FT-IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester groups. Strong C-O stretching bands would be visible in the 1100-1300 cm⁻¹ region, and C-H stretching from the alkyl groups would appear just below 3000 cm⁻¹.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool for scientists in several disciplines.

  • Prodrug Design: The ability of the ester groups to be hydrolyzed in vivo makes the molecule an excellent candidate for creating carrier-linked prodrugs.[1][6] The parent molecule, propane-1,1,2,3-tetracarboxylic acid, is an effective chelating agent for radioactive strontium (Sr²⁺).[1] By masking the polar carboxylic acid groups as esters, the lipophilicity of the molecule is increased, potentially enhancing its bioavailability and ability to cross biological membranes. Upon enzymatic cleavage inside the body, the active chelating agent is released.

  • Biochemical Assays: The compound can serve as a substrate for studying the kinetics and mechanisms of esterase enzymes.[1][2] The rate of hydrolysis can be monitored to determine enzyme activity and inhibition.

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules, including heterocyclic compounds and novel chelating agents.[1]

  • Polymer Science: In industrial applications, it has been used as a plasticizer for polymers like polyvinyl chloride (PVC). Its incorporation into the polymer matrix improves flexibility and thermal stability.[1]

Conclusion

This compound is a multifunctional chemical compound with significant potential in both academic research and industrial development. Its well-defined synthesis, predictable reactivity, and versatile chemical nature make it an important tool for organic chemists. For drug development professionals, its key value lies in its potential as a prodrug scaffold, enabling the targeted delivery and controlled release of active pharmaceutical ingredients. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in novel applications.

References

  • Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Tetraethyl 1,1,3,3-propanetetracarboxylate | C15H24O8 | CID 220073. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Clarke, H. T., & Murray, T. F. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of Tetra-Alkyl 1-Chloro-3-(Dialkylphosphono)Propane-1,1,2,3-Tetracarboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 21, 2026, from [Link]

  • 1,1,3,3-Propane-tetracarboxylic acid, tetraethyl ester. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Propane, 1,1,3,3-tetraethoxy-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester, 97%+ (GC), C15H24O8, 25 grams. (n.d.). StruChem. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Tetraethyl Propane-1,1,2,3-tetracarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tetraethyl propane-1,1,2,3-tetracarboxylate. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ester solubility, outlines a robust experimental protocol for quantitative solubility determination, and introduces predictive methodologies based on Hansen Solubility Parameters. By synthesizing theoretical principles with practical, field-proven experimental design, this guide serves as an essential resource for effectively utilizing this compound in various scientific applications.

Introduction: Understanding the Physicochemical Profile of this compound

This compound is a polyfunctional ester with the molecular formula C₁₅H₂₄O₈.[1] Its structure, featuring four ethyl ester groups on a propane backbone, imparts specific steric and electronic properties that govern its behavior in solution.[2] A thorough understanding of its solubility is paramount for a multitude of applications, from its use as a precursor in organic synthesis to its potential role in formulation science.[2]

The principle of "like dissolves like" is the cornerstone of predicting solubility. The polarity of both the solute and the solvent, as well as the potential for intermolecular interactions such as hydrogen bonding, dictates the extent to which a compound will dissolve. Esters, like this compound, can act as hydrogen-bond acceptors due to their oxygen atoms, which allows for some interaction with protic solvents.[3] However, the bulky hydrocarbon chains of the ethyl groups contribute to a nonpolar character, suggesting a higher affinity for organic solvents over polar solvents like water.[4][5] Generally, esters with fewer than five carbon atoms exhibit some water solubility, a threshold that this compound significantly exceeds.

This guide will first explore the theoretical framework for predicting the solubility of this complex ester and then provide a detailed, validated experimental protocol for its precise quantification.

Theoretical Framework for Solubility Prediction

While direct experimental measurement is the gold standard, theoretical models provide valuable insights into the probable solubility of a compound in a range of solvents, enabling more efficient experimental design.

General Principles of Ester Solubility

The solubility of esters is a balance between their polar ester groups and their nonpolar alkyl chains. For this compound, the presence of four ester functionalities provides significant polar character. However, the cumulative effect of the four ethyl groups and the propane backbone results in a molecule that is predominantly nonpolar. Consequently, it is expected to be miscible with a wide range of common organic solvents and largely immiscible with water.[3]

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters (HSP) offer a more sophisticated, semi-quantitative approach to predicting solubility.[6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from atomic interactions.

  • δp (Polar forces): Stemming from dipole moments.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of these three parameters, which define a point in "Hansen space." The principle posits that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of solubility.

The following table provides the Hansen Solubility Parameters for a selection of common organic solvents. The HSP for this compound would need to be determined experimentally or through predictive software.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Dichloromethane18.26.36.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3

Data sourced from publicly available Hansen Solubility Parameter datasets.

By determining the HSP of this compound, a "solubility sphere" can be constructed in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the compound.

cluster_0 Solute Solute (TEP) Good Solvent 1 Good Solvent 2 Poor Solvent 1 Poor Solvent 2

Caption: Hansen Solubility Sphere for this compound (TEP).

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[7] This method involves creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment
  • This compound (>97% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25°C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solute should be visible.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the sedimentation of excess solute.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

    • Accurately weigh the filtered aliquot.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the corresponding solvent.

    • Analyze the filtered sample and the calibration standards using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h with shaking) A->B C 3. Phase Separation (Sedimentation/Centrifugation) B->C D 4. Collect and Filter Supernatant C->D E 5. Quantitative Analysis (HPLC/GC) D->E F 6. Calculate Solubility E->F

Caption: Experimental Workflow for Solubility Determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C (Hypothetical Data)

SolventSolubility ( g/100 mL)Molarity (mol/L)
Acetone> 50> 1.5
Dichloromethane> 50> 1.5
Ethanol25.80.78
Ethyl Acetate> 50> 1.5
Hexane5.20.16
Methanol15.40.46
Toluene45.11.36
Water< 0.1< 0.003

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle the compound with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While it is theoretically predicted to be highly soluble in a range of common organic solvents and poorly soluble in water, the detailed experimental protocol outlined herein provides a robust methodology for obtaining precise quantitative data. The integration of predictive tools like Hansen Solubility Parameters further enhances the ability of researchers to make informed decisions regarding solvent selection for various applications. Adherence to the described protocols will ensure the generation of accurate and reproducible solubility data, which is critical for the successful application of this versatile compound in research and development.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Chemistry LibreTexts. (2023). Properties of Esters. [Link]

  • PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate. [Link]

  • Scribd. Ester Solubility and Preparation Lab Report. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

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Reactivity of Tetraethyl propane-1,1,2,3-tetracarboxylate with Nucleophiles: Mechanisms, Protocols, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

Tetraethyl propane-1,1,2,3-tetracarboxylate is a polyfunctional ester that serves as a highly versatile scaffold in modern organic synthesis. Its unique structure, featuring four ethyl ester groups on a propane backbone, presents multiple reactive sites for nucleophilic attack, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive analysis of its reactivity profile with a range of nucleophiles. We will explore two primary modes of reactivity: nucleophilic acyl substitution at the ester carbonyls and reactions involving the formation of enolate intermediates from the activated methylene and methine protons. Key transformations, including hydrolysis, aminolysis, and condensation reactions for heterocyclic synthesis, are discussed in detail. Furthermore, the guide delves into the carbon-carbon bond-forming reactions facilitated by the compound's acidic protons, analogous to classical malonic ester chemistry. Detailed experimental protocols, mechanistic diagrams, and a summary of reaction parameters are provided to equip researchers with the practical knowledge required to leverage this potent synthetic building block.

Introduction to this compound

This compound (TEPT), with the molecular formula C₁₅H₂₄O₈, is a complex ester derivative of propane-1,1,2,3-tetracarboxylic acid.[1] Its structure is characterized by a propane chain substituted with four electron-withdrawing ethyl carboxylate groups. This high degree of functionalization confers unique steric and electronic properties, establishing TEPT as a crucial building block for more intricate molecules in fields such as pharmaceuticals and material science.[1]

The synthesis of TEPT is most classically achieved through the esterification of its parent acid with ethanol, typically under strong acid catalysis.[1] However, more contemporary and efficient methods involve the condensation of diethyl malonate with reagents like diethyl fumarate in the presence of a base, highlighting its origins from active methylene compounds.[2] Understanding this synthetic lineage is key to predicting its subsequent reactivity.

This guide will systematically dissect the two major avenues of TEPT's reactivity with nucleophiles:

  • Reactions at the Electrophilic Carbonyl Centers: Direct attack by nucleophiles on the four ester groups.

  • Reactions via Enolate Intermediates: Deprotonation of the acidic α-protons on the propane backbone to form a potent carbon nucleophile.

Fundamental Principles of Reactivity

The reactivity of TEPT is governed by the interplay between its electrophilic ester groups and the acidity of its backbone protons.

Electrophilicity of the Ester Carbonyls

Each of the four ester groups presents a classic electrophilic site at the carbonyl carbon. Nucleophiles can attack this site, leading to a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group. This process, known as nucleophilic acyl substitution , is the fundamental mechanism for reactions like hydrolysis and aminolysis.

Acidity of α-Protons and Enolate Formation

The protons on the propane backbone, particularly the one at the C-2 position, are positioned between two electron-withdrawing carboxyl groups. This arrangement significantly increases their acidity, making them susceptible to deprotonation by a suitable base (e.g., sodium ethoxide). This principle is the cornerstone of malonic ester chemistry.[3] The resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the adjacent carbonyl groups.[4] This stabilized enolate is a soft nucleophile, ideal for forming new carbon-carbon bonds via reactions with electrophiles like alkyl halides.[4][5]

Key Reactions with Nucleophiles

TEPT undergoes a variety of transformations depending on the nature of the nucleophile and the reaction conditions employed.[1]

Hydrolysis: Access to the Parent Tetracarboxylic Acid

In the presence of water and an acid or base catalyst, TEPT can be fully hydrolyzed. This reaction cleaves all four ester linkages to yield propane-1,1,2,3-tetracarboxylic acid and four equivalents of ethanol.[1]

  • Nucleophile: Water (H₂O) or hydroxide ion (OH⁻)

  • Product: Propane-1,1,2,3-tetracarboxylic acid

  • Significance: This provides a direct route to the parent polycarboxylic acid, which has applications as an enzyme inhibitor and a building block for other complex molecules.[6]

Aminolysis and Amidation

Primary or secondary amines can act as potent nucleophiles, attacking the ester carbonyls to displace the ethoxide group and form amide bonds. Depending on the stoichiometry, this can lead to mono-, di-, tri-, or tetra-amides.

  • Nucleophile: Amines (R-NH₂, R₂NH)

  • Product: Polyamide derivatives

  • Significance: This reaction is fundamental for creating polyamide structures and for introducing nitrogen-containing functionalities into the molecular framework.

Condensation with Dinucleophiles: Synthesis of Heterocycles

The reaction of TEPT with dinucleophiles, such as urea, is a powerful strategy for constructing heterocyclic ring systems. This transformation is analogous to the well-established synthesis of barbiturates from diethyl malonate and urea.[7][8]

In this reaction, the two amine groups of urea act as nucleophiles in a twofold nucleophilic acyl substitution, likely targeting two of the ester groups on TEPT.[8] This condensation, typically catalyzed by a strong base like sodium ethoxide, results in the formation of a substituted barbituric acid derivative.[7] Such scaffolds are of immense interest in medicinal chemistry due to their wide range of biological activities, including sedative, hypnotic, and anticonvulsant properties.[8][9][10]

Knoevenagel-Type Condensation

The acidic protons on the TEPT backbone allow it to participate in Knoevenagel condensations with aldehydes or ketones.[11] The reaction is initiated by a weak base, which deprotonates the TEPT to form the nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone, and a subsequent dehydration step yields a stable α,β-unsaturated product.[11]

  • Nucleophile: TEPT-derived enolate

  • Electrophile: Aldehydes or Ketones

  • Product: α,β-unsaturated tetracarboxylate derivatives

  • Significance: This is a versatile C-C bond-forming reaction used to synthesize conjugated systems.[11]

Visualization of Reaction Pathways

The diverse reactivity of TEPT can be summarized in the following logical workflow.

TEPT_Reactivity Figure 1: Core Reactivity Pathways of TEPT cluster_acyl_sub Nucleophilic Acyl Substitution cluster_enolate Enolate-Mediated Reactions TEPT This compound Hydrolysis Propane-1,1,2,3-tetracarboxylic Acid TEPT->Hydrolysis H₂O / H⁺ or OH⁻ Aminolysis Polyamide Derivatives TEPT->Aminolysis R-NH₂ Urea_Condensation Heterocyclic Scaffolds (e.g., Barbiturate Derivatives) TEPT->Urea_Condensation Urea / NaOEt Enolate TEPT Enolate (Carbon Nucleophile) TEPT->Enolate Base (e.g., NaOEt) Alkylation Alkylated TEPT Derivatives Enolate->Alkylation R-X (Alkyl Halide) Knoevenagel α,β-Unsaturated Products Enolate->Knoevenagel R₂C=O (Aldehyde/Ketone)

Caption: General reaction pathways for this compound.

Experimental Protocols

The following protocol details the synthesis of TEPT, adapted from a verified procedure in Organic Syntheses. This provides a foundational method for obtaining the starting material for subsequent nucleophilic reactions.

Protocol 1: Synthesis of this compound[2]

Workflow Diagram:

Synthesis_Workflow Figure 2: Workflow for TEPT Synthesis start Start prep_naoe 1. Prepare Sodium Ethoxide (Na in absolute EtOH) start->prep_naoe add_malonate 2. Add Diethyl Malonate prep_naoe->add_malonate add_fumarate 3. Add Diethyl Fumarate (Maintain gentle boil) add_malonate->add_fumarate reflux 4. Reflux for 1 hour add_fumarate->reflux quench 5. Cool and Quench (Add glacial acetic acid) reflux->quench workup 6. Aqueous Workup & Extraction (H₂O, then CCl₄) quench->workup purify 7. Distill under Reduced Pressure (182–184°C / 8 mm) workup->purify end End: Pure TEPT purify->end

Caption: Step-by-step workflow for the synthesis of TEPT.

Methodology:

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, place 1 kg of absolute ethanol. Add 92 g (4 gram-atoms) of sodium, cut into strips, through the condenser at a rate that maintains a controlled reflux.[2]

  • Addition of Reagents: Once all the sodium has dissolved, cool the flask and add 800 g (5 moles) of diethyl malonate with stirring. Gently warm the mixture on a steam bath and add 700 g (4.1 moles) of diethyl fumarate from the dropping funnel. The rate of addition should be controlled to maintain a gentle boil.[2]

  • Reaction: After the addition is complete, continue to boil the mixture for one hour.[2]

  • Quenching and Workup: Cool the reaction mixture and add 250 g (4.2 moles) of glacial acetic acid. Distill off most of the ethanol under reduced pressure. Pour the residue into sufficient distilled water to dissolve any solids.[2]

  • Extraction: Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers and wash twice with water.[2]

  • Purification: Distill off the carbon tetrachloride under atmospheric pressure. The residue is then distilled under reduced pressure. The product, this compound, is collected at 182–184°C / 8 mm Hg. The expected yield is 93–94%.[2]

Summary of Reactivity

The following table summarizes the key reactive transformations of TEPT with various nucleophiles.

Reaction Type Nucleophile Key Reagents/Conditions Primary Product Type Significance
HydrolysisWater / HydroxideH₂O, H⁺ or OH⁻ catalystPolycarboxylic AcidSynthesis of the parent acid.[1]
AminolysisAmines (RNH₂)Amine, heatPolyamideFormation of amide linkages.
Heterocycle SynthesisUreaUrea, NaOEt, refluxBarbiturate DerivativeAccess to medicinally relevant scaffolds.[7][8]
AlkylationTEPT Enolate1. NaOEt (Base)2. R-X (Alkyl Halide)C-Alkylated EsterC-C bond formation.[3][12]
Knoevenagel CondensationTEPT Enolate1. Weak Base (e.g., Piperidine)2. Aldehyde/Ketoneα,β-Unsaturated EsterSynthesis of conjugated systems.[11]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis, offering a rich landscape of chemical reactivity. Its dual nature—possessing both electrophilic ester groups and acidic α-protons—allows for a wide array of transformations. Researchers can exploit nucleophilic acyl substitution pathways to generate polyacids and polyamides or to construct complex heterocyclic systems relevant to drug discovery. Simultaneously, the principles of enolate chemistry enable the formation of new carbon-carbon bonds through alkylation and condensation reactions. A thorough understanding of these competing and complementary pathways, as detailed in this guide, is essential for designing rational synthetic routes to novel and functional molecules.

References

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from University of Calgary Chemistry website. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from Wikipedia. [Link]

  • Clarke, H. T., & Murray, T. F. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses Procedure. Retrieved from [Link]

  • JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from JoVE. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from Organic Chemistry Tutor website. [Link]

  • Dickey, J. B., & Gray, A. R. (n.d.). Barbituric acid. Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. Retrieved from LibreTexts Chemistry. [Link]

  • Fasco, M. J. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Retrieved from a university repository. [Link]

  • Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(1), 1-25. [Link]

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A Senior Application Scientist's Guide to the Hydrolysis of Tetraethyl propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Propane-1,1,2,3-tetracarboxylic Acid

Propane-1,1,2,3-tetracarboxylic acid is a polyfunctional organic compound with a unique structural architecture, featuring four carboxylic acid groups on a compact propane backbone.[1][2] This high density of functional groups makes it a valuable building block in various fields. Its structural analogues, like propane-1,2,3-tricarboxylic acid, are known to interact with biological systems, for instance, by inhibiting enzymes like aconitase in the Krebs cycle.[1][3] This suggests potential applications for propane-1,1,2,3-tetracarboxylic acid and its derivatives in drug development and metabolic research. Furthermore, polycarboxylic acids are crucial in materials science for creating functional polymers and polyimides with desirable properties like thermal stability.[4]

The most direct route to this valuable tetracarboxylic acid is through the hydrolysis of its corresponding ester, tetraethyl propane-1,1,2,3-tetracarboxylate.[5] This guide provides an in-depth exploration of this hydrolysis, balancing mechanistic theory with practical, field-proven protocols for researchers and drug development professionals. We will dissect the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Precursor: Synthesis of this compound

Before delving into the hydrolysis, it is crucial to understand the synthesis of the starting material. This compound is efficiently prepared via a Michael addition reaction. This involves the condensation of diethyl malonate with diethyl fumarate in the presence of a base, such as sodium ethoxide in ethanol.[6] This well-established procedure, detailed in Organic Syntheses, provides high yields of the desired tetraester, setting the stage for the subsequent hydrolysis.[6]

The Core Transformation: Mechanistic Insights into Ester Hydrolysis

The conversion of the four ethyl ester groups of this compound into carboxylic acids can be achieved under either acidic or basic conditions.[5] The choice between these pathways is not arbitrary; it is a strategic decision based on fundamental principles of reaction kinetics and equilibrium. Both mechanisms proceed through a key tetrahedral intermediate, but the catalysts and reaction dynamics differ significantly.

Pathway 1: Acid-Catalyzed Hydrolysis (Reversible)

Acid-catalyzed hydrolysis is essentially the reverse of the Fischer esterification process.[7] The reaction is driven by the presence of a large excess of water, which shifts the equilibrium toward the formation of the carboxylic acid and ethanol.[7][8][9]

Mechanism and Rationale: The mechanism involves the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[9][10][11] This activation is critical because water is a weak nucleophile. Following protonation, a water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10][12] A series of proton transfers then occurs, resulting in the elimination of ethanol as a leaving group and the regeneration of the acid catalyst.

Caption: Acid-catalyzed hydrolysis workflow.

Pathway 2: Base-Promoted Hydrolysis (Saponification - Irreversible)

Base-promoted hydrolysis, commonly known as saponification, is a cornerstone of ester chemistry.[13] Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible.

Mechanism and Rationale: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester.[12] This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an alkoxide ion (ethoxide in this case) as the leaving group.[12] The final, and critical, step is an irreversible acid-base reaction: the highly basic ethoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.[12][13] This final deprotonation step consumes the carboxylic acid product, preventing the reverse reaction and driving the equilibrium completely to the product side. An acidic workup is then required to protonate the carboxylate salt and isolate the final tetracarboxylic acid.[13]

Caption: Base-promoted hydrolysis (saponification) workflow.

Comparative Analysis: Choosing the Optimal Pathway

The selection of an acidic or basic hydrolysis protocol is a critical decision driven by the desired outcome and experimental constraints.

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Reversibility Reversible; requires a large excess of water to drive to completion.[7][8][9]Irreversible; the final deprotonation step drives the reaction to completion.[7][13]
Key Reagents Dilute strong acid (e.g., H₂SO₄, HCl) and water.[8]Strong base (e.g., NaOH, KOH, LiOH) in an aqueous or mixed solvent system.[13]
Work-up Simple evaporation of solvent and purification.Requires a distinct acidification step to protonate the carboxylate salt before extraction.[13][14]
Substrate Sensitivity May cause degradation of acid-sensitive substrates.May cause degradation of base-sensitive substrates; potential for side reactions like elimination if applicable.
Advantages Cleaner work-up without the need for neutralization of a large amount of base.High reaction yields due to irreversibility; generally faster than acid hydrolysis.
Disadvantages Reaction may not go to completion; may require prolonged reaction times.The final product is a salt that requires an additional acidification and extraction step for isolation.[14][15]

Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating best practices for reaction monitoring, work-up, and purification.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of water and a suitable co-solvent like dioxane. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq). A large excess of water is crucial to push the equilibrium.[8][9]

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester. The reaction may require 12-24 hours to approach completion.

  • Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • The aqueous solution now contains the tetracarboxylic acid. The product may precipitate upon cooling if its solubility in acidic water is low.

    • Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude propane-1,1,2,3-tetracarboxylic acid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture).

Protocol 2: Base-Promoted Hydrolysis (Saponification)
  • Reagent Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide (e.g., 4.4 eq, a 10% excess to ensure complete reaction of all four ester groups).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically much faster than acid-catalyzed hydrolysis and can often be completed in 2-4 hours. Monitor by TLC or HPLC for the disappearance of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution (containing the tetrasodium salt of the product) in an ice bath.

    • Slowly and carefully acidify the solution to a pH of approximately 1-2 by adding concentrated hydrochloric acid.[14][15] This will protonate the carboxylate anions, causing the tetracarboxylic acid to precipitate if it is a solid.

    • Extract the acidified solution several times with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude tetracarboxylic acid.

    • Recrystallize the solid from an appropriate solvent to achieve high purity.

Conclusion

The hydrolysis of this compound is a fundamental yet powerful transformation for accessing the highly functionalized propane-1,1,2,3-tetracarboxylic acid. The choice between acid- and base-catalyzed methods is a strategic one, guided by the principles of chemical equilibrium and reactivity. While acid catalysis offers a more straightforward work-up, saponification provides the advantage of an irreversible reaction, often leading to higher yields in shorter reaction times. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can reliably synthesize this valuable tetracarboxylic acid, paving the way for innovations in medicinal chemistry and materials science.

References

  • Organic Syntheses Procedure: ethyl propane-1,1,2,3-tetracarboxyl
  • Smolecule: Propane-1,1,2,3-tetracarboxylic acid | 63247-16-5.
  • University of Calgary: Ch20: Hydrolysis of Esters.
  • Wikipedia: Propane-1,2,3-tricarboxylic acid.
  • Benchchem: Tetraethyl propane-1,1,2,3-tetracarboxyl
  • PubChem: Propane-1,1,2,3-tetracarboxylic acid | C7H8O8 | CID 15930806.
  • Google Patents: US9517996B2 - Purific
  • Chemistry LibreTexts: Acid C
  • Chemistry Steps: Ester Hydrolysis: Acid and Base-C
  • YouTube: mechanism of ester hydrolysis.
  • Masaryk University: Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid.
  • Chemguide: mechanism for the acid c
  • Master Organic Chemistry: Basic Hydrolysis of Esters - Saponific
  • Chemistry LibreTexts: Reactions of Carboxylic Acids.
  • ResearchG
  • LookChem: General procedures for the purific
  • Crash Course Organic Chemistry: Carboxylic Acid Deriv

Sources

A Technical Guide to the Spectroscopic Characterization of Tetraethyl propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Tetraethyl propane-1,1,2,3-tetracarboxylate (CAS No. 635-03-0).[1] As a polyfunctional ester with applications in organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development.[1] While direct access to experimentally recorded spectra from databases such as the Spectral Database for Organic Compounds (SDBS), where it is listed under number 78, can be inconsistent, this guide synthesizes the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles and comparative analysis of similar structures. Methodologies for data acquisition and interpretation are also detailed to provide a self-validating framework for laboratory practice.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₁₅H₂₄O₈ and a molecular weight of 332.35 g/mol , is a complex ester with a unique substitution pattern on a propane backbone.[1] Its structure presents a fascinating case for spectroscopic analysis, with multiple chemically distinct, yet similar, environments for its protons and carbons. Accurate spectroscopic characterization is essential for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide will deconstruct the predicted spectroscopic signature of this molecule, offering insights into the causal relationships between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of four ethyl groups and a substituted propane chain. The key to interpreting this spectrum lies in understanding the chemical equivalence and spin-spin coupling of the various protons.

Table 1: Predicted ¹H NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet12H-O-CH₂-CH
b~4.20Quartet8H-O-CH ₂-CH₃
c~2.50Multiplet2H-CH₂-CH ₂-COOEt
d~3.50Multiplet1H-CH(COOEt)-CH (COOEt)₂
e~3.80Triplet1H-CH (COOEt)₂

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Causality Behind Predicted Shifts:

  • Ethyl Protons (a & b): The methyl protons (a) of the ethyl groups are expected to appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (b) will, in turn, be split into a quartet by the methyl protons and are shifted downfield to around 4.20 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Propane Backbone Protons (c, d, & e): The protons on the propane backbone will exhibit more complex splitting patterns (multiplets) due to coupling with each other. The protons on the C-3 methylene group (c) are expected around 2.50 ppm. The methine proton at C-2 (d) will be shifted further downfield to approximately 3.50 ppm due to the influence of three adjacent carbonyl groups. The methine proton at C-1 (e), being attached to a carbon bearing two ester groups, is anticipated to be the most deshielded of the backbone protons, appearing around 3.80 ppm as a triplet due to coupling with the C-2 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~14-O-CH₂-C H₃
2~61-O-C H₂-CH₃
3~35-C H₂-CH₂-COOEt
4~45-CH(C OOEt)₂
5~50-CH₂-C H(COOEt)-
6~168-172C =O

Note: Due to the structural complexity, some of the carbonyl and backbone carbons may have very similar chemical shifts.

Expert Insights on ¹³C Assignments:

  • The methyl and methylene carbons of the four ethyl groups (1 and 2) are expected in the upfield region, consistent with sp³ hybridized carbons.

  • The sp³ hybridized carbons of the propane backbone (3, 4, and 5) will appear in the mid-field region.

  • The carbonyl carbons (6) of the ester groups will be significantly deshielded and appear in the downfield region, typically between 168 and 172 ppm. Due to subtle differences in their electronic environments, it is possible that not all four carbonyl carbons will be perfectly equivalent, potentially leading to multiple closely spaced peaks in a high-resolution spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl₃ add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter tune_shim Tune & Shim filter->tune_shim acq_1h Acquire ¹H Spectrum tune_shim->acq_1h acq_13c Acquire ¹³C Spectrum tune_shim->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference analysis Spectral Analysis reference->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional groups and the alkane backbone.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2980-2850StrongC-H stretchAlkane (CH₂, CH₃)
1750-1730Very StrongC=O stretchEster
1250-1000StrongC-O stretchEster

Authoritative Grounding for IR Predictions:

  • C-H Stretch (2980-2850 cm⁻¹): The presence of multiple methyl and methylene groups in the ethyl and propane moieties will result in strong C-H stretching vibrations in this region.

  • C=O Stretch (1750-1730 cm⁻¹): The carbonyl group of the ester is one of the most characteristic and intense absorptions in an IR spectrum. A very strong band is expected in this region.

  • C-O Stretch (1250-1000 cm⁻¹): The C-O single bond stretching vibrations of the ester groups will also produce strong absorption bands in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on one of the plates and cover with the second plate.

    • Acquire the sample spectrum. The instrument will automatically subtract the background.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Neat Sample (Liquid Film) bg_scan Record Background Spectrum prep_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan identify_peaks Identify Absorption Bands sample_scan->identify_peaks correlate_groups Correlate with Functional Groups identify_peaks->correlate_groups

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentNotes
332[M]⁺Molecular ion (low abundance expected)
287[M - OEt]⁺Loss of an ethoxy group
259[M - COOEt]⁺Loss of an ethoxycarbonyl group
213[M - COOEt - EtOH]⁺Subsequent loss of ethanol
185[M - 2(COOEt)]⁺Loss of two ethoxycarbonyl groups

Trustworthiness of Fragmentation Predictions:

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 332 is expected, but it may be weak or absent in electron ionization (EI) mass spectrometry due to the lability of the ester groups.

  • Loss of Ethoxy Group ([M - OEt]⁺): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 287.

  • Loss of Ethoxycarbonyl Group ([M - COOEt]⁺): The cleavage of a carbon-carbon bond adjacent to a carbonyl group can result in the loss of an ethoxycarbonyl radical (•COOCH₂CH₃), giving a peak at m/z 259.

  • Further Fragmentation: Subsequent losses of neutral molecules like ethanol (EtOH, 46 Da) from fragment ions are also common and can help in piecing together the fragmentation puzzle.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) will provide extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to preserve the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis & Detection cluster_data Data Analysis intro_sample Introduce Dilute Solution ionize_sample Select Ionization Technique (e.g., ESI) intro_sample->ionize_sample mass_analyzer Separate Ions by m/z ionize_sample->mass_analyzer detect_ions Detect Ions mass_analyzer->detect_ions analyze_spectrum Analyze Fragmentation Pattern detect_ions->analyze_spectrum

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide presents a predicted spectral dataset, it provides a robust framework for researchers to interpret their own experimentally obtained data. The detailed protocols and causal explanations for spectral features are designed to ensure trustworthiness and scientific integrity in the characterization of this and similar complex organic molecules.

References

Sources

A Technical Guide to the Sourcing and Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the procurement of Tetraethyl propane-1,1,2,3-tetracarboxylate. We will explore its direct commercial availability, delineate key chemical identifiers to ensure accurate sourcing, and present robust, validated synthesis protocols for situations requiring in-house production or custom chemical manufacturing.

Part 1: Chemical Identity and Properties

Accurate identification is the cornerstone of chemical procurement. This compound is a tetraester with specific steric and electronic properties owing to the arrangement of its four ethyl ester groups on a propane backbone.[1]

To prevent procurement errors, it is crucial to distinguish it from its isomers, such as Tetraethyl propane-1,2,2,3-tetracarboxylate (CAS 7460-75-5).[2] The target compound for this guide is definitively identified by the following:

IdentifierValue
Compound Name This compound
Synonyms Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester
CAS Number 635-03-0 [1][3][4]
Molecular Formula C₁₅H₂₄O₈[1]
Molecular Weight 332.35 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid
InChI Key WGEVJRBJWMGTSI-UHFFFAOYSA-N[1]

Part 2: Commercial Availability

This compound (CAS 635-03-0) is commercially available as a research chemical from several specialized suppliers. This allows for direct procurement in laboratory-scale quantities, typically with high purity suitable for most R&D applications.

Below is a summary of established suppliers. Researchers should note that stock availability and lead times can vary.

SupplierProduct NumberPurityNotes
TCI Chemicals P0487>97.0% (GC)Available globally, with stock often held in Japan. Can be purchased directly or through distributors like Fisher Scientific.[5]
Benchchem B1585539[1]Not specifiedListed as a research chemical.[1]
Atomaxchem PR-233897[3]Not specifiedListed in their catalog.[3]

This table is for informational purposes. Availability and specifications should be confirmed directly with the supplier at the time of order.

Part 3: Alternative Sourcing Strategies

For requirements exceeding typical catalog quantities or in the event of stock shortages, alternative sourcing strategies must be employed. The two primary pathways are in-house synthesis based on established literature or engagement with a custom synthesis provider.

In-House Synthesis Protocol

A reliable and high-yield synthesis method for this compound is documented in Organic Syntheses, a highly trusted source for chemical preparations.[6] The procedure involves the Michael addition of diethyl malonate to diethyl fumarate.[6]

Reaction Scheme:

The core reaction involves the base-catalyzed addition of the diethyl malonate enolate to the electrophilic double bond of diethyl fumarate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Malonate Diethyl Malonate NaOEt Sodium Ethoxide (in Ethanol) Malonate->NaOEt 1. Deprotonation Fumarate Diethyl Fumarate Fumarate->NaOEt Product This compound NaOEt->Product 2. Michael Addition AceticAcid Glacial Acetic Acid (Workup) Product->AceticAcid 3. Quench

Figure 1: High-level reaction schematic for the synthesis.

Step-by-Step Experimental Protocol:

This protocol is adapted directly from the verified procedure in Organic Syntheses, Coll. Vol. 1, p. 523.[6]

  • Preparation of Sodium Ethoxide: In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, place 1 kg of absolute ethanol. Add 92 g of sodium, cut into strips, at a rate that maintains a gentle boil.[6]

  • Addition of Diethyl Malonate: Once all the sodium has dissolved, cool the flask and add 800 g of diethyl malonate with stirring.[6]

  • Michael Addition: Gently warm the mixture on a steam bath and add 700 g of diethyl fumarate from the dropping funnel. The rate of addition should be controlled to maintain a gentle boil, applying heat if necessary.[6]

  • Reflux: After the addition is complete, boil the mixture for one hour.[6]

  • Workup - Quenching: Cool the reaction mixture and add 250 g of glacial acetic acid.[6]

  • Workup - Extraction: Distill off most of the ethanol under reduced pressure. Pour the residue into water to dissolve the solid. Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.[6]

  • Workup - Washing: Wash the combined organic layers twice with water, and extract the water washings once with carbon tetrachloride.[6]

  • Purification: Distill off the carbon tetrachloride under atmospheric pressure. The final product is then distilled under reduced pressure, collecting the fraction at 182–184°C / 8 mm Hg . The expected yield is 93–94%.[6]

Custom Synthesis Services

When in-house synthesis is not feasible due to resource limitations, safety constraints, or scale, engaging a Contract Research Organization (CRO) or a custom synthesis company is the preferred industrial and academic approach.[7][8][9] These organizations provide specialized expertise in executing complex, multi-step syntheses.[8][10]

Key Service Offerings:

  • Route Scouting & Development: Devising novel or optimizing existing synthetic pathways.[8][10]

  • Small to Large-Scale Synthesis: Producing quantities from milligrams to multi-kilogram batches.[8]

  • Analytical Support: Full characterization (NMR, LC-MS, etc.) and quality control to ensure the final compound meets specifications.[10]

Workflow for Engaging a Custom Synthesis Provider:

G A 1. Project Inquiry (Provide CAS, Structure, Quantity, Purity) B 2. Feasibility Analysis & Quoting (CRO assesses synthesis route and cost) A->B Client sends C 3. Project Initiation (Purchase Order & Confidentiality Agreement) A->C Client approves B->A CRO responds D 4. Synthesis & Milestones (Regular progress reports provided by CRO) C->D E 5. QC & Analysis (Compound verified against specifications) D->E F 6. Final Product Delivery (Compound + Certificate of Analysis) E->F

Figure 2: Typical workflow for a custom synthesis project.

Prominent Custom Synthesis Providers:

  • Biosynth: Offers complex organic chemical synthesis with expertise in carbohydrates and nucleosides, serving pharma and diagnostic sectors.[10]

  • Apollo Scientific: Specializes in custom synthesis from milligrams to multi-kilogram scale, with capabilities in fluorination and high-pressure reactions.[8]

  • ChiroBlock: Focuses on first-time synthesis of non-commercially available compounds and route optimization.[9]

  • Otava Chemicals: Provides custom synthesis of organic molecules, including building blocks and reference compounds, often integrating cheminformatics.[11]

  • BOC Sciences: Offers a wide range of custom synthesis services for biotech, pharmaceutical, and life science industries.[7]

Part 4: Conclusion and Procurement Strategy

This compound is readily accessible for research and development purposes. The optimal procurement strategy depends on the required quantity, timeline, and available laboratory resources.

  • For R&D Scale (<100 g): Direct purchase from a catalog supplier like TCI Chemicals is the most efficient method.

  • For Pilot Scale (>100 g) or Supply Chain Security: In-house synthesis via the established Organic Syntheses protocol is a viable, high-yield option for organizations with organic chemistry capabilities.

  • For Outsourced Production: Engaging a custom synthesis provider is the recommended path for organizations requiring specific quantities without internal capacity, ensuring high-quality, documented material.

Decision-Making Flowchart for Procurement:

G Start Quantity Required? SmallScale < 100g (R&D)? Start->SmallScale LabEquipped Organic Synthesis Lab Available? SmallScale->LabEquipped No (>100g) Catalog Procure from Catalog Supplier (e.g., TCI) SmallScale->Catalog Yes InHouse Perform In-House Synthesis LabEquipped->InHouse Yes CustomSynth Engage Custom Synthesis CRO LabEquipped->CustomSynth No

Figure 3: A strategic guide for sourcing the target compound.

References

  • Biocompare. Chemical Synthesis Services. [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Organic Syntheses. Ethyl propane-1,1,2,3-tetracarboxylate. [Link]

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Navigating the Nomenclature and Utility of Tetraethyl Propane-1,1,2,3-tetracarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Tetraethyl propane-1,1,2,3-tetracarboxylate. We will delve into its nomenclature, distinguishing it from its isomers, detail its synthesis, and explore its applications, particularly as a versatile precursor in organic synthesis.

Deciphering the Identity: Nomenclature and Isomerism

This compound, identified by the CAS number 635-03-0 , is a tetraester with the molecular formula C₁₅H₂₄O₈.[1] A clear understanding of its nomenclature is paramount to avoid confusion with its structural isomers.

The systematic IUPAC name, this compound, precisely describes the arrangement of the four ethyl carboxylate groups on the propane backbone. One of the most common synonyms is Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester .[2]

It is crucial to distinguish this compound from its isomers, which possess the same molecular formula but differ in the substitution pattern of the ester groups. Key isomers include:

  • Tetraethyl propane-1,2,2,3-tetracarboxylate (CAS No. 7460-75-5): In this isomer, two ester groups are attached to the second carbon of the propane chain.

  • Tetraethyl 1,1,3,3-propanetetracarboxylate (CAS No. 2121-66-6): Here, the ester groups are located on the first and third carbons.[3]

These structural differences lead to distinct chemical and physical properties, influencing their reactivity and potential applications.

Synthesis of this compound: A Validated Protocol

A reliable and well-established method for the synthesis of this compound is the condensation reaction between diethyl malonate and diethyl fumarate. This procedure, detailed in Organic Syntheses, provides a high-yield pathway to the desired product.[4]

Causality of Experimental Choices

The choice of sodium ethoxide, generated in situ from sodium and absolute ethanol, is critical as it serves as the base to deprotonate diethyl malonate, forming the nucleophilic enolate. Diethyl fumarate acts as the Michael acceptor. The subsequent neutralization with acetic acid and a carefully planned workup procedure involving liquid-liquid extraction and distillation ensures the isolation of a pure product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sodium (92 g, 4 gram atoms)

  • Absolute Ethyl Alcohol (1 kg, 1266 cc)

  • Diethyl Malonate (800 g, 5 moles)

  • Diethyl Fumarate (700 g, 4.1 moles)

  • Glacial Acetic Acid (250 g, 4.2 moles)

  • Carbon Tetrachloride

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, carefully add sodium strips to absolute ethyl alcohol. Control the addition rate to maintain a gentle reflux.

  • Formation of the Malonate Enolate: Once all the sodium has dissolved, cool the flask and add diethyl malonate with stirring.

  • Michael Addition: Gently warm the mixture on a steam bath and add diethyl fumarate from the dropping funnel at a rate that maintains a gentle boil. After the addition is complete, continue to boil the mixture for one hour.

  • Neutralization and Workup: Cool the reaction mixture and add glacial acetic acid. Distill off most of the alcohol under reduced pressure.

  • Extraction: Pour the residue into water to dissolve any solids. Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and extract the water washes once with carbon tetrachloride.

  • Purification: Distill off the carbon tetrachloride. The final product, ethyl propane-1,1,2,3-tetracarboxylate, is then distilled under reduced pressure, collecting the fraction at 182–184°C/8 mm.[4]

Workflow for the Synthesis of this compound

G cluster_prep Preparation of Sodium Ethoxide cluster_reaction Michael Addition Reaction cluster_workup Workup and Purification Na Sodium NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt Reaction DEM Diethyl Malonate NaOEt->DEM Deprotonation DEM_enolate Malonate Enolate DEM->DEM_enolate DEF Diethyl Fumarate Crude_Product Crude Product Mixture DEF->Crude_Product Michael Addition DEM_enolate->Crude_Product Michael Addition Neutralized Neutralized Mixture Crude_Product->Neutralized Neutralization Acetic_Acid Glacial Acetic Acid Acetic_Acid->Neutralized Neutralization Extraction Extraction Neutralized->Extraction Extraction with CCl4 Washing Washing Extraction->Washing Washing with Water Distillation Distillation Washing->Distillation Distillation Pure_Product This compound Distillation->Pure_Product Fractional Distillation (182-184°C/8 mm)

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the synthesis of more complex molecules.[1] Its four ester groups provide multiple reaction sites for further functionalization.

Precursor for Heterocyclic Compounds

The polyfunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. Through reactions involving cyclization with different reagents, a diverse range of ring structures can be accessed, which are of significant interest in medicinal chemistry and materials science.

Role as a Chelating Agent

Upon hydrolysis of the ethyl ester groups, the parent compound, propane-1,1,2,3-tetracarboxylic acid, is formed. This polycarboxylic acid can act as an effective chelating agent, capable of binding to metal ions.[1] This property is particularly relevant in the context of designing molecules for sequestering metal ions in biological systems or for use in materials science applications.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in research.

PropertyValue
CAS Number 635-03-0
Molecular Formula C₁₅H₂₄O₈
Molecular Weight 332.35 g/mol
Appearance Colorless to almost colorless clear liquid
Purity (GC) >97.0%
Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~1.25 ppm (t, 12H): Triplet corresponding to the twelve protons of the four methyl groups (CH₃) of the ethyl esters.

  • ~2.5-3.0 ppm (m, 3H): A complex multiplet arising from the three protons on the propane backbone (CH₂ and CH).

  • ~4.20 ppm (q, 8H): Quartet for the eight methylene protons (CH₂) of the four ethyl esters.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~14 ppm: Signal for the methyl carbons (CH₃) of the ethyl esters.

  • ~30-50 ppm: Signals for the carbons of the propane backbone.

  • ~61 ppm: Signal for the methylene carbons (OCH₂) of the ethyl esters.

  • ~170 ppm: Signals for the carbonyl carbons (C=O) of the ester groups.

Predicted IR Spectrum:

  • 2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1735 cm⁻¹: A strong absorption band characteristic of the C=O stretching of the ester functional groups.

  • 1250-1000 cm⁻¹: C-O stretching vibrations.

Relationship between Structure, Synonyms, and Isomers

G cluster_main This compound cluster_names Alternative Names cluster_isomers Structural Isomers Core C15H24O8 (CAS: 635-03-0) IUPAC IUPAC Name: This compound Core->IUPAC is known as Synonym Synonym: Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester Core->Synonym is also known as Isomer1 Tetraethyl propane-1,2,2,3-tetracarboxylate (CAS: 7460-75-5) Core->Isomer1 is an isomer of Isomer2 Tetraethyl 1,1,3,3-propanetetracarboxylate (CAS: 2121-66-6) Core->Isomer2 is an isomer of

Caption: Relationship between the core compound, its names, and its isomers.

Conclusion

This compound is a versatile and valuable compound in the field of organic synthesis. A clear understanding of its nomenclature and the ability to distinguish it from its isomers are essential for its proper utilization. The well-documented synthesis procedure provides a reliable method for its preparation, opening avenues for its application as a precursor to complex heterocyclic structures and as a source for a potent chelating agent. The predictive spectroscopic data provided in this guide serves as a useful reference for its characterization. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

  • PubChem. Tetraethyl propane-1,2,2,3-tetracarboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate. National Center for Biotechnology Information. [Link]

  • LookChem. 1,1,2,3-PROPANETETRACARBOXYLIC ACID TETRAETHYL ESTER. [Link]

  • Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-(Carboxymethyl)pyrazolidine-3,5-dione from Tetraethyl Propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolidine-3,5-dione Scaffold

The pyrazolidine-3,5-dione core is a highly privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This five-membered ring system is a key pharmacophore in a multitude of therapeutic agents, demonstrating a broad spectrum of biological activities.[2] Well-known drugs, such as the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, showcase the clinical importance of this structural motif.[3] Derivatives of pyrazolidine-3,5-dione have been extensively investigated and have shown promise as anti-inflammatory, analgesic, antipyretic, antimicrobial, anticancer, and antidiabetic agents.[4]

The versatility of the pyrazolidine-3,5-dione ring system stems from its unique chemical properties and the potential for substitution at various positions, allowing for the fine-tuning of its pharmacological profile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a specific derivative, 4-(carboxymethyl)pyrazolidine-3,5-dione, utilizing tetraethyl propane-1,1,2,3-tetracarboxylate as a key starting material. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product.

Synthetic Strategy: Cyclocondensation of a Poly-ester with Hydrazine

The most common and robust method for the synthesis of the pyrazolidine-3,5-dione ring is the cyclocondensation reaction between a malonic acid derivative and a hydrazine derivative.[1] In this guide, we adapt this classical approach, employing this compound as the malonic acid analogue. The reaction with hydrazine hydrate will yield a pyrazolidine-3,5-dione with ethoxycarbonylmethyl substituents at the 4-position, which upon subsequent hydrolysis will afford the target molecule, 4-(carboxymethyl)pyrazolidine-3,5-dione.

This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The choice of this compound allows for the introduction of a functionalized side chain at the 4-position of the pyrazolidine-3,5-dione ring, which can be a key handle for further derivatization and the development of new chemical entities.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization. The mechanism can be broken down into the following key steps:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule acts as a nucleophile and attacks one of the carbonyl carbons of the ester groups of this compound. This results in the formation of a tetrahedral intermediate.

  • Elimination of Ethanol: The tetrahedral intermediate collapses, leading to the elimination of a molecule of ethanol and the formation of a hydrazide-ester intermediate.

  • Second Nucleophilic Attack: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl carbon of an adjacent ester group.

  • Ring Closure and Final Product Formation: This intramolecular attack leads to the formation of a five-membered ring intermediate. Subsequent elimination of a second molecule of ethanol results in the formation of the stable pyrazolidine-3,5-dione ring. The remaining two ester groups on the propane backbone are then hydrolyzed to carboxylic acids in a subsequent step.

Below is a visual representation of the proposed reaction mechanism.

reaction_mechanism Tetraester This compound HydrazideEster Hydrazide-Ester Intermediate Tetraester->HydrazideEster + Hydrazine - Ethanol Hydrazine Hydrazine (H₂N-NH₂) CyclicIntermediate Cyclic Intermediate HydrazideEster->CyclicIntermediate Intramolecular Attack PyrazolidinedioneEster 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione CyclicIntermediate->PyrazolidinedioneEster - Ethanol FinalProduct 4-(Carboxymethyl)pyrazolidine-3,5-dione PyrazolidinedioneEster->FinalProduct + Water (Hydrolysis) Ethanol Ethanol (x2) Water Water (Hydrolysis)

Caption: Proposed reaction mechanism for the synthesis of 4-(carboxymethyl)pyrazolidine-3,5-dione.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-(carboxymethyl)pyrazolidine-3,5-dione.

Part 1: Synthesis of 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione

Materials:

  • This compound

  • Hydrazine hydrate (98%)

  • Absolute Ethanol

  • Sodium metal

  • Hydrochloric acid (concentrated)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 50 mL of absolute ethanol. Under an inert atmosphere (e.g., nitrogen or argon), add small, freshly cut pieces of sodium metal (equivalent to 1.1 molar equivalents relative to the tetraester) to the ethanol with stirring. The reaction is exothermic; allow the sodium to dissolve completely to form a solution of sodium ethoxide.

  • Reaction with this compound: To the freshly prepared sodium ethoxide solution, add this compound (1 molar equivalent) dropwise at room temperature with continuous stirring.

  • Addition of Hydrazine Hydrate: After the addition of the tetraester is complete, add hydrazine hydrate (1 molar equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation of the Product: Dissolve the resulting residue in 100 mL of cold water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring in an ice bath until the pH is approximately 2-3. A white precipitate of 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 50-60 °C. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: Hydrolysis to 4-(Carboxymethyl)pyrazolidine-3,5-dione

Materials:

  • 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione (from Part 1)

  • Sodium hydroxide solution (10% w/v)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione in 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Stir the solution at room temperature for 12-24 hours to allow for complete hydrolysis of the ester groups. The reaction can be gently heated to accelerate the process, but this should be monitored to avoid degradation of the product.

  • Acidification: After the hydrolysis is complete, cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the precipitation of the final product, 4-(carboxymethyl)pyrazolidine-3,5-dione.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization of the Final Product

The structure and purity of the synthesized 4-(carboxymethyl)pyrazolidine-3,5-dione should be confirmed using a combination of spectroscopic techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the carboxymethyl group and the methylene protons of the pyrazolidine ring. The acidic protons of the carboxylic acid and the N-H protons of the ring will also be present, though their chemical shifts may vary depending on the solvent.
¹³C NMR Resonances for the carbonyl carbons of the pyrazolidine-3,5-dione ring, the carboxylic acid carbonyl carbon, and the methylene carbons.[5]
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (both amide and carboxylic acid), and O-H stretching of the carboxylic acid.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 4-(carboxymethyl)pyrazolidine-3,5-dione.
Melting Point A sharp melting point is indicative of a pure compound.

Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and characterization of 4-(carboxymethyl)pyrazolidine-3,5-dione.

experimental_workflow Start Start: this compound & Hydrazine Hydrate Cyclocondensation Cyclocondensation (NaOEt, Ethanol, Reflux) Start->Cyclocondensation Workup1 Work-up & Precipitation (Acidification) Cyclocondensation->Workup1 Intermediate Intermediate: 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione Workup1->Intermediate Hydrolysis Hydrolysis (NaOH solution) Intermediate->Hydrolysis Workup2 Work-up & Precipitation (Acidification) Hydrolysis->Workup2 FinalProduct Final Product: 4-(Carboxymethyl)pyrazolidine-3,5-dione Workup2->FinalProduct Characterization Characterization (NMR, IR, MS, MP) FinalProduct->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of 4-(carboxymethyl)pyrazolidine-3,5-dione.

Conclusion and Future Perspectives

This application note has provided a detailed and practical guide for the synthesis of 4-(carboxymethyl)pyrazolidine-3,5-dione from this compound. The described protocol is based on a well-established cyclocondensation reaction and offers a reliable method for accessing this functionalized pyrazolidine-3,5-dione derivative. The carboxylic acid functionality at the 4-position serves as a valuable synthetic handle for the creation of novel analogues with potentially enhanced or novel biological activities. Researchers in the field of drug discovery can utilize this protocol as a foundation for the development of new therapeutic agents based on the versatile pyrazolidine-3,5-dione scaffold.

References

  • Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. Link

  • Tiwari, A., & Singh, A. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. ResearchGate. Link

  • MDPI. (2021). Unexpected Formation of 4-aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene by the Reaction of Pyridazinethiones Derivatives with Hydrazine. Molbank, 2021(3), M1243. Link

  • Budynina, E. M., et al. (2001). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. ResearchGate. Link

  • Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. (1983). Bollettino Chimico Farmaceutico, 122(7), 357-63.
  • Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. (2023). Bentham Science. Link

  • PubChem. Pyrazolidine-3,5-dione. National Center for Biotechnology Information. Link

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2024). ResearchGate. Link

  • Clarke, H. T., & Murray, T. F. (1931). ETHYL PROPANE-1,1,2,3-TETRACARBOXYLATE. Organic Syntheses, 11, 52. Link

  • Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. (2022). Molecules, 27(19), 6683. Link

  • Domino reactions of alkane dithiolates with 2,3-dichloro-1-propene in hydrazine hydrate – KOH medium. (2021). ResearchGate. Link

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2022). Molecules, 27(1), 123.
  • A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Derivatives. (2025). BenchChem. Link

  • 3, 5-Pyrazolidinediones. (n.d.). Pharmacy 180. Link

  • Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity. (2022). Current issues in pharmacy and medicine: science and practice, 15(1), 43-49.
  • Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. (2019). Journal of the Iranian Chemical Society, 16(11), 2445-2455.
  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2024). ResearchGate. Link

  • Exploration of Fluorinated Pyrazolidine-3,5-diones for Positron Emission Tomography Imaging of the P2Y12 Receptor. (2024). ChemRxiv. Link

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2016). Organic & Biomolecular Chemistry, 14(38), 9034-9038.
  • Pyrazolidine-3,5-dione. (n.d.). ChemScene. Link

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"cyclocondensation reactions of Tetraethyl propane-1,1,2,3-tetracarboxylate with urea"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 5-(2,3-diethoxycarbonyl)propyl-barbituric Acid via Cyclocondensation of Tetraethyl propane-1,1,2,3-tetracarboxylate with Urea

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1][2] Among these, barbituric acid and its analogs, known chemically as 2,4,6-(1H,3H,5H)-pyrimidinetriones, have a long history as central nervous system depressants, with applications as sedatives, hypnotics, and anticonvulsants.[3][4] The pharmacological activity of these molecules is highly dependent on the nature of the substituents at the C-5 position of the pyrimidine ring.[3][4]

The classical synthesis of barbiturates, first reported by Adolf von Baeyer in 1864, involves the condensation of a malonic ester with urea in the presence of a strong base.[4][5] This robust reaction provides a versatile platform for introducing a wide variety of functional groups at the 5-position by starting with appropriately substituted malonic esters.[3]

This application note details the synthesis of a novel, highly functionalized barbituric acid analog by employing this compound as the starting ester. This substrate is unique in that it contains a malonic ester moiety pre-functionalized with a (2,3-diethoxycarbonyl)propyl group. The cyclocondensation reaction with urea selectively targets the geminal diester at the C-1 position, yielding a barbiturate ring with a complex and synthetically useful side chain. This protocol provides a detailed methodology for researchers seeking to develop novel pyrimidine-based compounds with potential therapeutic applications.

Proposed Reaction Mechanism

The synthesis of the barbiturate ring is a classic example of a base-catalyzed cyclocondensation reaction.[3] The mechanism proceeds through a sequence of nucleophilic acyl substitution steps. A strong base, typically sodium ethoxide generated in situ, deprotonates urea to form a more potent nucleophile. This urea anion then attacks the electrophilic carbonyl carbons of the malonic ester portion of the tetra-ester substrate, leading to the formation of the heterocyclic ring with the elimination of two molecules of ethanol.[3][6]

The key steps are as follows:

  • Deprotonation: Sodium ethoxide abstracts a proton from urea, increasing its nucleophilicity.

  • First Nucleophilic Attack: The urea anion attacks one of the C-1 ester carbonyls of the this compound.

  • First Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form an amide-ester intermediate.

  • Second Nucleophilic Attack (Intramolecular): The second nitrogen atom of the urea moiety attacks the remaining C-1 ester carbonyl.

  • Second Elimination: The cyclic tetrahedral intermediate eliminates a second ethoxide ion, forming the stable barbiturate ring.

  • Protonation: The resulting sodium salt of the barbiturate derivative is protonated during the acidic workup to yield the final product.

G reactant reactant intermediate intermediate product product reagent reagent sub This compound + Urea urea_anion Deprotonated Urea (Nucleophile) sub->urea_anion Deprotonation naoet Sodium Ethoxide (Base) tetra_int1 Tetrahedral Intermediate I urea_anion->tetra_int1 Nucleophilic Attack amide_ester Amide-Ester Intermediate tetra_int1->amide_ester Elimination of Ethoxide tetra_int2 Cyclic Tetrahedral Intermediate II amide_ester->tetra_int2 Intramolecular Nucleophilic Attack barb_anion Barbiturate Anion (Sodium Salt) tetra_int2->barb_anion Elimination of Ethoxide prod 5-(2,3-diethoxycarbonyl)propyl-barbituric Acid barb_anion->prod Protonation hcl HCl (Acid Workup) G prep_naoet 1. Prepare Sodium Ethoxide (Na in Absolute EtOH) add_ester 2. Add Tetra-ester Substrate prep_naoet->add_ester add_urea 3. Add Hot Urea Solution add_ester->add_urea reflux 4. Reflux for 7 Hours (~110°C) add_urea->reflux workup 5. Workup (Add H₂O, Acidify with HCl) reflux->workup precipitate 6. Precipitate & Crystallize (Cool in Ice Bath) workup->precipitate filter_wash 7. Filter and Wash (Cold H₂O) precipitate->filter_wash dry 8. Dry Product (100°C, 4h) filter_wash->dry analyze Characterization (NMR, IR, MS) dry->analyze

Caption: High-level workflow for the synthesis and isolation protocol.

Troubleshooting & Field Insights

  • Issue: Sodium reacts slowly or forms a crust.

    • Insight: The ethanol may not be sufficiently anhydrous, or the sodium pieces are too large or have an oxide layer.

    • Solution: Use freshly opened absolute ethanol. Ensure sodium is clean (cut away oxide layer if necessary) and in small pieces to maximize surface area.

  • Issue: Low or no product yield.

    • Insight: Moisture is the primary antagonist in this reaction, as it consumes the sodium ethoxide base. Incomplete reaction or loss of product during workup are also common.

    • Solution: Use meticulously dried glassware, dry urea, and anhydrous ethanol. Ensure the reflux time is adequate. During workup, acidify slowly and check the pH carefully. Ensure the solution is thoroughly chilled to minimize the product's solubility.

  • Issue: Product is an oil or fails to crystallize.

    • Insight: The side chain on the C-5 position can significantly impact the product's physical properties, potentially lowering the melting point and increasing solubility.

    • Solution: After acidification, if no solid forms, try scratching the inside of the beaker with a glass rod to induce crystallization. If that fails, consider extracting the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent. The resulting residue can then be purified by column chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the cyclocondensation of this compound with urea. By adapting a classic method for barbiturate synthesis, this procedure enables the creation of a novel, highly functionalized pyrimidine derivative. The resulting 5-(2,3-diethoxycarbonyl)propyl-barbituric acid is a versatile scaffold, offering multiple ester functionalities for further chemical modification. This opens avenues for the development of new therapeutic agents, complex molecular probes, and advanced materials, making this protocol a valuable tool for professionals in chemical synthesis and drug discovery.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. BenchChem.
  • Doss, N. L. (n.d.). SYNTHESIS OF BARBITURIC ACID DERIVATIVES.
  • Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Al-Ghorbani, M., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. MDPI.
  • López-Muñoz, F., et al. (2005). Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). ResearchGate.
  • CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate.
  • Various Authors. (2025). Synthesis and characterization of some new biologically active pyrimidine derivatives. ResearchGate.
  • Reddy, C. D., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKAT USA.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Pan, L., et al. (2016). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. PubMed.

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Application Note: Synthesis of 4-(Ethoxycarbonylmethyl)pyrazolidine-3,5-dione via Cyclocondensation of Tetraethyl propane-1,1,2,3-tetracarboxylate with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione, a key heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is achieved through the cyclocondensation reaction of Tetraethyl propane-1,1,2,3-tetracarboxylate with hydrazine hydrate. This document outlines the reaction mechanism, provides a detailed, step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure reproducibility and scalability.

Introduction

Pyrazolidine-3,5-dione derivatives are a well-established class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] These scaffolds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][3] The synthesis of these valuable molecules is therefore a subject of ongoing interest in the field of drug discovery and development.

The reaction of dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives is a classical and efficient method for the construction of the pyrazolidine-3,5-dione ring system.[4][5] In this application note, we focus on the reaction of this compound with hydrazine hydrate. This specific substrate, with its multiple ester functionalities, allows for the formation of a substituted pyrazolidine-3,5-dione, namely 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione, a versatile intermediate for further chemical modifications.

Reaction Mechanism

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine hydrate attacks two of the carbonyl groups of the tetraester. This is followed by an intramolecular cyclization with the elimination of two molecules of ethanol and one molecule of water to form the stable five-membered heterocyclic ring of the pyrazolidine-3,5-dione. The remaining two ester groups on the propane backbone are retained in the final product, offering a handle for further derivatization.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
This compound>97.0% (GC)TCI Chemicals
Hydrazine hydrate (55%)Reagent GradeFisher Scientific[1]
Ethanol (absolute)Anhydrous, >99.5%Sigma-Aldrich
Diethyl etherAnhydrous, >99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Sodium sulfate (anhydrous)GranularFisher Scientific
Round-bottom flask (250 mL)Borosilicate glassVWR
Reflux condenserBorosilicate glassVWR
Magnetic stirrer with heating plate-IKA
Dropping funnel100 mLVWR
Rotary evaporator-Buchi
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Melting point apparatus-Stuart
Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - this compound - Hydrazine hydrate - Absolute Ethanol reaction_setup 2. Reaction Setup - Assemble reflux apparatus - Charge flask with tetraester and ethanol reagents->reaction_setup Dissolve addition 3. Reagent Addition - Dropwise addition of hydrazine hydrate solution reaction_setup->addition Start stirring reflux 4. Reflux - Heat the reaction mixture to reflux addition->reflux Heat workup 5. Work-up - Cool reaction mixture - Acidify with HCl - Concentrate under vacuum reflux->workup Cool and quench extraction 6. Extraction & Drying - Extract with diethyl ether - Dry organic layer with Na2SO4 workup->extraction Isolate crude product purification 7. Purification - Recrystallization from ethanol/water extraction->purification Remove solvent characterization 8. Characterization - TLC, Melting Point, NMR, IR purification->characterization Obtain pure product

Caption: Experimental workflow for the synthesis of 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione.

Detailed Protocol

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add this compound (33.2 g, 0.1 mol).

  • Add 100 mL of absolute ethanol to the flask and stir the mixture until the tetraester is completely dissolved.

2. Addition of Hydrazine Hydrate:

  • In the dropping funnel, prepare a solution of hydrazine hydrate (5.5 mL, ~0.11 mol of N₂H₄) in 50 mL of absolute ethanol.

  • Add the hydrazine hydrate solution dropwise to the stirred solution of the tetraester over a period of 30 minutes. An exothermic reaction may be observed; maintain a gentle reflux by controlling the addition rate and, if necessary, by using a water bath for cooling.

3. Reaction and Reflux:

  • After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

4. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. This step is crucial for the precipitation of the product.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is then cooled in an ice bath to facilitate the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water (2 x 20 mL).

5. Purification:

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture (1:1), and dry in a vacuum oven at 50 °C.

6. Characterization:

  • The identity and purity of the final product, 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione, can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [1][6][7][8] Handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6]

  • Avoid inhalation of vapors and contact with skin and eyes.[1][7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

  • The reaction with hydrazine hydrate can be exothermic.[9] Ensure proper temperature control, especially during the addition of the reagent.

  • All organic solvents are flammable. Keep away from open flames and other ignition sources.

Discussion

The choice of absolute ethanol as the solvent is based on its ability to dissolve both reactants and its relatively high boiling point, which is suitable for the reflux conditions required for the cyclization to proceed to completion. The slight excess of hydrazine hydrate ensures the complete conversion of the starting tetraester.

Acidification of the reaction mixture is a critical step. The pyrazolidine-3,5-dione product is acidic and will be in its salt form in the basic reaction mixture. Acidification protonates the product, causing it to precipitate out of the aqueous solution, thus facilitating its isolation.

The purification by recrystallization is an effective method to obtain the product in high purity, removing any unreacted starting materials or side products.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-(ethoxycarbonylmethyl)pyrazolidine-3,5-dione from this compound and hydrazine hydrate. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently synthesize this valuable heterocyclic intermediate for applications in medicinal chemistry and drug development.

References

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

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  • ResearchGate. (2016). Electroorganic Construction of Pyrazolidine-3,5-Diones. Retrieved from [Link]

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  • Beilstein Journal of Organic Chemistry. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Letters in Organic Chemistry. (2025). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3,4,5-tetramethylpyrrole. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Retrieved from [Link]

  • ACG Publications. (2019). Synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. Retrieved from [Link]

  • RWTH Publications. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

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Application Notes & Protocols: Tetraethyl propane-1,1,2,3-tetracarboxylate in Michael Addition Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors.[1][2] This guide provides an in-depth exploration of Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC), a highly functionalized tetraester, within the context of Michael addition reactions. Primarily, we detail the synthesis of TPTC itself, which is achieved through a classic base-catalyzed Michael addition of diethyl malonate to diethyl fumarate.[3] Furthermore, we elucidate the untapped potential of TPTC as a Michael donor, leveraging the acidity of its C2 proton, which is activated by three adjacent carboxyl groups. This document serves as a comprehensive resource for researchers, offering detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective on the applications of TPTC in synthetic chemistry.

Part 1: Mechanistic Insights

The Genesis of TPTC: A Product of a Classic Michael Addition

The most prominent role of this compound in this chemical context is as the adduct of a quintessential Michael reaction. The synthesis involves the conjugate addition of a resonance-stabilized enolate, derived from diethyl malonate (the Michael donor), to the electron-deficient alkene of diethyl fumarate (the Michael acceptor).[1][3] This reaction is thermodynamically controlled and proceeds efficiently under basic catalysis.[4]

Mechanism:

  • Enolate Formation: A base, typically sodium ethoxide generated in situ, abstracts an acidic α-hydrogen from diethyl malonate. This creates a nucleophilic enolate, which is stabilized by resonance across both adjacent carbonyl groups.[2][5]

  • Conjugate Addition: The malonate enolate attacks the electrophilic β-carbon of diethyl fumarate in a 1,4-addition fashion. This is the key bond-forming step, resulting in a new, resonance-stabilized enolate intermediate.[1]

  • Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or during acidic workup) to yield the final, neutral product, this compound.[5]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Malonate Diethyl Malonate Enolate Malonate Enolate (Michael Donor) Malonate->Enolate Deprotonation Base Base (EtO⁻) Base->Malonate Fumarate Diethyl Fumarate (Michael Acceptor) Enolate->Fumarate Nucleophilic Attack (C-C Bond Formation) Intermediate Resonance-Stabilized Intermediate Enolate Fumarate->Intermediate TPTC This compound Intermediate->TPTC Protonation ProtonSource H⁺ Source (e.g., EtOH) ProtonSource->Intermediate

Caption: Mechanism of TPTC synthesis via Michael Addition.

TPTC as a Potential Michael Donor: A Gateway to Complexity

While TPTC is the product of a Michael addition, its unique structure allows it to potentially serve as a donor in subsequent reactions. The methine proton at the C2 position is exceptionally acidic due to the electron-withdrawing effect of the three attached ester groups (two geminal at C1 and one at C2). Deprotonation at this site would generate a highly stabilized carbanion.

Hypothetical Reaction: This TPTC-derived carbanion could, in theory, react with a range of Michael acceptors (e.g., α,β-unsaturated ketones, esters, or nitriles) to forge even more complex and sterically hindered structures.

Causality and Challenges:

  • Driving Force: The formation of a new C-C bond and the high stability of the TPTC carbanion would drive the reaction forward.

  • Experimental Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) would be required to efficiently deprotonate the C2 position without competing nucleophilic attack on the ester groups.

  • Steric Hindrance: The significant steric bulk of the four ethyl ester groups surrounding the C2 proton presents a major challenge. This could impede the approach of the base for deprotonation and also hinder the subsequent attack of the resulting carbanion on an electrophile. Overcoming this may require elevated temperatures or carefully selected, less-hindered Michael acceptors.

G cluster_0 Step 1: Donor Formation cluster_1 Step 2: Addition to Acceptor cluster_2 Step 3: Final Product TPTC TPTC TPTC_Anion TPTC Carbanion (Michael Donor) TPTC->TPTC_Anion Deprotonation at C2 StrongBase Strong Base (e.g., LDA) StrongBase->TPTC Acceptor Generic Michael Acceptor (e.g., Methyl Vinyl Ketone) TPTC_Anion->Acceptor Nucleophilic Attack Adduct Intermediate Adduct Acceptor->Adduct Protonation Protonation (Workup) Adduct->Protonation FinalProduct Complex Adduct Protonation->FinalProduct

Caption: Hypothetical use of TPTC as a Michael Donor.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of this compound

This protocol is adapted from a robust and high-yielding procedure published in Organic Syntheses.[3] It provides a reliable method for producing TPTC on a multi-gram scale.

Principle: Diethyl malonate is deprotonated by sodium ethoxide to form its enolate, which then undergoes a Michael addition to diethyl fumarate. The reaction is quenched with acetic acid, and the product is isolated by extraction and vacuum distillation.[3]

Data Presentation: Reagent Stoichiometry

ReagentMolecular Weight ( g/mol )Molar Eq.Moles (mol)Mass / VolumeRole
Sodium22.991.04.092 gBase Precursor
Absolute Ethanol46.07-21.71 kg (1266 mL)Solvent / Reagent
Diethyl Malonate160.171.255.0800 g (754 mL)Michael Donor
Diethyl Fumarate172.181.04.1700 g (658 mL)Michael Acceptor
Glacial Acetic Acid60.051.024.2250 g (238 mL)Quenching Agent

Experimental Workflow Diagram

G A 1. Prepare Sodium Ethoxide in Absolute Ethanol B 2. Cool and Add Diethyl Malonate A->B C 3. Heat and Add Diethyl Fumarate B->C D 4. Reflux for 1 hour C->D E 5. Cool and Quench with Acetic Acid D->E F 6. Distill off Ethanol (Reduced Pressure) E->F G 7. Aqueous Workup & CCl₄ Extraction F->G H 8. Wash, Dry, and Concentrate G->H I 9. Vacuum Distillation (182-184°C / 8 mm) H->I J 10. Isolate Pure TPTC I->J

Caption: Workflow for the synthesis of TPTC.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: Equip a 5-L flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with 1 kg (1266 mL) of absolute ethanol. Carefully add 92 g of sodium metal in small pieces through the condenser at a rate that maintains a controlled reflux.

    • Scientist's Note: This in situ formation of sodium ethoxide ensures a completely anhydrous base, which is critical for efficient deprotonation of the diethyl malonate.

  • Addition of Michael Donor: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution. With stirring, add 800 g of diethyl malonate through the condenser.[3]

  • Michael Addition: Gently warm the mixture on a steam bath. Add 700 g of diethyl fumarate from the dropping funnel at a rate sufficient to maintain a gentle boil.[3]

    • Scientist's Note: The reaction is exothermic. Controlling the addition rate of the fumarate allows the reaction temperature to be maintained without excessive external heating, ensuring a controlled reaction profile.[3]

  • Reaction Completion: After the addition is complete, continue to boil the mixture for one hour to ensure the reaction proceeds to completion.[3]

  • Quenching: Cool the reaction mixture and add 250 g of glacial acetic acid to neutralize the remaining sodium ethoxide and the product enolate. This step is crucial to prevent potential side reactions during workup, such as retro-Michael reactions.

  • Solvent Removal: Distill off the majority of the ethanol under reduced pressure using a steam bath.

  • Workup and Extraction: Pour the residue into enough distilled water to dissolve all the solid sodium acetate. Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.

    • Scientist's Note: Carbon tetrachloride is a dense, water-immiscible solvent effective for extracting the ester product. Modern, safer alternatives like dichloromethane or ethyl acetate could also be explored, though extraction efficiency may vary.

  • Washing and Drying: Wash the combined organic layers twice with water. The carbon tetrachloride is then distilled off under atmospheric pressure.

  • Purification: The crude residue is purified by vacuum distillation. Collect the fraction boiling at 182–184 °C at 8 mmHg.[3]

  • Expected Outcome: This procedure should yield 1261–1273 g (93–94%) of pure this compound as a colorless liquid.[3][6]

Safety Precautions:

  • Handle sodium metal with extreme care; it reacts violently with water. Use an inert atmosphere where possible.

  • Perform distillations, especially under vacuum, behind a safety shield.

  • Carbon tetrachloride is toxic and carcinogenic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.

Part 3: Applications & Future Outlook

This compound is a valuable synthetic intermediate. Its dense arrangement of functional groups makes it an ideal precursor for a variety of complex molecules.

  • Current Applications: It is primarily utilized as a building block for synthesizing heterocyclic compounds and as a precursor to chelating agents, where the four ester groups can be hydrolyzed to carboxylic acids that coordinate with metal ions.[7]

  • Future Potential: The prospective use of TPTC as a Michael donor opens a new avenue for constructing molecules with a high degree of functionalization and a sterically congested core. Such structures are of significant interest in:

    • Drug Development: Creating novel scaffolds with precise three-dimensional arrangements of functional groups for interaction with biological targets.

    • Materials Science: Synthesizing unique monomers for polymerization or creating cross-linking agents with high functionality to tune polymer properties.[8]

The exploration of catalysts, such as phosphines or specific transition metal complexes, could be key to overcoming the steric challenges associated with using TPTC as a nucleophile, potentially broadening its synthetic utility even further.[9][10]

References

  • Benchchem. This compound | 635-03-0.
  • Smolecule. Buy Tetraethyl propane-1,2,2,3-tetracarboxylate | 7460-75-5.
  • Organic Syntheses. Ethyl propane-1,1,2,3-tetracarboxylate. Org. Syn. Coll. Vol. 1, 523.
  • Unknown Source. Michael addition reaction.
  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • National Institutes of Health (NIH). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • ScienceDirect. Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 2005, 61, 8598-8605.
  • National Institutes of Health (NIH). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.
  • ElectronicsAndBooks. Development of new DMAP-related organocatalysts for use in the Michael addition reaction of b-ketoesters in water. Tetrahedron Letters.
  • Wikipedia. Michael addition reaction.
  • Organic Chemistry Portal. Michael Addition.
  • Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition).
  • Arkivoc. Michael additions catalyzed by transition metals and lanthanide species. A review. ARKIVOC 2005 (ix) 207-238.
  • TCI Chemicals. This compound | 635-03-0.

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"Tetraethyl propane-1,1,2,3-tetracarboxylate as a precursor for barbiturate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Guide to Precursor-Based Barbiturate Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of barbiturates. It begins by addressing the proposed use of Tetraethyl propane-1,1,2,3-tetracarboxylate, clarifying its chemical structure and its role in organic synthesis, while highlighting the established and chemically validated precursors for the barbituric acid core. The primary focus of these notes is the detailed elucidation of the classical and universally recognized method for barbiturate synthesis: the condensation of C-5 substituted diethyl malonates with urea. We provide in-depth, step-by-step protocols, mechanistic insights, and characterization data, grounded in authoritative scientific literature to ensure accuracy, safety, and reproducibility.

Introduction: The Chemistry of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system (CNS) depressants.[1] First introduced in the early 20th century, they have been utilized for a range of therapeutic applications, including as sedatives, hypnotics, anesthetics, and anticonvulsants.[2][3][4] The pharmacological effects of barbiturates are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. By potentiating the effect of the inhibitory neurotransmitter GABA, barbiturates increase the duration of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability.[1][5]

The therapeutic properties and duration of action of a specific barbiturate are determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[6] This structural variation allows for the fine-tuning of lipophilicity and metabolic stability, resulting in drugs classified from ultra-short-acting (e.g., thiopental) to long-acting (e.g., phenobarbital).[2][4] Given the importance of the C-5 substituents, the synthetic strategy to access these compounds is of paramount importance in medicinal chemistry.

Analysis of Precursor Suitability

Evaluating this compound

The molecule this compound (CAS 635-03-0) is a complex tetraester.[7][8] It is typically synthesized via the condensation of diethyl malonate with diethyl fumarate or similar methods.[9] Its structure consists of a propane backbone with four ethyl ester groups.

While it is a derivative of malonic ester chemistry, this compound is not a direct or suitable precursor for the classical synthesis of the barbiturate ring system. The established synthesis requires a cyclocondensation reaction between urea and a C-5 disubstituted diethyl malonate (or a similar malonic acid derivative). This reaction forms the core six-membered pyrimidine-2,4,6(1H,3H,5H)-trione structure. The propane-tetracarboxylate structure lacks the specific arrangement of two esters on a single carbon (the malonate core) necessary to effectively condense with the two amine groups of urea to form the barbituric acid ring.

The Foundational Precursor: C-5 Disubstituted Diethyl Malonates

The cornerstone of barbiturate synthesis for over a century has been the use of diethyl malonate and its derivatives.[10][11] The general strategy involves a two-step process:

  • Alkylation of Diethyl Malonate: The active methylene group (-CH2-) of diethyl malonate is acidic and can be deprotonated by a strong base (e.g., sodium ethoxide) to form a stable enolate. This enolate acts as a nucleophile and can be alkylated once or twice with alkyl halides to introduce the desired R1 and R2 groups at the C-5 position.[11]

  • Condensation with Urea: The resulting C-5 disubstituted diethyl malonate is then condensed with urea, again in the presence of a strong base like sodium ethoxide. This is a twofold nucleophilic acyl substitution reaction that results in the formation of the heterocyclic barbiturate ring system.[10][11][12]

This pathway is highly versatile and has been used to produce thousands of barbiturate analogs.[11]

General Protocol: Synthesis of a 5,5-Disubstituted Barbiturate

This section details a generalized, representative protocol for the synthesis of a barbiturate, such as Barbital (5,5-diethylbarbituric acid), from the appropriate precursor, diethyl diethylmalonate.[12]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
Diethyl diethylmalonateC₁₁H₂₀O₄216.2877-25-8Precursor. Must be dry.
UreaCH₄N₂O60.0657-13-6Must be thoroughly dried.
Sodium MetalNa22.997440-23-5Handle with extreme care.
Absolute EthanolC₂H₅OH46.0764-17-5Anhydrous, >99.5%.
Hydrochloric Acid (conc.)HCl36.467647-01-0For acidification.
Deionized WaterH₂O18.027732-18-5For workup.
Diethyl Ether(C₂H₅)₂O74.1260-29-7For extraction/recrystallization.
Experimental Workflow Diagram

G cluster_prep Phase 1: Base Preparation cluster_reaction Phase 2: Condensation Reaction cluster_workup Phase 3: Isolation & Purification p1 Dissolve Sodium Metal in Absolute Ethanol p2 Formation of Sodium Ethoxide Solution p1->p2 Exothermic Reaction r1 Add Diethyl Diethylmalonate to Sodium Ethoxide p2->r1 r2 Add Dry Urea Solution r1->r2 r3 Reflux Mixture (e.g., 7-10 hours at 110°C) r2->r3 r4 Formation of Barbiturate Sodium Salt Precipitate r3->r4 w1 Cool Reaction Mixture r4->w1 w2 Add Hot Water to Dissolve Salt w1->w2 w3 Acidify with HCl to pH < 4 w2->w3 w4 Precipitation of Barbituric Acid w3->w4 w5 Cool in Ice Bath w4->w5 w6 Filter, Wash with Cold Water w5->w6 w7 Dry Product w6->w7 w8 Recrystallize (e.g., from water or ether) w7->w8 end end w8->end Final Product: 5,5-Diethylbarbituric Acid

Caption: Experimental workflow for the synthesis of a 5,5-disubstituted barbiturate.

Step-by-Step Procedure

This protocol is adapted from established literature procedures and should only be performed by trained chemists with appropriate safety measures in place.[13][14]

  • Preparation of Sodium Ethoxide: In a 1-L round-bottom flask fitted with a reflux condenser and a drying tube (CaCl₂), carefully add 5.75 g (0.25 mol) of finely cut sodium metal to 125 mL of absolute ethanol in portions. Causality: Sodium reacts exothermically with ethanol to form sodium ethoxide, the strong base required to catalyze the condensation. Adding the sodium in portions prevents the reaction from becoming too vigorous.

  • Reaction Setup: Once all the sodium has dissolved and the solution has cooled, add 43.2 g (0.2 mol) of diethyl diethylmalonate. In a separate beaker, dissolve 15 g (0.25 mol) of dry urea in 125 mL of absolute ethanol, warming gently to 70°C to facilitate dissolution.

  • Condensation: Add the warm urea solution to the flask. Shake the mixture well. A white precipitate of the barbiturate sodium salt should begin to form.

  • Reflux: Heat the mixture under reflux using an oil bath set to 110°C for 7-10 hours. Causality: The elevated temperature provides the necessary activation energy to drive the condensation and cyclization reaction to completion.

  • Isolation: After the reflux period, cool the flask. Add 250 mL of hot water (approx. 50°C) to dissolve the solid precipitate.

  • Precipitation: While stirring vigorously, carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the solution is strongly acidic to litmus paper (pH ~2-3). This will precipitate the free barbituric acid. Causality: The product is initially formed as a sodium salt, which is soluble in water. Protonation with a strong acid converts it to the neutral barbituric acid, which is much less soluble in water and precipitates out.

  • Purification: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove residual salts.

  • Drying and Recrystallization: Dry the product in an oven at 100-110°C. The crude product can be further purified by recrystallization from hot water or a suitable organic solvent system.

Reaction Mechanism

The synthesis is a classic condensation reaction. The mechanism involves the nucleophilic attack of the urea nitrogens on the carbonyl carbons of the diethyl malonate derivative, driven by the basic catalyst.

G start Urea + Diethyl Diethylmalonate base Sodium Ethoxide (Base) intermediate1 Nucleophilic Attack (First Amine on Ester) start->intermediate1 base->intermediate1 Catalyst intermediate2 Intramolecular Cyclization (Second Amine on Ester) intermediate1->intermediate2 Elimination of EtOH product Barbiturate Ring (Sodium Salt) intermediate2->product Elimination of EtOH final_product Acidification (H+) -> Final Product product->final_product

Caption: Simplified mechanism for barbiturate ring formation via condensation.

Product Characterization

The synthesized barbiturate should be characterized to confirm its identity and purity using standard analytical techniques.[15][16][17]

Spectroscopic Data (Representative)

The following table provides expected spectroscopic data for a representative barbiturate like Phenobarbital.

TechniqueExpected ObservationsReference
Infrared (IR) Spectroscopy - Broad N-H stretching (~3200 cm⁻¹)- Strong C=O stretching (~1700-1760 cm⁻¹)- C-H stretching from alkyl/aryl groups (~2850-3100 cm⁻¹)[15]
¹H NMR Spectroscopy - Signal for N-H protons (broad singlet, downfield)- Signals corresponding to the specific protons on the C-5 substituents[17]
¹³C NMR Spectroscopy - Signals for C=O carbons (~150-175 ppm)- Signal for the quaternary C-5 carbon- Signals for the carbons of the substituents[17]
Mass Spectrometry (MS) - Molecular ion peak (M⁺)- Characteristic fragmentation patterns, often involving the loss of substituents from the C-5 position.[18]

Safety and Handling

  • Chemical Hazards: Sodium metal is highly reactive and flammable; it reacts violently with water. Absolute ethanol is flammable. Concentrated HCl is corrosive. Barbiturates are potent CNS depressants and are controlled substances in many jurisdictions.[19]

  • Personal Protective Equipment (PPE): All procedures must be conducted in a certified fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of barbiturates is a well-established field of medicinal chemistry, critically dependent on the correct choice of precursors. The classical condensation of a C-5 disubstituted diethyl malonate with urea remains the most efficient and versatile method for creating the barbituric acid core. While this compound is an interesting chemical entity, it is not a direct precursor for this foundational reaction. The protocols and data presented herein provide a reliable framework for researchers to synthesize and characterize these pharmacologically significant molecules.

References

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  • To prepare barbituric acid from urea and diethyl malonate. (n.d.). CUTM Courseware. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). University of the Pacific. Retrieved January 21, 2026, from [Link]

  • ethyl propane-1,1,2,3-tetracarboxylate. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

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  • The Design and Synthesis of Novel Barbiturates of Pharmaceutical Interest. (2004, May 21). SciSpace. Retrieved January 21, 2026, from [Link]

  • A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid | Request PDF. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Synthesis of Tetra-Alkyl 1-Chloro-3-(Dialkylphosphono)Propane-1,1,2,3-Tetracarboxylates. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 21, 2026, from [Link]

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"synthesis of novel heterocyclic compounds from Tetraethyl propane-1,1,2,3-tetracarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from Tetraethyl propane-1,1,2,3-tetracarboxylate

Introduction: The Strategic Utility of a Polyfunctional Precursor

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one N-heterocycle in their structure.[1][2] The strategic synthesis of these scaffolds is therefore a cornerstone of drug discovery and development. This compound (TPTC), a polyfunctional ester, represents a highly versatile and powerful building block for the construction of diverse heterocyclic systems.[3] Its unique propane backbone, densely functionalized with four sterically and electronically distinct ethyl ester groups, provides multiple reactive sites for cyclization reactions.

This guide provides detailed application notes and validated protocols for the synthesis of three distinct and medicinally relevant classes of heterocyclic compounds from TPTC: pyrazoles , pyridones , and barbiturate analogs . The methodologies are designed for researchers and scientists in organic synthesis and drug development, with a focus on explaining the causal chemistry behind experimental choices to ensure reproducible and successful outcomes.

Part 1: Synthesis of 3,4-Dicarboxyethyl-5-oxopyrazolidine from TPTC

Field Insight & Rationale: Pyrazoles and their derivatives are pharmacologically significant scaffolds found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4][5] The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7] TPTC, with its vicinal and geminal ester groups, serves as a sophisticated 1,3-dicarbonyl equivalent. The reaction with hydrazine hydrate offers a direct and efficient route to a highly functionalized pyrazolidinone core, a valuable intermediate for further synthetic elaboration.

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization. Hydrazine, a potent binucleophile, initially attacks one of the electrophilic carbonyl carbons of the ester groups. This is followed by an intramolecular attack of the second nitrogen atom onto an adjacent ester carbonyl, leading to the formation of a stable five-membered heterocyclic ring with the concomitant elimination of two molecules of ethanol.

Experimental Protocol: Synthesis of Ethyl 2-(4-(ethoxycarbonyl)-5-oxo-1H-pyrazol-3-yl)acetate
ParameterValueNotes
Reactant 1 This compound (TPTC)1.0 eq (e.g., 3.54 g, 10 mmol)
Reactant 2 Hydrazine Hydrate (~64%)1.1 eq (e.g., 0.55 mL, 11 mmol)
Solvent Absolute Ethanol~50 mL
Catalyst Glacial Acetic Acid3-5 drops
Reaction Temp. Reflux (~78 °C)
Reaction Time 4-6 hoursMonitor by TLC
Expected Yield 75-85%Post-purification

Materials & Apparatus:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and absolute ethanol (50 mL). Stir the mixture until the TPTC is fully dissolved.

  • Reagent Addition: Add glacial acetic acid (3-5 drops) to the solution, followed by the dropwise addition of hydrazine hydrate (1.1 eq).

  • Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation and cyclization reactions, while the acetic acid catalyzes the nucleophilic attack on the carbonyl groups.

  • Reaction Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent), observing the consumption of the starting material.

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying & Characterization: Dry the product under vacuum. The resulting 3,4-dicarboxyethyl-5-oxopyrazolidine can be characterized by standard spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS).

Workflow & Mechanism Visualization:

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Mechanism A 1. Dissolve TPTC in Ethanol B 2. Add Acetic Acid & Hydrazine Hydrate A->B C 3. Reflux for 4-6h B->C D 4. Cool & Precipitate C->D E 5. Filter & Wash with Cold Ethanol D->E F 6. Dry Product E->F TPTC TPTC Hydrazine + Hydrazine Intermediate Acyclic Intermediate Hydrazine->Intermediate Nucleophilic Attack Product Pyrazolidinone Product + 2 EtOH Intermediate->Product Intramolecular Cyclization

Caption: Workflow and proposed mechanism for pyrazolidinone synthesis.

Part 2: Hantzsch-like Synthesis of Dihydropyridone Derivatives

Field Insight & Rationale: The pyridone and dihydropyridone cores are privileged structures in medicinal chemistry, famously represented by calcium channel blockers like amlodipine and nifedipine.[8] The Hantzsch pyridine synthesis is a classic multi-component reaction for preparing such scaffolds.[8][9][10] By reacting TPTC with an aldehyde and an ammonia source, we can achieve a Hantzsch-like condensation to construct highly substituted dihydropyridone systems. This approach leverages the C2 and C3 ester groups of TPTC as the two β-ketoester equivalents typically used in the Hantzsch reaction.

Reaction Mechanism: The reaction is a complex cascade. It is proposed to begin with a Knoevenagel condensation between the aldehyde and one of the active methylene positions of TPTC. Concurrently, another molecule of TPTC (or its enamine form) reacts with ammonia to form an enamine intermediate. These two key fragments then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridone ring. The final product is a stable 1,4-dihydropyridine derivative.[8][9]

Experimental Protocol: One-Pot Synthesis of a Dihydropyridone Derivative
ParameterValueNotes
Reactant 1 This compound (TPTC)1.0 eq (e.g., 3.54 g, 10 mmol)
Reactant 2 Aromatic Aldehyde (e.g., Benzaldehyde)1.0 eq (e.g., 1.02 mL, 10 mmol)
Nitrogen Source Ammonium Acetate1.2 eq (e.g., 0.92 g, 12 mmol)
Solvent Glacial Acetic Acid~30 mL
Reaction Temp. Reflux (~118 °C)
Reaction Time 8-12 hoursMonitor by TLC
Expected Yield 60-75%Post-purification

Materials & Apparatus:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine TPTC (1.0 eq), the chosen aldehyde (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent Addition: Add glacial acetic acid (~30 mL) to the flask.

    • Causality Note: Acetic acid serves as both the solvent and an acid catalyst, facilitating the multiple condensation and dehydration steps of the reaction cascade.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 8-12 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of crushed ice with gentle stirring. A solid product should precipitate.

    • Trustworthiness Note: This precipitation step is crucial for separating the organic product from the highly polar acetic acid solvent.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

  • Drying & Characterization: Dry the product in a vacuum oven. If necessary, further purify the compound by recrystallization from a suitable solvent like ethanol or isopropanol. Characterize the final product using appropriate analytical techniques.

Logical Relationship Diagram:

G TPTC TPTC Knoevenagel Knoevenagel Intermediate TPTC->Knoevenagel Enamine Enamine Intermediate TPTC->Enamine Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia (from NH4OAc) Ammonia->Enamine Michael Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product Dihydropyridone Product Cyclization->Product

Caption: Key intermediate formation in the Hantzsch-like synthesis.

Part 3: Synthesis of TPTC-Derived Barbiturate Analogs

Field Insight & Rationale: Barbiturates are a class of central nervous system depressants derived from barbituric acid.[11][12] Their synthesis is a classic example of heterocyclic chemistry, typically involving the condensation of a disubstituted malonic ester with urea.[11][13][14] TPTC, containing a malonate-like moiety within its structure, can be employed in a similar condensation reaction with urea to create novel, complex barbiturate analogs with a functionalized side chain.

Reaction Mechanism: The reaction follows the well-established mechanism for barbiturate synthesis.[11] A strong base, sodium ethoxide, is generated in situ from sodium metal and absolute ethanol. This base deprotonates urea, converting it into a more potent nucleophile. The resulting urea anion then performs a twofold nucleophilic acyl substitution on the geminal diester groups of the TPTC, leading to cyclization and the formation of the six-membered pyrimidine ring.

Experimental Protocol: Synthesis of a Substituted Barbituric Acid
ParameterValueNotes
Reactant 1 This compound (TPTC)1.0 eq (e.g., 8.86 g, 25 mmol)
Reactant 2 Urea (dry)1.0 eq (e.g., 1.50 g, 25 mmol)
Base Sodium Metal2.0 eq (e.g., 1.15 g, 50 mmol)
Solvent Absolute Ethanol~250 mL
Reaction Temp. Reflux (~78 °C)
Reaction Time 7-10 hours
Expected Yield 65-78%Based on similar syntheses[12][14]

Materials & Apparatus:

  • 500 mL Round-bottom flask with reflux condenser (protected by a CaCl₂ guard tube)

  • Heating mantle or oil bath

  • Standard glassware for workup and filtration

  • Safety Note: This procedure involves sodium metal, which is highly reactive with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere if possible. Handle sodium metal with forceps and cut it under mineral oil.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: In a 500 mL round-bottom flask fitted with a reflux condenser and drying tube, carefully add finely cut sodium metal (2.0 eq) to absolute ethanol (~150 mL). The reaction is exothermic; add the sodium in portions to control the rate of hydrogen evolution. Allow the reaction to proceed until all the sodium has dissolved.

    • Causality Note: Sodium ethoxide is a required strong base to deprotonate urea. Preparing it in situ ensures it is anhydrous, which is critical for the reaction's success.

  • Addition of Reactants: Once the sodium ethoxide solution has cooled slightly, add TPTC (1.0 eq). Separately, dissolve dry urea (1.0 eq) in ~100 mL of hot absolute ethanol (~70 °C) and add this solution to the reaction flask.

  • Condensation Reaction: Heat the mixture to reflux in an oil bath (~110 °C) for 7-10 hours.[12] A white solid, the sodium salt of the barbiturate analog, should precipitate during the reaction.

  • Workup - Protonation: After the reflux period, cool the flask. Add ~250 mL of warm water (~50 °C) to dissolve the precipitated sodium salt.

  • Product Precipitation: Carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the solution is acidic to litmus paper. This protonates the salt, causing the neutral barbiturate analog to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid via vacuum filtration. Wash the product with cold water and dry it in an oven at 100-110 °C for 3-4 hours.[11][12]

Synthetic Pathway Diagram:

G cluster_reactants Reactants & Base cluster_process Reaction Process cluster_workup Workup & Isolation TPTC TPTC Condensation Double Nucleophilic Acyl Substitution (Reflux in Ethanol) TPTC->Condensation Urea Urea Urea->Condensation NaOEt Sodium Ethoxide (Base) NaOEt->Condensation catalyzes Salt Intermediate Sodium Salt Condensation->Salt Acidification Acidification (HCl) Salt->Acidification Product Final Barbiturate Analog Product Acidification->Product

Caption: Stepwise synthesis of barbiturate analogs from TPTC.

References

  • SlideShare. Barbiturate. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018. Available at: [Link]

  • Google Patents. Preparation of pyrazoles. CA1141390A.
  • Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. Coll. Vol. 1, p.272 (1941); Vol. 7, p.68 (1927). Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Cambridge Open Engage, 2024. Available at: [Link]

  • ETH Zurich Research Collection. Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. 2024. Available at: [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 2024. Available at: [Link]

  • ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Cambridge Open Engage, 2024. Available at: [Link]

  • Chemistry LibreTexts. 22.8: Chemistry Matters—Barbiturates. 2024. Available at: [Link]

  • OAJ Materials and Devices. 194 recent advances in the synthesis of new pyrazole derivatives. 2020. Available at: [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. 2004. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. Available at: [Link]

  • Organic Syntheses. Barbituric acid. Coll. Vol. 2, p.60 (1943); Vol. 11, p.8 (1931). Available at: [Link]

  • PubMed Central (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. 2022. Available at: [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. jOeCHEM, 2020. Available at: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. 2016. Available at: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available at: [Link]

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Application Notes and Protocols: Tetraethyl Propane-1,1,2,3-tetracarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC), a polyfunctional ester, represents one such scaffold with significant, yet not fully exploited, potential. Its unique arrangement of four ethyl ester groups on a flexible propane backbone provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the plausible applications of TPTC in medicinal chemistry, complete with detailed, albeit illustrative, protocols to stimulate further investigation and innovation.

This compound (TPTC): A Profile

TPTC is a tetraester with the molecular formula C₁₅H₂₄O₈ and a molecular weight of 332.35 g/mol .[1][2] Its structure is characterized by a propane chain with four ethyl carboxylate groups, conferring upon it a high degree of functionality.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 635-03-0[2]
Molecular Formula C₁₅H₂₄O₈[1]
Molecular Weight 332.35 g/mol [1]
Appearance Colorless to Almost colorless clear liquid[3]
Synthesis of TPTC

The most common laboratory-scale synthesis of TPTC involves the Michael addition of diethyl malonate to diethyl fumarate.[4] This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol.[4] An alternative method is the direct esterification of propane-1,1,2,3-tetracarboxylic acid with ethanol in the presence of an acid catalyst.[2]

Core Application: A Gateway to Bioactive Heterocycles

The true potential of TPTC in medicinal chemistry lies in its utility as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[5] The four ester groups can participate in various cyclization and condensation reactions, allowing for the construction of diverse and complex molecular architectures that are often found in biologically active molecules.[5][6]

The strategic placement of the ester functionalities allows for sequential or one-pot multicomponent reactions, which are highly valued in drug discovery for their efficiency and ability to generate chemical diversity.[3][7]

Application Protocol 1: Synthesis of a Novel Dihydropyridazine-F-based Scaffold

This protocol outlines a hypothetical, yet chemically sound, pathway to a dihydropyridazine-fused heterocyclic system, a scaffold with potential applications as, for instance, a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme.[8][9][10]

Rationale

Dihydropyridazine derivatives are known to possess a range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects. By using TPTC as a starting material, we can introduce multiple points of diversity for the generation of a library of compounds for screening.

Experimental Workflow

G TPTC This compound (TPTC) Dihydropyridazinedione Intermediate A: Dihydropyridazinedione derivative TPTC->Dihydropyridazinedione Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinedione Dichloropyridazine Intermediate B: Dichloropyridazine derivative Dihydropyridazinedione->Dichloropyridazine Chlorination POCl3 POCl3 POCl3->Dichloropyridazine Final_Compound Final Product: Dihydropyridazine-based Scaffold Dichloropyridazine->Final_Compound Nucleophilic Substitution Amine Aromatic Amine (R-NH2) Amine->Final_Compound

Caption: Synthetic workflow for a dihydropyridazine-based scaffold from TPTC.

Step-by-Step Protocol

Step 1: Synthesis of Intermediate A (Dihydropyridazinedione derivative)

  • To a solution of this compound (1 equiv.) in absolute ethanol, add hydrazine hydrate (2.2 equiv.).

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the dihydropyridazinedione derivative (Intermediate A).

Step 2: Synthesis of Intermediate B (Dichloropyridazine derivative)

  • To a flask containing Intermediate A (1 equiv.), add phosphorus oxychloride (POCl₃) (5-10 equiv.) slowly at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield the dichloropyridazine derivative (Intermediate B).

Step 3: Synthesis of the Final Dihydropyridazine-based Scaffold

  • In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve Intermediate B (1 equiv.) and a selected aromatic amine (R-NH₂) (2.5 equiv.).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equiv.).

  • Heat the reaction mixture to 80-100 °C for 8-12 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final dihydropyridazine-based scaffold.

Application Protocol 2: Multicomponent Synthesis of a Highly Substituted Piperidine Scaffold

This protocol illustrates the potential of TPTC in a multicomponent reaction to generate a complex piperidine scaffold. Piperidine and its derivatives are prevalent in many natural products and pharmaceuticals, including antiviral and kinase inhibitors.[11][12]

Rationale

Multicomponent reactions (MCRs) are highly efficient in drug discovery for rapidly building molecular complexity.[7][13] This hypothetical MCR leverages the reactivity of TPTC to construct a densely functionalized piperidine core, which can be a precursor for various therapeutic agents.

Experimental Workflow

G TPTC This compound (TPTC) Final_Compound Final Product: Highly Substituted Piperidine Scaffold TPTC->Final_Compound Multicomponent Reaction Aldehyde Aromatic Aldehyde (R1-CHO) Aldehyde->Final_Compound Amine Primary Amine (R2-NH2) Amine->Final_Compound Beta_ketoester β-Ketoester Beta_ketoester->Final_Compound

Sources

Application Notes and Protocols: Tetraethyl propane-1,1,2,3-tetracarboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC) is a polyfunctional ester that serves as a highly versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its densely functionalized propane backbone, featuring four strategically positioned ethyl ester groups, provides a unique platform for constructing complex molecular architectures, particularly heterocyclic scaffolds of significant pharmacological interest.[1] This guide provides an in-depth exploration of TPTC's synthetic utility, offering detailed protocols for its preparation and its subsequent transformation into valuable bioactive precursors. We will elucidate the chemical principles behind its reactivity and demonstrate its application in creating molecules with potential therapeutic value, such as chelating agents and diverse heterocyclic systems.

Introduction: The Strategic Value of TPTC in Synthesis

In the quest for novel therapeutic agents, the ability to rapidly generate molecular diversity from a common, accessible starting material is paramount. This compound (CAS 635-03-0), also known as Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester, fits this role perfectly.[2] The molecule's four ester groups can be manipulated selectively or collectively, allowing for a range of chemical transformations including hydrolysis, reduction, and nucleophilic substitution.[1][3]

However, its most significant application lies in its use as a precursor for cyclocondensation reactions. The electrophilic nature of the ester carbonyls, combined with the stereoelectronic arrangement on the propane chain, makes TPTC an ideal partner for reactions with various binucleophiles to forge a wide array of heterocyclic rings—a structural motif prevalent in many FDA-approved drugs.[4] This document serves as a practical guide for leveraging the unique chemical properties of TPTC in a research and drug discovery context.

Physicochemical Properties

A clear understanding of a building block's physical properties is critical for experimental design, particularly for reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₈[1]
Molecular Weight 332.35 g/mol [3][5]
CAS Number 635-03-0[1]
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 182–184 °C at 8 mmHg[6]
Synonyms Propane-1,1,2,3-tetracarboxylic Acid Tetraethyl Ester[2]

Core Synthetic Pathways and Mechanistic Insights

The reactivity of TPTC can be channeled into several distinct, high-value synthetic routes. The choice of reaction conditions dictates the final product, allowing chemists to access diverse molecular families from a single starting material.

G cluster_0 Product Classes cluster_1 Applications TPTC This compound (TPTC) Hydrolysis Propane-1,1,2,3-tetracarboxylic Acid TPTC->Hydrolysis Acid/Base Hydrolysis (e.g., NaOH, H₂O) Reduction Propane-1,1,2,3,4-tetrol Derivative TPTC->Reduction Reduction (e.g., LiAlH₄) Cyclo Bioactive Heterocyclic Scaffolds (e.g., Pyrimidines, Pyridazines) TPTC->Cyclo Cyclocondensation (e.g., + Urea, Hydrazine) App1 Chelating Agent for Metal Ions (e.g., Sr²⁺) Hydrolysis->App1 App2 Polymer Building Block Reduction->App2 App3 Drug Discovery Precursors Cyclo->App3

Diagram 1: Key synthetic transformations and applications of TPTC.

Pathway A: Hydrolysis to Potent Chelating Agents

The four ester groups of TPTC can be readily hydrolyzed under acidic or basic conditions to yield propane-1,1,2,3-tetracarboxylic acid.[1][3] This tetra-acid is a powerful chelating agent.

  • Mechanistic Insight: The hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions (under basic conditions) or water (under acidic conditions) attack the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid salt (or carboxylic acid) is significantly more polar than the parent ester.

  • Application Focus: The free acid form has been demonstrated as an effective chelator for radioactive strontium (Sr²⁺), preventing its deposition in bone tissue.[1] This highlights a direct pathway from the TPTC building block to a molecule with a specific biological function.

Pathway B: Cyclocondensation to Form Bioactive Heterocycles

This is arguably the most powerful application of TPTC in drug discovery. TPTC can react with compounds containing two nucleophilic centers (binucleophiles) to form a vast range of heterocyclic compounds.[4]

  • Mechanistic Insight: The reaction typically involves a double condensation. For example, reacting TPTC with urea involves the nucleophilic nitrogens of urea attacking two of the ester carbonyls of TPTC. This is followed by intramolecular cyclization and elimination of ethanol to form a stable heterocyclic ring, such as a pyrimidine derivative. The choice of which esters react can often be controlled by reaction conditions and the inherent reactivity of the TPTC structure.

  • Application Focus: This strategy allows for the synthesis of libraries of compounds for high-throughput screening. By varying the binucleophile (e.g., using thiourea, hydrazine, guanidine), a diverse set of scaffolds can be generated, increasing the probability of identifying a hit with desired pharmacological activity.[7][8]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthesizing and utilizing TPTC. They are presented with annotations to explain the rationale behind key steps, adhering to the principle of a self-validating system.

Protocol 3.1: Synthesis of this compound

This procedure is adapted from the highly reliable methods published in Organic Syntheses, which ensures a high degree of success and safety.[6] It describes the Michael addition of the sodium salt of diethyl malonate to diethyl fumarate.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Malonate Diethyl Malonate Base 1. Sodium Ethoxide (NaOEt) in Absolute Ethanol Malonate->Base Fumarate Diethyl Fumarate Fumarate->Base Acid 2. Acetic Acid (Quench) Base->Acid Product This compound (TPTC) Acid->Product G start Mix Reactants (TPTC, Urea, NaOEt in EtOH) reflux Reflux for 12-24h start->reflux monitor Monitor Reaction (via TLC) reflux->monitor monitor->reflux Incomplete workup Cool, Neutralize (AcOH), and Concentrate monitor->workup Complete precipitate Precipitate in Ice Water workup->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Diagram 3: Experimental workflow for a representative cyclocondensation reaction.

Materials:

  • This compound (TPTC)

  • Urea

  • Sodium ethoxide (solid or freshly prepared solution)

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve TPTC (1.0 equiv) and urea (1.0-1.2 equiv) in anhydrous ethanol.

    • Add sodium ethoxide (2.0 equiv) to the solution.

    • Causality: Sodium ethoxide acts as a catalyst, promoting the nucleophilic attack of urea onto the ester carbonyls by potentially deprotonating the urea nitrogen, increasing its nucleophilicity.

  • Reaction:

    • Heat the mixture to reflux and maintain for 12-24 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions, which are often slow at room temperature.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

    • Causality: TLC allows for the visualization of the consumption of the starting material (TPTC) and the appearance of the new product spot, indicating when the reaction is complete.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Neutralize the mixture by slowly adding glacial acetic acid until the pH is ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Pour the resulting crude oil/solid into a beaker of ice-cold water with vigorous stirring. A precipitate should form.

    • Causality: The heterocyclic product is typically much less soluble in water than the starting materials or salts, causing it to precipitate upon addition to water.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. The protocols and principles outlined in this guide demonstrate its utility in creating structurally diverse and complex molecules from a common, accessible precursor. Its ability to serve as a linchpin in the synthesis of both potent chelators and vast libraries of heterocyclic compounds underscores its value. [1][4]Future applications will likely focus on leveraging TPTC in diversity-oriented synthesis (DOS) and in the construction of novel prodrugs, where its ester linkages can be precisely tuned for controlled release in vivo. [3]As the demand for novel bioactive molecules continues to grow, the strategic application of versatile building blocks like TPTC will remain a cornerstone of successful drug discovery programs.

References

  • Ethyl propane-1,1,2,3-tetracarboxylate - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis of Tetra-Alkyl 1-Chloro-3-(Dialkylphosphono)Propane-1,1,2,3-Tetracarboxylates . ResearchGate. Available at: [Link]

  • Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965 - PubChem . PubChem. Available at: [Link]

  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications . International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Tetramethyl 1,1,2,3-Propanetetracarboxylate . A1Suppliers. Available at: [Link]

  • One-pot reaction creates versatile building block for bioactive molecules . ScienceDaily. Available at: [Link]

  • Synthesis and Pharmacological Activity of Diterpenylnaphthoquinone Derivatives . MDPI. Available at: [Link]

  • Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives . MDPI. Available at: [Link]

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Application Note: A Detailed Protocol for the C-2 Alkylation of Tetraethyl propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

The formation of carbon-carbon bonds is a foundational process in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1] Among the most robust methods for C-C bond formation is the alkylation of carbanions derived from active methylene compounds.[2] Tetraethyl propane-1,1,2,3-tetracarboxylate is a unique substrate featuring multiple ester functionalities and two distinct acidic C-H bonds at the C-2 and C-3 positions. The proton at the C-2 position is flanked by two carbonyl groups, rendering it significantly more acidic and analogous to the α-hydrogens in diethyl malonate.[3][4]

This application note provides a comprehensive, field-proven protocol for the selective monoalkylation at the C-2 position of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a detailed, step-by-step procedure suitable for implementation in research and drug development laboratories.

Scientific Principles and Mechanistic Rationale

The alkylation of this compound proceeds via a classic two-step mechanism analogous to the malonic ester synthesis.[5]

Step 1: Enolate Formation The process is initiated by the deprotonation of the most acidic proton. The C-2 carbon is positioned between two electron-withdrawing ester groups, which significantly increases the acidity of its attached proton (pKa ≈ 13 in analogous systems).[1][5] This allows for its facile removal by a moderately strong base to form a resonance-stabilized enolate ion.[3][4]

  • Choice of Base and Solvent: The selection of the base is critical to the success of the reaction. Sodium ethoxide (NaOEt) in anhydrous ethanol is the preferred system for this substrate. Using an alkoxide base that matches the ester functionality (ethoxide for ethyl esters) is a crucial strategy to prevent transesterification, a potential side reaction that could scramble the ester groups.[6] The reaction is performed under anhydrous conditions as the presence of water would hydrolyze the ester and consume the base.

Step 2: Nucleophilic Substitution (Alkylation) The resulting enolate is a potent carbon-centered nucleophile.[7] It readily attacks an electrophilic alkylating agent, typically a primary or secondary alkyl halide, via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] This step forms the new carbon-carbon bond at the C-2 position.

  • Choice of Alkylating Agent: The SN2 mechanism is sensitive to steric hindrance. Therefore, primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are excellent electrophiles for this reaction. Secondary halides can also be used, but tertiary halides are unsuitable as they will primarily undergo elimination.[7]

Experimental Protocol

This protocol describes the alkylation of this compound with ethyl bromide as a representative example. The procedure can be adapted for other primary alkyl halides.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmountNotes
This compound346.3510.01.03.46 gEnsure purity by distillation if necessary.[8]
Sodium Metal (Na)22.9911.01.10.25 gHandle with care; highly reactive with water and air.
Anhydrous Ethanol (EtOH)46.07--50 mLMust be absolute (<0.5% water).
Ethyl Bromide (EtBr)108.9712.01.21.31 g (0.89 mL)Use a freshly opened bottle or distill before use.
Diethyl Ether (Et₂O)74.12--~100 mLAnhydrous, for extraction.
1 M Hydrochloric Acid (HCl)36.46--As neededFor neutralization.
Saturated Sodium Bicarbonate Solution (NaHCO₃)---~50 mLFor washing.
Brine (Saturated NaCl Solution)---~50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37--As neededFor drying the organic phase.
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Preparation of Sodium Ethoxide: Place the magnetic stir bar in the flask and add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (0.25 g, 11.0 mmol) to the ethanol under a positive pressure of inert gas. The mixture will exotherm and produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.

  • Enolate Formation: Add this compound (3.46 g, 10.0 mmol) dropwise to the stirred sodium ethoxide solution over 10 minutes. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl bromide (1.31 g, 12.0 mmol) to the dropping funnel. Add the ethyl bromide dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed, and a white precipitate of sodium bromide will form.

  • Reaction Completion: After the addition is complete, gently heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7. Most of the ethanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure tetraethyl 2-ethylpropane-1,1,2,3-tetracarboxylate.[3]

Experimental Workflow Visualization

Alkylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification A Setup Dry Glassware under Inert Atmosphere B Prepare Sodium Ethoxide in Anhydrous Ethanol A->B 1 C Add Substrate to Form Resonance-Stabilized Enolate B->C D Add Alkyl Halide (EtBr) via Dropping Funnel C->D 2 E Heat to Reflux (2-4 hours) D->E 3 F Quench & Neutralize; Remove Solvent E->F G Aqueous Work-up: Extraction with Et₂O F->G 4 H Wash & Dry Organic Phase G->H 5 I Purify by Vacuum Distillation or Chromatography H->I 6 J Characterized Final Product I->J 7

Caption: Workflow for the alkylation of this compound.

Safety and Troubleshooting

  • Safety: Sodium metal is highly flammable and reacts violently with water. Handle only under inert conditions and in an appropriate solvent. Ethyl bromide is a toxic and volatile alkylating agent; handle it in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or presence of moisture. Ensure all reagents are anhydrous and allow sufficient reaction time.

    • Side Products: The primary potential side reaction is transesterification, which is mitigated by using a matching alkoxide-ester pair (NaOEt/Ethyl Ester).[6] Dialkylation is not possible at the C-2 position after the first alkylation.

    • Incomplete Sodium Dissolution: If the sodium does not fully dissolve, the ethanol may not be sufficiently anhydrous. Add a small additional amount of anhydrous ethanol if needed.

Conclusion

This application note details a reliable and high-yielding protocol for the selective C-2 alkylation of this compound. By understanding the underlying chemical principles, particularly the formation of a stabilized enolate and its subsequent SN2 reaction, researchers can effectively utilize this method to synthesize a variety of C-2 substituted derivatives. This procedure serves as a valuable tool for medicinal chemists and organic synthesis professionals in the construction of novel and complex molecular targets.

References

  • Wikipedia. Malonic ester synthesis. Link

  • BenchChem. Introduction to malonic ester synthesis mechanism. Link

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Link

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Link

  • Ono, N., et al. Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan. Link

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Link

  • YouTube. Alkylation of active methylene compounds and conversion into Ketones. Link

  • Google Patents. CN103922934A - Alkylation method of active methylene compound. Link

  • MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts. Link

  • International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Link

  • BenchChem. This compound | 635-03-0. Link

  • ResearchGate. (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Link

  • Organic Reactions. The Alkylation of Esters and Nitriles. Link

  • Smolecule. Buy Tetraethyl propane-1,2,2,3-tetracarboxylate | 7460-75-5. Link

  • Organic Syntheses. ethyl propane-1,1,2,3-tetracarboxylate. Link

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"use of Tetraethyl propane-1,1,2,3-tetracarboxylate as a plasticizer in polymers"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Evaluating Tetraethyl Propane-1,1,2,3-tetracarboxylate as a Novel Plasticizer for Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the potential application of this compound as a plasticizer for polymers, with a specific focus on Polyvinyl Chloride (PVC). While direct experimental data on this specific application is not widely available in published literature, this guide synthesizes established principles of polymer science and standard plasticizer evaluation methodologies to propose a robust framework for its investigation. The protocols outlined herein are designed to be self-validating, enabling a thorough assessment of its efficacy, compatibility, and performance characteristics.

Introduction: The Quest for Advanced Plasticizers

Polyvinyl Chloride (PVC) is one of the most widely used thermoplastics, yet its inherent rigidity often necessitates the inclusion of plasticizers to achieve the flexibility required for numerous applications.[1] The most common plasticizers are esters of carboxylic acids.[1][2] These molecules integrate between the polymer chains, reducing the intermolecular forces and thereby increasing the mobility of the polymer chains, which imparts flexibility to the material.[3][4] The effectiveness of a plasticizer is largely dependent on its chemical structure, including the presence of both polar and nonpolar moieties that determine its compatibility and performance.[1]

This compound (TEPTTC), with the chemical formula C₁₅H₂₄O₈ and a molecular weight of approximately 332.35 g/mol , is a polycarboxylic acid ester.[5][6] Its structure, featuring four ethyl ester groups, suggests it may possess the necessary characteristics to function as an effective plasticizer.[7] This guide details the theoretical basis and experimental protocols to evaluate TEPTTC as a novel plasticizer for PVC.

Theoretical Framework: Mechanism of Plasticization

The plasticizing effect of esters in PVC is primarily explained by two complementary theories:

  • Lubricity Theory: This theory posits that plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another and thus reducing the material's stiffness.[1][4]

  • Gel Theory: This theory suggests that the polymer's rigidity stems from a three-dimensional network of weak intermolecular bonds. The plasticizer molecules solvate these interaction points, breaking down the rigid gel structure and leading to increased flexibility.[1][2]

For an ester to be an effective plasticizer in PVC, it must exhibit good compatibility with the polymer. This is typically achieved through a balance of polar (ester groups) and non-polar (alkyl chains) components in its structure.[1] The multiple ester groups in TEPTTC are expected to provide strong interactions with the polar C-Cl bonds in PVC, while the propane backbone and ethyl groups contribute to the necessary spacing between polymer chains.

Experimental Protocols

This section outlines the step-by-step methodologies for the preparation of plasticized PVC samples and their subsequent performance evaluation.

Materials and Equipment
  • Polymer: PVC resin (e.g., K-value 67)

  • Plasticizer: this compound (CAS 635-03-0)[7][8][9]

  • Thermal Stabilizer: (e.g., a mixed metal heat stabilizer)

  • Lubricant: (e.g., stearic acid)

  • Processing Equipment: Two-roll mill, hydraulic press

  • Analytical Instruments: Shore A durometer, universal testing machine, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Gas Chromatography-Mass Spectrometry (GC-MS)

Preparation of Plasticized PVC Formulations

The following formulations are proposed to evaluate the effect of varying TEPTTC concentrations:

ComponentControl (phr)Formulation 1 (phr)Formulation 2 (phr)Formulation 3 (phr)
PVC Resin100100100100
TEPTTC0304050
Thermal Stabilizer2222
Lubricant0.50.50.50.5

(phr: parts per hundred parts of resin)

Protocol:

  • Dry Blending: Accurately weigh all components and dry blend them in a high-speed mixer for 5-10 minutes until a homogeneous powder is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C. Mill the compound for 5-7 minutes until a uniform sheet is formed.

  • Molding: Cut the milled sheets into appropriate sizes and place them in a mold. Press the sheets in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa.

  • Cooling: Cool the mold under pressure to room temperature.

  • Conditioning: Store the molded sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, in accordance with standard practices.

Performance Evaluation Protocols

The following tests are crucial for assessing the plasticizing efficiency of TEPTTC.

  • Hardness: Measure the Shore A hardness of the conditioned samples according to ASTM D2240.[10] Take at least five readings at different points on each sample and calculate the average.

  • Tensile Properties: Determine the tensile strength, elongation at break, and 100% modulus of the samples using a universal testing machine as per ASTM D638.[11]

  • Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC samples.[12][13] A significant decrease in Tg with increasing plasticizer concentration indicates effective plasticization.[1][3]

    • Heating rate: 10 °C/min

    • Temperature range: -50 °C to 150 °C

  • Thermal Stability: Evaluate the thermal stability of the formulations using Thermogravimetric Analysis (TGA).[13][14][15] This will provide information on the onset of degradation and the effect of the plasticizer on the overall thermal stability of the PVC compound.

    • Heating rate: 10 °C/min

    • Atmosphere: Nitrogen

    • Temperature range: 30 °C to 600 °C

Plasticizer migration is a critical factor determining the long-term performance and safety of a plasticized product.[16][17]

  • Solvent Extraction: Measure the weight loss of the plasticized samples after immersion in a specific solvent (e.g., n-hexane) for a defined period at a controlled temperature, as a proxy for migration into fatty substances.[18]

    • Weigh the initial sample (W_initial).

    • Immerse the sample in n-hexane for 24 hours at 23 °C.

    • Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven at 50 °C until a constant weight is achieved (W_final).

    • Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

  • Activated Carbon Migration: To assess volatility, place a sample of known weight in a sealed container with activated carbon and heat at a specified temperature (e.g., 70°C) for a set duration. The weight loss of the sample corresponds to the amount of plasticizer that has volatilized and been absorbed by the carbon.

Expected Outcomes and Data Presentation

The experimental data should be systematically organized to facilitate analysis and comparison.

Table 1: Expected Mechanical Properties of TEPTTC-Plasticized PVC
FormulationTEPTTC (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)
Control095 ± 250 ± 35 ± 1
13085 ± 220 ± 2250 ± 15
24080 ± 218 ± 2300 ± 15
35075 ± 215 ± 2350 ± 15
Table 2: Expected Thermal and Migration Properties of TEPTTC-Plasticized PVC
FormulationTEPTTC (phr)Glass Transition Temp. (Tg) (°C)Onset of Degradation (TGA) (°C)Migration (n-hexane, %)
Control085 ± 2230 ± 5N/A
13030 ± 2225 ± 5< 3
24015 ± 2220 ± 5< 4
3500 ± 2215 ± 5< 5

Visualizing the Workflow

The following diagrams illustrate the key experimental processes.

experimental_workflow cluster_prep Sample Preparation cluster_eval Performance Evaluation weighing Weighing (PVC, TEPTTC, Stabilizer, Lubricant) blending Dry Blending weighing->blending milling Two-Roll Milling blending->milling molding Compression Molding milling->molding conditioning Conditioning molding->conditioning mechanical Mechanical Testing (Hardness, Tensile) conditioning->mechanical thermal Thermal Analysis (DSC, TGA) conditioning->thermal migration Migration Testing (Solvent Extraction) conditioning->migration

Caption: Experimental workflow for sample preparation and performance evaluation.

plasticization_mechanism cluster_before Unplasticized PVC cluster_after Plasticized PVC pvc_chain1 PVC Chain attraction Strong Intermolecular Forces (Rigid) pvc_chain1->attraction pvc_chain2 PVC Chain pvc_chain2->attraction pvc_chain3 PVC Chain plasticizer TEPTTC pvc_chain3->plasticizer pvc_chain4 PVC Chain pvc_chain4->plasticizer separation Reduced Intermolecular Forces (Flexible) plasticizer->separation cluster_before cluster_before cluster_after cluster_after

Caption: Conceptual diagram of the plasticization mechanism.

Safety Precautions

When handling this compound, it is essential to consult the Safety Data Sheet (SDS). General laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All processing of PVC should be carried out in a well-ventilated area to avoid inhalation of any fumes.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the evaluation of this compound as a potential plasticizer for PVC. By following the detailed protocols for sample preparation and performance testing, researchers can systematically assess its efficacy in terms of mechanical properties, thermal behavior, and permanence. The proposed structure of TEPTTC suggests it holds promise as a novel plasticizer, and the methodologies outlined here will enable a thorough and conclusive investigation into its suitability for various polymer applications.

References

  • BASTONE. How Do You Test for Plasticizer Migration. [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC - NIH. National Institutes of Health. [Link]

  • KingStar Mold. Plasticizer Performance and Evaluation: PVC Application Focus. [Link]

  • Product safety of packaging. Migration testing. [Link]

  • Hallstar Industrial. The Function and Selection of Ester Plasticizers. [Link]

  • Qualitek Labs. How To Conduct A Migration Test For Plastic Packaging. [Link]

  • Organic Syntheses Procedure. ethyl propane-1,1,2,3-tetracarboxylate. [Link]

  • ResearchGate. Migration test. Extent of migration (%) of plasticizers from flexible PVC sheets. [Link]

  • Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - NIH. National Institutes of Health. [Link]

  • Ital. Migration of conventional and new plasticizers from PVC films into food simulants. [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - NIH. National Institutes of Health. [Link]

  • CORE. Performance evaluation of new plasticizers for stretch PVC films. [Link]

  • iTeh Standards. ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. [Link]

  • International Journal of Innovations in Engineering Research and Technology - IJIERT. USE OF PLASTICIZERS IN POLYMERS. [Link]

  • ResearchGate. Plasticizing mechanism of pure poly(vinyl chloride) (PVC) and the PVC.... [Link]

  • ASTM. ASTM D7083-16 - Standard Practice for Determination of Monomeric Plasticizers in Poly (Vinyl. [Link]

  • PubChem. Tetraethyl propane-1,2,2,3-tetracarboxylate | C15H24O8 | CID 81965. [Link]

  • PubChem. Tetraethyl 1,1,3,3-propanetetracarboxylate | C15H24O8 | CID 220073. [Link]

  • ACS Publications. Synthesis, Performance Evaluation, and Plasticization Dynamics of a Dual-Green Components Flame-Retardant Plasticizer for Poly(vinyl chloride) | ACS Applied Polymer Materials. [Link]

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  • Patsnap Eureka. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). [Link]

  • ResearchGate. The results of the thermal analysis of the plasticizers. [Link]

  • International Journal of Chemical Studies. A review: Other types of esters used as plasticizers. [Link]

  • NIH. Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide. [Link]

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  • Semantic Scholar. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. [Link]

  • Cambridge Polymer Group. Testing Services to broad selection of ASTM and ISO Standards. [Link]

  • Scribd. List of Plastics Standards Developed by ASTM | PDF. [Link]

  • CPAChem. Safety data sheet. [Link]

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Troubleshooting & Optimization

"low yield in Tetraethyl propane-1,1,2,3-tetracarboxylate synthesis and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetraethyl Propane-1,1,2,3-tetracarboxylate Synthesis

Introduction

Welcome to the technical support guide for the synthesis of this compound (CAS 635-03-0). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will delve into the underlying reaction mechanisms, troubleshoot common experimental pitfalls, and provide an optimized, field-tested protocol to enhance your success rate.

The synthesis of this tetraester is a cornerstone for creating complex molecular architectures, including heterocyclic compounds and chelating agents.[1] While powerful, the reaction can be sensitive to subtle variations in conditions. This guide provides the causal explanations behind our recommendations, empowering you to not only follow a protocol but to understand and adapt it to your specific laboratory environment.

Understanding the Reaction: The Michael Addition Pathway

The most reliable and high-yielding synthesis of this compound is achieved via a Michael addition reaction. This process involves the conjugate addition of a diethyl malonate enolate to diethyl fumarate.[2] Understanding this mechanism is the first step in diagnosing and solving yield-related issues.

The key steps are:

  • Enolate Formation: A moderately strong base, such as sodium ethoxide (NaOEt), deprotonates diethyl malonate at the acidic α-carbon (pKa ≈ 13) to form a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: This enolate acts as a nucleophile, attacking one of the β-carbons of the electron-deficient alkene in diethyl fumarate.

  • Protonation: The resulting intermediate is protonated during workup to yield the final product.

Caption: Michael addition pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My final yield is consistently below 50%. What is the most common reason?

A: The most frequent cause of low yield is suboptimal enolate formation or competing side reactions. This can stem from several factors:

  • Insufficient or Wet Base: The base (sodium ethoxide) must be anhydrous and used in sufficient quantity to completely deprotonate the diethyl malonate. Moisture will consume the base and inhibit enolate formation.

  • Poor Reagent Quality: Diethyl malonate and diethyl fumarate should be redistilled under reduced pressure to remove impurities, as these can interfere with the reaction.[2]

  • Side Reactions: Dialkylation, where a second malonate molecule reacts, can occur but is less common in this specific synthesis.[4][5] More likely are hydrolysis or polymerization reactions if conditions are not carefully controlled.

Q2: My TLC plate shows multiple spots, including unreacted starting material. What's happening?

A: This indicates an incomplete reaction. The primary culprits are issues with the base or reaction time.

  • Base Inactivity: As mentioned, if the sodium ethoxide is old or has been exposed to air, its effectiveness is drastically reduced. It is often best to prepare it fresh by dissolving sodium metal in absolute ethanol.[2]

  • Insufficient Reaction Time/Temperature: The reaction requires heating to ensure it goes to completion. Typically, the mixture is boiled for at least one hour after all reagents have been mixed.[2]

Q3: The reaction mixture turned dark brown or black. Is this normal?

A: While a slight yellowing is expected, a dark brown or black color often indicates decomposition or polymerization side-reactions. This can be caused by excessive heat or the presence of impurities in the starting materials. Ensure your heating mantle is set to achieve a gentle reflux, not a vigorous boil.

Q4: Why must I use sodium ethoxide as the base? Can I use sodium hydroxide?

A: You must use a base whose conjugate acid is the same alcohol as the ester's alcohol component (i.e., ethoxide for ethyl esters). Using sodium hydroxide would cause saponification—the hydrolysis of your ethyl esters into sodium carboxylates and ethanol, which is an irreversible and undesired side reaction under these conditions.[6][7][8][9] This ensures that even if the base attacks the ester carbonyl, the starting material is simply regenerated (trans-esterification with itself), preventing product loss.[7]

In-Depth Troubleshooting Guide

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low Conversion (High SM on TLC/GC) 1. Inactive Base: Sodium ethoxide degraded by moisture. 2. Insufficient Base: Incorrect stoichiometry. 3. Low Temperature: Reaction not sufficiently heated to overcome activation energy.1. Use Fresh Base: Prepare sodium ethoxide fresh from sodium and absolute ethanol or use a newly opened bottle of high-purity commercial NaOEt.[2] 2. Verify Stoichiometry: Use a slight molar excess of diethyl malonate relative to diethyl fumarate and ensure at least one full equivalent of active base. 3. Ensure Reflux: Maintain a gentle but steady reflux of the ethanol solvent for 1-2 hours post-addition.
Multiple Products Observed 1. Hydrolysis: Presence of water in reagents or solvent. 2. Polymerization: Impurities in diethyl fumarate or excessive heat. 3. Dialkylation: Less common, but possible if stoichiometry is off.1. Use Anhydrous Conditions: Use absolute ethanol and ensure all glassware is oven-dried.[10] 2. Purify Reagents: Redistill both diethyl malonate and diethyl fumarate under vacuum before use.[2] 3. Control Addition: Add the diethyl fumarate slowly to the prepared enolate solution to maintain control over the reaction exotherm.[5]
Difficult Product Isolation / Emulsion in Workup 1. Incomplete Neutralization: Insufficient acetic acid added before extraction. 2. Base-Induced Hydrolysis: Some ester hydrolysis may have occurred, creating carboxylate salts that act as surfactants.1. Check pH: Ensure the mixture is acidic (pH < 7) after adding glacial acetic acid before adding water and beginning extraction. 2. Brine Wash: During the workup, wash the organic layer with a saturated NaCl solution (brine) to break emulsions and remove water-soluble impurities.
Reaction Fails to Initiate 1. Grossly Inactive Base: Complete degradation of the alkoxide. 2. Incorrect Reagents: Misidentified starting materials.1. Test Base: A small aliquot of the prepared ethoxide solution can be tested with a pH indicator or by adding a drop to water (should be strongly basic). 2. Verify Reagents: Confirm the identity of starting materials via NMR or another appropriate analytical technique.

Optimized Experimental Protocol

This protocol is based on the highly successful procedure reported in Organic Syntheses, which consistently achieves yields exceeding 90%.[2]

Reagents:

  • Absolute Ethanol: 1000 g (1266 mL)

  • Sodium Metal: 92 g (4 gram-atoms)

  • Diethyl Malonate (redistilled): 800 g (754 mL, 5 moles)

  • Diethyl Fumarate (redistilled): 700 g (658 mL, 4.1 moles)

  • Glacial Acetic Acid: 250 g (238 mL, 4.2 moles)

  • Carbon Tetrachloride or Ethyl Acetate (for extraction)

Procedure:

  • Apparatus Setup: Assemble a 5-L three-neck flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel.

  • Base Preparation: Place the absolute ethanol in the flask. Carefully add the sodium metal in small pieces through the condenser at a rate that maintains a controlled reaction without excessive boiling.

  • Enolate Formation: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution. Begin stirring and add the redistilled diethyl malonate through the condenser.

  • Michael Addition: Gently warm the mixture on a steam bath. Add the redistilled diethyl fumarate from the dropping funnel at a rate that maintains a gentle reflux. Heat is generated during this addition.[2]

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for one hour.

  • Quenching & Workup: Cool the reaction mixture. Add the glacial acetic acid to neutralize the remaining ethoxide.

  • Solvent Removal: Distill off the majority of the ethanol under reduced pressure using a steam bath.

  • Extraction: Pour the residue into enough distilled water to dissolve any precipitated salts. Separate the aqueous layer and extract it four times with your chosen solvent (e.g., carbon tetrachloride or ethyl acetate). Combine all organic layers.

  • Washing: Wash the combined organic layers twice with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation. The final product, this compound, distills at 182–184°C / 8 mm Hg.[2]

Caption: A logical workflow for troubleshooting low yields.

References

  • PrepChem.com. (n.d.). Synthesis of tetraethyl ethane-1,1,-2,2,-tetracarboxylate. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). TETRAETHYL 1,1,2,2-ETHANETETRACARBOXYLATE. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Clarke, H. T., & Murray, T. F. (1929). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses, 9, 42. doi:10.15227/orgsyn.009.0042. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl propane-1,2,2,3-tetracarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5463111A - Process for preparing dialkyl 2-haloethyl malonates.
  • Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Tetramethyl ethane-1,1,2,2-tetracarboxylate. Retrieved from [Link]

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(4), 1391-1394. Retrieved from [Link]

  • Allery Chemistry. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification) [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tetramethyl Ethene-1,1,2,2-tetracarboxylate. Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetraethyl Propane-1,1,2,3-tetracarboxylate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the cyclization of tetraethyl propane-1,1,2,3-tetracarboxylate. This guide is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common challenges, and optimize conditions for superior results.

Introduction: The Dieckmann Condensation of a Key Synthetic Intermediate

The intramolecular cyclization of this compound is a prime example of the Dieckmann condensation.[1][2] This powerful reaction is a cornerstone of organic synthesis for constructing five- and six-membered rings. The resulting β-keto ester is a highly valuable intermediate in the synthesis of a wide array of complex molecules.[3][4] However, the success of this transformation hinges on a nuanced understanding and precise control of the reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during your experiments, providing both the "how" and the "why" for each troubleshooting step.

FAQ 1: Why is my reaction yield low or non-existent?

Question: I am consistently observing poor to no yield of the desired cyclized product. What are the most probable causes, and how can I improve the outcome?

Answer:

This is the most prevalent issue and typically points to challenges with the base, solvent, or reaction temperature.

  • Inadequate Base or Stoichiometry: The Dieckmann condensation is a base-catalyzed reaction.[5] The base must be sufficiently strong to deprotonate the α-carbon of an ester, initiating the cyclization.[2][6]

    • Expertise & Experience: While sodium ethoxide is a classic choice, it can be sensitive to moisture, which leads to ester hydrolysis. For more reproducible results, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often superior.[3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Meticulously dry all glassware and solvents. Any trace of water can quench the base.[7][8]

      • Verify Base Potency: Use a fresh, properly stored batch of your chosen base.

      • Optimize Base Equivalents: A full equivalent of a strong base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[8] Using a slight excess (e.g., 1.1 eq) is often beneficial.

  • Incorrect Solvent Selection: The solvent must solubilize the reactants and be compatible with the chosen base.

    • Expertise & Experience: When using NaH, an aprotic solvent such as anhydrous toluene or tetrahydrofuran (THF) is essential.[9] Toluene is often preferred due to its higher boiling point, which allows for a greater temperature range.

  • Sub-optimal Temperature Profile: The reaction rate is highly dependent on temperature.

    • Troubleshooting Steps:

      • Controlled Initiation: The initial deprotonation can be exothermic. It is advisable to add the substrate to the base at a reduced temperature (e.g., 0 °C) to manage the reaction rate and minimize side reactions.

      • Driving the Reaction: After the initial addition, the reaction should be allowed to warm to room temperature and may require heating to reflux to proceed to completion.

Experimental Protocol: A Robust General Procedure

  • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous toluene in a flame-dried flask.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous toluene.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction and cautiously quench with a saturated aqueous solution of ammonium chloride.

Troubleshooting Flowchart for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

FAQ 2: How can I prevent the formation of polymeric byproducts?

Question: My reaction is resulting in a thick, tar-like substance, and I'm isolating polymeric materials. What's causing this and how can I avoid it?

Answer:

Polymerization arises from intermolecular condensation reactions outcompeting the desired intramolecular cyclization.[7]

  • Expertise & Experience: The key to suppressing intermolecular side reactions is to employ high-dilution conditions. This favors the intramolecular pathway, as the reactive ends of a single molecule are statistically more likely to encounter each other than another molecule.

  • Troubleshooting Steps:

    • Reduce Concentration: Perform the reaction at a concentration of 0.1 M or lower.

    • Slow Addition: Utilize a syringe pump to add the substrate to the base solution over an extended period. This maintains a low concentration of the starting material at all times.

Impact of Concentration on Product Formation

Concentration (M)Approximate Yield of Cyclized ProductObservations
> 0.5 M< 20%Significant formation of intractable polymers.
0.1 M70-85%Clean reaction with minimal byproducts.
< 0.05 M> 85%Optimal for minimizing intermolecular reactions.
FAQ 3: My reaction has stalled and won't go to completion. What should I do?

Question: The reaction starts, but a significant amount of starting material remains even after extended reaction times. How can I push it to completion?

Answer:

A stalled reaction often indicates an unfavorable equilibrium. The Dieckmann condensation is a reversible process.[5]

  • Authoritative Grounding & Trustworthiness: The equilibrium is driven to the product side by the deprotonation of the newly formed β-keto ester.[10] This product is more acidic than the starting ester, and its deprotonation by the stoichiometric base forms a resonance-stabilized enolate, effectively removing the product from the equilibrium and driving the reaction forward.

  • Expertise & Experience: If this enolate is soluble, the equilibrium shift may be less pronounced. Ensuring you have at least a full equivalent of a strong base is critical.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Confirm that at least one equivalent of a potent base was used.

    • Increase Reaction Temperature: Heating the reaction mixture to reflux provides the necessary activation energy to favor the forward reaction.

    • Consider a Stronger Base: If using a weaker base, switching to a more powerful one like sodium hydride or potassium tert-butoxide can be beneficial.

The Dieckmann Condensation Mechanism and Equilibrium

G cluster_0 Reaction Pathway A Tetraethyl Propane- 1,1,2,3-tetracarboxylate B Enolate Intermediate A->B + Base C Cyclized β-Keto Ester B->C Intramolecular Attack C->B Reversible D Resonance-Stabilized Product Enolate C->D + Base (Drives Reaction)

Caption: The reaction pathway and the role of the base in driving the equilibrium.

References

  • Dieckmann condensation. In Wikipedia. Retrieved from [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Retrieved from [Link]

  • Dieckmann Condensation Reaction Mechanism. Glasp. Retrieved from [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Dieckmann Condensation. NROChemistry. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Dieckmann condensation. L.S.College, Muzaffarpur. Retrieved from [Link]

  • I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Reddit. Retrieved from [Link]

  • Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses Procedure. Retrieved from [Link]

  • The Dieckmann Condensation. Organic Reactions. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tetraethyl propane-1,1,2,3-tetracarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the BenchChem Senior Application Scientist Team

Welcome to the technical support center for the purification of Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC) and related poly-ester derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the isolation and purification of these high-boiling, thermally sensitive compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of TPTC and its derivatives.

Q1: What are the primary sources of impurities in a typical TPTC synthesis?

A1: Impurities in TPTC synthesis are multifaceted and stem from the reaction mechanism, starting materials, and reaction conditions. The synthesis often involves a tandem Knoevenagel condensation and Michael addition, or a condensation between diethyl malonate and diethyl fumarate.[1][2] Key impurity classes include:

  • Unreacted Starting Materials: Residual diethyl malonate or diethyl fumarate are common contaminants. Their complete consumption should be monitored via TLC or GC-MS.[2]

  • Catalyst Residues: Acidic (e.g., H₂SO₄) or basic (e.g., sodium ethoxide, diethylamine) catalysts must be thoroughly removed during the aqueous workup, as they can promote degradation in subsequent high-temperature steps.[1][2][3]

  • Side-Reaction Products:

    • Michael Adducts & Self-Condensation Products: Active methylene compounds like diethyl malonate can undergo self-condensation or multiple additions, leading to a complex mixture of poly-ester byproducts that are often difficult to separate from the target molecule.[4]

    • Partially Hydrolyzed Esters: The presence of water during the reaction or workup, especially under acidic or basic conditions, can lead to the hydrolysis of one or more of the four ethyl ester groups, forming the corresponding carboxylic acids.[1][5] These acidic impurities are particularly problematic as they can catalyze decomposition during distillation.

  • Unsaturated Derivatives: Incomplete reaction or side reactions can sometimes lead to the formation of Tetraethyl propene-1,1,2,3-tetracarboxylate, which has a different reactivity profile.[1]

Q2: My crude product is a dark brown or black tar-like substance. What causes this and how can I prevent it?

A2: Significant discoloration is a common issue when purifying high-boiling point esters and is almost always indicative of thermal decomposition.[3][6] The primary cause is the use of a strong, non-volatile acid catalyst, such as sulfuric acid, which remains in the reaction flask during heating.[3] At the high temperatures required for distillation, even under vacuum, this residual acid catalyzes polymerization and decomposition, leading to tar formation.

Prevention Strategies:

  • Thorough Neutralization: Before any distillation, it is critical to wash the crude product with a mild basic solution, such as aqueous sodium bicarbonate, to completely remove any acid catalyst.[3][6]

  • Catalyst Choice: If possible, consider using a milder or heterogeneous acid catalyst that can be filtered off before heating. p-Toluenesulfonic acid is often cited as producing less tar than sulfuric acid.[3]

  • Minimize Heat Exposure: Employ high-vacuum distillation to lower the boiling point and use an apparatus that minimizes the residence time of the compound on heated surfaces, such as a short-path distillation setup.[7]

Q3: Is TPTC thermally stable? What are the critical precautions for distillation?

A3: TPTC is a high-boiling point ester and is thermally sensitive. Like many similar high-boiling esters, it is prone to decomposition at temperatures approaching its atmospheric boiling point.[6][7] The most critical precaution is to never attempt distillation at atmospheric pressure.

Key Precautions:

  • High Vacuum: A high vacuum (e.g., 0.1 to 8 mm Hg) is mandatory to lower the boiling point to a safe temperature range.[2][7] For TPTC, a boiling point of 182–184°C at 8 mm Hg has been reported, which is a manageable temperature.[2]

  • Acid Removal: As detailed in Q2, ensure all acidic impurities are removed prior to distillation to prevent catalyzed decomposition.[8]

  • Inert Atmosphere: While not always necessary if the vacuum is good, purging the apparatus with an inert gas like nitrogen or argon before pulling vacuum can help prevent oxidation.

Q4: Can I use standard silica gel chromatography for purification? What are the challenges?

A4: Yes, silica gel column chromatography is a viable method for purifying TPTC, particularly for removing non-volatile or highly polar impurities. However, it presents its own set of challenges:

  • Co-elution: Byproducts that are structurally very similar to TPTC (e.g., other poly-esters or isomers) may have very similar polarities, making them difficult to separate. A shallow solvent gradient is often required.

  • On-Column Hydrolysis: If the silica gel is acidic or if protic solvents (like methanol) are used in high concentrations, there is a risk of hydrolyzing the ester groups on the column. It is often best to use neutral solvents like hexane and ethyl acetate.

  • Loading Capacity: TPTC is a liquid, and loading large quantities onto a silica column can be challenging. A concentrated solution in a minimal amount of the initial eluent should be used.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a "Problem-Cause-Solution" format.

Problem 1: Product Decomposes During Vacuum Distillation
  • Symptoms: The material in the distillation flask darkens significantly, the vacuum pressure fluctuates wildly, and little to no pure product is collected at the expected temperature.

  • Probable Cause:

    • Residual Acidity: The most likely cause is the presence of trace acidic impurities (from the catalyst or partial hydrolysis) that are catalyzing decomposition and decarboxylation at high temperatures.[6][8]

    • Vacuum Too Low: The vacuum may not be sufficient to lower the boiling point below the decomposition temperature. Leaks in the system are a common culprit.

    • Excessive Heating: Overheating the distillation pot can cause localized charring and decomposition, even if the vapor temperature is correct.

  • Solution:

    • Pre-Purification: Before distilling, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and wash it thoroughly with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is basic, and finally with brine. Dry the organic layer completely with an agent like anhydrous magnesium sulfate.[3]

    • System Check: Ensure all glass joints are properly sealed (using minimal, high-vacuum grease) and that the vacuum pump is capable of reaching the required pressure. A short-path distillation apparatus minimizes pressure drops in the system.

    • Controlled Heating: Use a heating mantle with a stirrer and sand or a high-boiling oil bath for even heat distribution. Heat the pot gradually and aim to keep the temperature differential between the pot and the vapor as small as possible while maintaining a slow, steady distillation rate (approx. 1 drop per second).[9]

Problem 2: Inseparable Impurities by Column Chromatography
  • Symptoms: TLC analysis shows multiple spots that are very close together (low ΔRf), and column chromatography yields mixed fractions.

  • Probable Cause:

    • Structurally Similar Byproducts: The synthesis may have produced isomers or other poly-ester compounds with polarities very close to that of TPTC.

    • Improper Solvent System: The chosen eluent system may not have sufficient selectivity to resolve the compounds.

  • Solution:

    • Optimize Chromatography:

      • Solvent System: Test a variety of solvent systems with different polarities and selectivities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).

      • Gradient Elution: Employ a very shallow, slow gradient of the polar solvent to maximize separation.

      • Alternative Media: Consider using different stationary phases like alumina (basic or neutral) or reverse-phase silica if the impurities are non-polar.

    • Fractional Vacuum Distillation: For impurities with slightly different boiling points, a careful fractional distillation using a column packed with Raschig rings or a Vigreux column under high vacuum can be more effective than chromatography for large-scale purification.

    • Re-evaluate Synthesis: If purification remains a major hurdle, optimizing the initial reaction to minimize byproduct formation is the most effective long-term solution.[10]

Problem 3: Low Yield After Aqueous Workup
  • Symptoms: A significant loss of material is observed after washing the crude product with aqueous solutions.

  • Probable Cause:

    • Emulsion Formation: The presence of salts and polar compounds can lead to the formation of stable emulsions between the organic and aqueous layers, trapping the product.

    • Partial Hydrolysis: If a strong base is used for neutralization or if the washing is prolonged, some of the TPTC may be hydrolyzed to its corresponding carboxylate salt, which is then lost to the aqueous layer.[1]

  • Solution:

    • Break Emulsions: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break emulsions. Gentle swirling, rather than vigorous shaking, can also prevent their formation.

    • Use Mild Base: Use a weak base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

    • Back-Extraction: If product loss is suspected, acidify the combined aqueous layers with dilute HCl and extract them again with a fresh portion of the organic solvent to recover any hydrolyzed product.

Section 3: Protocols and Methodologies

Protocol 1: Pre-Distillation Neutralization and Workup

This protocol is essential for removing acidic catalysts and water-soluble impurities to prevent decomposition during distillation.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate, approx. 2-3 volumes).

  • Wash the organic layer with deionized water (1 x 1 volume). Separate the layers.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 1 volume). After the second wash, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 1 volume) to break any emulsions and remove residual water.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and add the drying agent until it no longer clumps together.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is now ready for high-vacuum distillation.

Protocol 2: High-Vacuum Fractional Distillation

This protocol describes the purification of neutralized TPTC.

  • Assemble a short-path or fractional distillation apparatus suitable for high-vacuum work. Ensure all joints are clean and lightly greased.

  • Transfer the crude, neutralized TPTC oil from Protocol 1 into the distillation flask. Add a magnetic stir bar.

  • Begin stirring and slowly apply vacuum, ensuring there is no excessive bumping. A typical target pressure is < 1 mm Hg.

  • Once a stable high vacuum is achieved, slowly heat the distillation flask using a heating mantle.

  • Collect a small forerun fraction, which may contain residual solvents or lower-boiling impurities.[9]

  • Slowly increase the temperature. Collect the main fraction distilling at a constant temperature. For TPTC, this is expected to be around 182–184°C at 8 mm Hg .[2]

  • Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the pot.

  • Allow the apparatus to cool completely before releasing the vacuum to prevent oxidation of the hot product.

Section 4: Visual Guides

General Purification Workflow

PurificationWorkflow crude Crude Reaction Product workup Aqueous Workup & Neutralization (Protocol 1) crude->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal purification_choice Purification Method solvent_removal->purification_choice distillation High-Vacuum Distillation (Protocol 2) purification_choice->distillation High Boiling Liquid chromatography Column Chromatography purification_choice->chromatography Solid or Complex Mixture pure_product Pure TPTC Derivative distillation->pure_product chromatography->pure_product

Caption: A standard workflow for the purification of TPTC derivatives.

Troubleshooting Distillation Failure

DistillationTroubleshooting start Distillation Failure: Product is Decomposing q1 Was the crude product neutralized before distillation? start->q1 cause1 Probable Cause: Residual Acid Catalyst q1->cause1 No q2 Is the vacuum pressure stable and below 1 mm Hg? q1->q2 Yes solution1 Solution: Stop. Cool. Re-dissolve and perform neutralization wash (Protocol 1). cause1->solution1 cause2 Probable Cause: System Leak or Inefficient Pump q2->cause2 No end Proceed with Caution: Re-attempt distillation with slower, more gradual heating. q2->end Yes solution2 Solution: Stop. Cool. Check all joints, seals, and pump oil. Ensure system integrity. cause2->solution2

Caption: Decision tree for troubleshooting product decomposition during distillation.

Section 5: Data Tables

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
CAS Number 635-03-0[1]
Molecular Formula C₁₅H₂₄O₈[1]
Molecular Weight 348.35 g/mol [1]
Appearance Colorless to Almost Colorless Clear Liquid[11]
Boiling Point 182-184 °C at 8 mm Hg[2]
Purity (Typical) >97.0% (GC)[11]
Table 2: Common Solvent Systems for Column Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate Low to MediumStandard system for separating esters of varying polarity. A shallow gradient (e.g., 5% to 30% EtOAc) is recommended.
Dichloromethane / Methanol Medium to HighUseful for more polar impurities, but methanol should be used sparingly (<5%) to avoid on-column reactions.
Toluene / Acetone Low to MediumAn alternative non-halogenated solvent system that can offer different selectivity compared to hexane/EtOAc.

References

  • Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (1970). U.S. Patent No. 3,513,078A.
  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from Sciencemadness. [Link]

  • Purification of high boiling esters. (1972). U.S. Patent No. 3,661,972A.
  • Clarke, H. T., & Murray, T. F. (1925). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses, 5, 61. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Esters. An Introduction. Retrieved from a university chemistry resource. [Link]

  • Clarke, H. T., & Murray, T. F. (1925). Tricarballylic acid. Organic Syntheses, 5, 105. [Link]

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"common side reactions in the synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of this compound. It addresses common side reactions, offers solutions to frequently encountered experimental issues, and explains the chemical principles behind the recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this tetra-ester.

  • Michael Addition to Diethyl Fumarate: This is a highly reliable and high-yielding method. It involves the base-catalyzed Michael addition of a diethyl malonate enolate to diethyl fumarate. The procedure is well-documented in authoritative sources like Organic Syntheses.[1]

  • Tandem Knoevenagel/Michael Reaction: This route uses diethyl malonate and formaldehyde in the presence of a secondary amine catalyst like diethylamine.[2][3] It involves an initial Knoevenagel condensation followed by a Michael addition of a second equivalent of diethyl malonate. While effective, this route is often more susceptible to side reactions.

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yields can typically be traced to one of three areas:

  • Reagent Quality: The purity of your starting materials is critical. Diethyl malonate and diethyl fumarate should be redistilled under reduced pressure if their purity is questionable.[1] The base used (e.g., sodium ethoxide) must be anhydrous and reactive.

  • Reaction Conditions: Inadequate temperature control, insufficient reaction time, or premature quenching can halt the reaction. The Michael addition is exothermic, and the temperature should be managed to maintain a gentle boil.[1]

  • Side Reactions: The formation of unintended products, such as bis-adducts in the formaldehyde route or products from self-condensation, directly consumes starting materials and reduces the yield of the desired product.

Q3: I see several spots on my TLC plate besides the product. What are the most common side products?

The identity of side products is highly dependent on your chosen synthetic route.

  • For the Diethyl Fumarate route: The most common "impurities" are often unreacted starting materials (diethyl malonate and diethyl fumarate) due to incomplete reaction.

  • For the Formaldehyde route: The primary side product is often the bis-adduct, Tetraethyl 2,2'-(methylene)dimalonate , formed from the reaction of one molecule of formaldehyde with two molecules of diethyl malonate.[3][4][5]

  • General side products: Hydrolysis of one or more ester groups can occur if water is present, leading to the corresponding carboxylic acids. Transesterification can also occur if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with ethyl esters).

Q4: How can I effectively purify the final product?

Vacuum distillation is the most effective method for purifying this compound.[1] The compound has a high boiling point (182–184°C at 8 mm Hg), which necessitates distillation under reduced pressure to prevent thermal decomposition. Before distillation, it is crucial to perform a thorough aqueous workup to remove any salts and acidic or basic impurities, followed by drying the organic layer with an agent like anhydrous sodium sulfate.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly

Symptoms:

  • No heat is evolved upon addition of reagents.

  • TLC analysis shows only starting materials even after significant time.

Causality Analysis: The core of this synthesis is the formation of the diethyl malonate enolate, a potent nucleophile. If this enolate is not generated efficiently, the subsequent Michael addition will not occur.

Potential Causes & Solutions:

Possible Cause Diagnostic Check Recommended Solution
Inactive Base The sodium may be oxidized, or the sodium ethoxide may have degraded due to moisture.Use fresh, clean sodium metal to prepare sodium ethoxide in situ. If using commercial sodium ethoxide, ensure it has been stored under anhydrous conditions.
Wet Reagents/Solvent Ethanol used is not absolute/anhydrous. Diethyl malonate contains water.Use absolute ethanol (200 proof).[1] Ensure all glassware is oven-dried before use. Consider distilling diethyl malonate from a drying agent if water contamination is suspected.
Incorrect Stoichiometry Insufficient base was used to deprotonate the diethyl malonate.Carefully check the molar equivalents. A slight excess of diethyl malonate relative to the Michael acceptor (diethyl fumarate) is often used to ensure the acceptor is fully consumed.[1]
Problem 2: Formation of Methylene Bis-malonate (Formaldehyde Route)

Symptoms:

  • A significant peak in GC-MS or ¹H NMR corresponding to Tetraethyl 2,2'-(methylene)dimalonate.

  • The isolated product yield is approximately half of the theoretical yield based on diethyl malonate consumption.

Causality Analysis: The Knoevenagel condensation of formaldehyde with diethyl malonate forms an α,β-unsaturated intermediate. This intermediate is a powerful Michael acceptor. If it reacts with another molecule of diethyl malonate faster than it can be involved in the desired pathway, the bis-adduct side product will dominate. This is a classic issue noted in Knoevenagel's original research.[3][4]

G A A B B A->B Address Causality F F B->F How? C C G G C->G How? D D H H D->H How? E E I I E->I How? J Reduced side product formation and improved yield of This compound. I->J Outcome

Caption: Primary reaction pathway via Michael Addition.

Primary Side Reaction Pathway (Knoevenagel Route)

This diagram shows the formation of the common bis-adduct side product when using formaldehyde.

Sources

"byproducts of incomplete hydrolysis of Tetraethyl propane-1,1,2,3-tetracarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with Tetraethyl propane-1,1,2,3-tetracarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incomplete hydrolysis of this molecule. Our goal is to equip you with the foundational knowledge and practical steps to control your reaction, identify intermediates, and optimize your yield of the desired partially hydrolyzed products.

Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of an incomplete hydrolysis of this compound?

In an incomplete hydrolysis reaction, not all four ethyl ester groups are converted to carboxylic acids. The reaction mixture will therefore contain a statistical distribution of partially hydrolyzed species. The primary byproducts are the intermediate esters:

  • Triethyl propane-1,1,2,3-tetracarboxylate (one hydrolyzed group)

  • Diethyl propane-1,1,2,3-tetracarboxylate (two hydrolyzed groups)

  • Monoethyl propane-1,1,2,3-tetracarboxylate (three hydrolyzed groups)

The complete hydrolysis product is Propane-1,1,2,3-tetracarboxylic acid.[1] The reaction also produces ethanol as the ester's alcohol component is liberated.[2][3]

Q2: Why does incomplete hydrolysis occur?

Incomplete hydrolysis is typically a result of insufficient reaction time, lower temperatures, or, most commonly, sub-stoichiometric amounts of the hydrolyzing agent (e.g., a base like sodium hydroxide).[4] In base-catalyzed hydrolysis, also known as saponification, the hydroxide ion is a reactant, not a catalyst, and is consumed in the reaction.[2][3] Therefore, using less than four equivalents of base for every one equivalent of the tetraester will stoichiometrically prevent full hydrolysis. Steric hindrance can also play a role, potentially causing different ester positions to hydrolyze at different rates, although this effect is less pronounced in this specific molecule compared to more complex structures.

Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis for this application?

The choice between acid and base catalysis is critical for controlling the outcome of the hydrolysis.

  • Acid-Catalyzed Hydrolysis: This reaction is reversible.[5][6] The ester is heated with water in the presence of a strong acid catalyst. Because the reaction can proceed in the reverse direction (esterification), it often results in an equilibrium mixture of reactants and products, making it difficult to isolate a specific partially hydrolyzed species.[7] To drive the reaction forward, a large excess of water is required.[8]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[7][9] The hydroxide ion attacks the ester, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[4][6] This salt is unreactive towards the alcohol byproduct, preventing the reverse reaction. This makes base-catalyzed hydrolysis the preferred method for controlled, stepwise hydrolysis, as the extent of the reaction can be managed by limiting the amount of base used.[10]

Q4: How can I detect and quantify the different hydrolyzed byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for monitoring reaction progress. The carboxylic acids are significantly more polar than the esters. As the hydrolysis proceeds, you will see new, lower Rf spots appearing on the TLC plate, corresponding to the mono-, di-, tri-, and tetra-acid products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is ideal. The different hydrolyzed species will have distinct retention times, allowing for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the ethyl group signals (specifically the quartet around 4.2 ppm and the triplet around 1.2 ppm) and the appearance of broad signals corresponding to the acidic protons. ¹³C NMR is also useful for observing changes in the carbonyl carbon signals.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weight of each component in the mixture, confirming the identity of the partially hydrolyzed byproducts.

Visualizing the Hydrolysis Pathway

The stepwise hydrolysis of this compound can be visualized as a sequential process. Each step consumes one equivalent of hydroxide and produces a more polar molecule.

Hydrolysis_Pathway TEPT Tetraethyl Ester (Starting Material) TriET Triester + 1 EtOH (1 Acid Group) TEPT->TriET + 1 OH⁻ DiET Diester + 2 EtOH (2 Acid Groups) TriET->DiET + 1 OH⁻ MonoET Monoester + 3 EtOH (3 Acid Groups) DiET->MonoET + 1 OH⁻ TA Tetracarboxylic Acid (Final Product) MonoET->TA + 1 OH⁻

Caption: Stepwise saponification of this compound.

Troubleshooting Guide
Problem 1: My reaction is extremely slow or appears to have stalled.
  • Question: I've been refluxing my tetraester with 2 equivalents of NaOH in a THF/water mixture for several hours, but TLC analysis shows mostly starting material. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Check Solubility: this compound has poor water solubility. If your starting material has crashed out of the solution or formed an oil, the reaction will be limited by phase-transfer kinetics.

      • Solution: Increase the proportion of the organic co-solvent (like THF) or add a small amount of methanol to improve solubility.[11] Be cautious with alcoholic solvents, as transesterification can be a competing side reaction, although it is less of a concern under basic hydrolysis conditions.

    • Increase Temperature: While reflux is often sufficient, some sterically hindered or stubborn esters require higher temperatures. Ensure your reaction is being heated adequately and stirred vigorously to ensure proper mixing.

    • Choice of Base: While NaOH is common, lithium hydroxide (LiOH) is often cited as being more effective for ester hydrolysis in laboratory settings, particularly in THF/water solvent systems.[4][11] Consider switching to LiOH.

    • Water Content: Ensure sufficient water is present for the hydrolysis reaction itself. A common solvent ratio is 1:1 or 3:1 THF:water.

Problem 2: The reaction produced an inseparable, complex mixture of products.
  • Question: I was aiming for the di-acid, but my HPLC shows a mix of the starting material, triester, diester, and monoester. How can I improve the selectivity?

  • Answer & Troubleshooting Steps:

    • Stoichiometric Control is Key: This outcome is classic for reactions where the base is added all at once. The initial hydrolysis reactions can be fast, and local concentrations of base can cause over-hydrolysis in some molecules before others have reacted at all.

      • Solution (Slow Addition): Dissolve your tetraester in the solvent system and add the base (e.g., 2.0 equivalents of aqueous NaOH) dropwise over a prolonged period (e.g., 1-2 hours) at a reduced temperature (e.g., 0 °C or room temperature). This maintains a low concentration of the hydrolyzing agent and allows for a more controlled, statistical hydrolysis.

    • Lower the Temperature: The rates of the sequential hydrolysis reactions are temperature-dependent.

      • Solution: Perform the reaction at a lower temperature (e.g., room temperature instead of reflux). This will slow down the overall process, giving you a wider window to stop the reaction at the desired intermediate stage.[12] Monitor the reaction closely by TLC or HPLC.

    • Data-Driven Optimization: The product distribution is a function of stoichiometry, time, and temperature. To achieve a specific intermediate, you may need to run a small optimization screen.

ParameterRecommendation for SelectivityRationale
Base Equivalents Use precise stoichiometry (e.g., 2.0 eq for the di-acid)Saponification is not catalytic; the amount of base limits the reaction extent.[3]
Addition Method Slow, dropwise addition of basePrevents localized high concentrations of base, leading to a more uniform product distribution.
Temperature Lower temperature (0 °C to RT)Slows the reaction rate, allowing for better temporal control and potentially improving selectivity between the different ester sites.
Monitoring Frequent TLC or HPLC analysisEssential for stopping the reaction when the desired product concentration is at its maximum.
Problem 3: How do I isolate the desired partially hydrolyzed product from the mixture?
  • Question: I have a mixture containing my target di-acid along with other hydrolyzed species. How can I purify my compound of interest?

  • Answer & Purification Strategy:

    • Acidification: After the reaction, cool the mixture in an ice bath and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2. This protonates all the carboxylate salts, converting them back to their neutral carboxylic acid forms.[4][7]

    • Extraction: The different hydrolyzed species will have different polarities and solubilities in organic solvents. You can exploit this for separation.

      • The unreacted tetraester is the most nonpolar and will be readily extracted into solvents like ethyl acetate or dichloromethane.

      • The tetra-acid is the most polar and may have low solubility in common organic solvents, potentially precipitating upon acidification.

      • The intermediate species (your target) will have intermediate polarity. A carefully chosen extraction solvent system can separate them.

    • Column Chromatography: This is the most powerful method for separating the mixture. Use silica gel chromatography with a gradient elution system. Start with a nonpolar solvent system (e.g., hexanes/ethyl acetate) to elute the less polar components first, and gradually increase the polarity (e.g., by adding methanol or acetic acid to the mobile phase) to elute the more polar, partially hydrolyzed products.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting incomplete hydrolysis reactions.

Experimental Protocols
Protocol 1: Controlled Saponification to a Mixture Rich in Di-acid

This protocol is a starting point and should be optimized based on reaction monitoring.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (e.g., 15 mL per gram of ester). Cool the flask to 0 °C in an ice bath.

  • Base Preparation: Prepare a 1.0 M solution of sodium hydroxide (NaOH). Calculate the volume needed to deliver 2.0 equivalents.

  • Slow Addition: Add the NaOH solution to the dropping funnel and add it dropwise to the stirred ester solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction every 30-60 minutes by TLC (e.g., using a 1:1 ethyl acetate:hexanes eluent with 1% acetic acid).

  • Quenching & Acidification: Once the desired product distribution is observed, quench the reaction by cooling it back to 0 °C and slowly adding 1 M HCl until the pH is ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract three times with ethyl acetate. The combined organic layers will contain the ester products.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture for purification.[12]

References
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Crunch Chemistry. (2024, January 23). Esters and polyesters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Reddit. (2023, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Ester Hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, June 20). What Is Saponification Of Esters? [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Grokipedia. (n.d.). Saponification. Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of Michael Addition with Tetraethyl Propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Michael addition reaction using tetraethyl propane-1,1,2,3-tetracarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific carbon-carbon bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Introduction to the Michael Addition of this compound

The Michael addition is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] this compound, a polyfunctional ester, serves as a potential Michael donor. However, its sterically hindered nature can present unique challenges in achieving high reaction yields. This guide will walk you through troubleshooting common issues and provide a deeper understanding of the reaction's mechanics to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My Michael addition reaction with this compound is resulting in a very low yield or is not proceeding at all. What are the likely causes and how can I fix this?

A1: Low or no product formation is a common hurdle, often stemming from issues with enolate formation, steric hindrance, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Insufficient Basicity for Enolate Formation: The methine proton on this compound is acidic, but its deprotonation can be sluggish due to the steric bulk of the four ethyl ester groups. A weak base may not be sufficient to generate the required enolate concentration.

    • Solution: Employ a stronger, non-nucleophilic base to facilitate efficient deprotonation. Consider bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), or even stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2] The choice of base is critical and should be tailored to the specific Michael acceptor used.

  • Steric Hindrance: The bulky nature of this compound can sterically impede its approach to the Michael acceptor, especially if the acceptor itself is substituted.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation at elevated temperatures.

      • Prolong Reaction Time: Due to slower kinetics, these reactions may require significantly longer reaction times than those with less hindered donors. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the enolate and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for Michael additions as they effectively solvate the cation of the base without protonating the enolate.[3] This can lead to a "naked," more reactive nucleophile.

  • Reversibility of the Michael Addition: The Michael addition can be a reversible reaction, and the equilibrium may not favor the product under certain conditions.[4]

    • Solution: Once the product is formed, subsequent steps in a tandem reaction sequence, such as an intramolecular cyclization (e.g., Robinson annulation), can help to drive the equilibrium towards the final product.[5]

Experimental Workflow for Optimizing Base and Solvent:

G cluster_start Initial Reaction Setup cluster_optimization Optimization Parameters cluster_analysis Analysis & Iteration start Reactants: - this compound - Michael Acceptor base Base Selection: - Start with Et3N or DABCO - Escalate to DBU or NaH start->base Select initial conditions solvent Solvent Screening: - Aprotic Polar (DMF, DMSO) - Aprotic Less Polar (THF, CH2Cl2) base->solvent temp Temperature Control: - Start at RT - Incrementally increase to 40°C, 60°C, etc. solvent->temp tlc Monitor by TLC/GC-MS temp->tlc Run Experiment yield Determine Yield tlc->yield iterate Iterate based on results yield->iterate iterate->base Refine Parameters

Caption: A systematic approach to optimizing reaction conditions.

Q2: I'm observing the formation of multiple products in my reaction. What are the common side reactions and how can I suppress them?

A2: Side product formation is often due to the polyfunctional nature of the starting material or competing reaction pathways.

Potential Side Reactions and Mitigation Strategies:

  • 1,2-Addition vs. 1,4-Addition (Michael Addition): With some strong, "hard" nucleophiles, direct addition to the carbonyl group (1,2-addition) of the Michael acceptor can compete with the desired conjugate addition.[6]

    • Solution: Using a "softer" enolate, which is favored by using a doubly stabilized donor like this compound, generally promotes the desired 1,4-addition.[7] The choice of a less reactive, more stabilized enolate is key.

  • Intramolecular Cyclization: The product of the initial Michael addition may contain functional groups that can undergo subsequent intramolecular reactions, leading to unexpected cyclic byproducts.

    • Solution: Carefully control the reaction temperature and time. Lowering the temperature can often suppress these subsequent reactions. If a cyclization is desired, the initial Michael addition can be performed at a lower temperature, followed by a controlled increase in temperature to promote the cyclization.

  • Hydrolysis of Ester Groups: If the reaction is run for extended periods, especially with protic solvents or exposure to moisture, hydrolysis of the ethyl ester groups can occur, particularly under basic conditions.

    • Solution: Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Data Summary: Catalyst and Solvent Effects on Michael Addition

Base Solvent Typical Temperature Expected Outcome with Sterically Hindered Donor
Triethylamine (Et3N)Dichloromethane (DCM)Room TemperatureOften too weak, resulting in low to no yield.
DBUAcetonitrile (MeCN)Room Temp to 60°CGood starting point, balances basicity and non-nucleophilicity.
Sodium Hydride (NaH)Tetrahydrofuran (THF)0°C to Room TempStrong base, effective for deprotonation but requires careful handling.
Potassium tert-butoxidetert-ButanolRoom TemperatureStrong, sterically hindered base, can be very effective.
Sodium EthoxideEthanolRoom TemperatureCan lead to transesterification side products. Generally not recommended.

Frequently Asked Questions (FAQs)

Q: What are the best Michael acceptors to use with this compound?

A: Due to the steric bulk of this compound, Michael acceptors with lower steric hindrance are generally more successful. Good candidates include α,β-unsaturated ketones, esters, and nitriles with minimal substitution at the β-position. For example, methyl vinyl ketone, ethyl acrylate, and acrylonitrile are excellent starting points.

Q: Can I use a catalytic amount of base for this reaction?

A: Yes, a catalytic amount of a strong, non-nucleophilic base is often sufficient. The reaction generates a new enolate intermediate after the addition, which can then be protonated by another molecule of the starting Michael donor, thus regenerating the catalyst. However, for difficult reactions, a stoichiometric amount of base may be necessary to drive the initial deprotonation.

Q: How does temperature affect the Michael addition of this specific donor?

A: Temperature has a significant impact. At lower temperatures, the reaction rate may be impractically slow due to the high activation energy associated with sterically hindered reactants. Increasing the temperature can accelerate the reaction, but it may also promote side reactions or the reverse Michael reaction. A careful optimization of the temperature for each specific substrate pair is recommended, starting at room temperature and gradually increasing.

Q: What is the role of organocatalysis in this type of Michael addition?

A: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed to achieve asymmetric Michael additions.[1] These catalysts can activate the Michael acceptor through the formation of an iminium ion, which can enhance its reactivity and control the stereochemical outcome of the addition.

Logical Relationship of Key Reaction Parameters:

G Donor Michael Donor (this compound) Product Michael Adduct Donor->Product Acceptor Michael Acceptor Acceptor->Product Base Base Base->Donor deprotonates Solvent Solvent Solvent->Base solvates Temp Temperature Temp->Product affects rate

Sources

"stability and proper storage of Tetraethyl propane-1,1,2,3-tetracarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tetraethyl propane-1,1,2,3-tetracarboxylate (TEPT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile compound. Here, we address common challenges and questions to support the integrity of your experiments.

I. Troubleshooting Guide: Stability and Handling Issues

This section provides solutions to specific problems you may encounter during the use and storage of TEPT.

Precipitate Formation in Solution

Problem: I've dissolved this compound in an aqueous buffer for my assay, but a precipitate has formed over time.

Potential Cause: This is likely due to the hydrolysis of the ester groups in the presence of water, especially under acidic or basic conditions.[1][2] This reaction produces propane-1,1,2,3-tetracarboxylic acid and ethanol.[1] The resulting carboxylic acid may have lower solubility in your buffer system, causing it to precipitate out of solution.

Solution:

  • pH Control: Maintain a neutral pH for your aqueous solutions. If your experiment allows, consider using a buffer system that is close to pH 7.

  • Solvent Choice: If compatible with your experimental design, consider using an organic solvent for your stock solution and dilute it into your aqueous buffer immediately before use. Anhydrous solvents will prevent hydrolysis.

  • Fresh Preparations: Prepare aqueous solutions of TEPT fresh for each experiment to minimize the time for hydrolysis to occur.

Inconsistent Experimental Results

Problem: My experimental results using TEPT are inconsistent from one day to the next, even with the same batch.

Potential Cause: Inconsistent results can be a sign of compound degradation. TEPT can be sensitive to environmental factors, leading to variations in the concentration of the active compound. The primary degradation pathway is hydrolysis, but thermal decomposition can also occur at elevated temperatures.[3]

Solution:

  • Storage Assessment: Review your storage conditions. Ensure the compound is stored in a cool, dark, and dry place. Refer to the storage conditions table below for specific recommendations.

  • Inert Atmosphere: For long-term storage, consider storing TEPT under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Purity Check: If you suspect degradation, it is advisable to check the purity of your TEPT sample. This can be done using techniques like Gas Chromatography (GC), as indicated by suppliers for purity analysis.[4]

Change in Physical Appearance

Problem: The TEPT, which is normally a colorless to almost colorless clear liquid, has developed a yellow tint.[4]

Potential Cause: A change in color can indicate decomposition or the presence of impurities. This could be due to prolonged exposure to light, air, or elevated temperatures.

Solution:

  • Visual Inspection: Always visually inspect the compound before use. Any change in color or clarity should be noted.

  • Purity Verification: If a color change is observed, it is crucial to verify the purity of the compound before proceeding with any experiments.

  • Proper Handling: Minimize the compound's exposure to the atmosphere by keeping the container tightly sealed when not in use.[5] Use in a well-ventilated area or under a fume hood.[5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, TEPT should be stored in a cool, dark, and dry environment. Keeping the container tightly sealed is crucial to prevent moisture absorption, which can lead to hydrolysis.[5]

Q2: What is the recommended storage temperature for TEPT?

A2: While some suppliers suggest room temperature storage, it is recommended to store it in a cool and dark place, ideally below 15°C.

Condition Recommended Storage Rationale
Temperature <15°C (Cool and dark place)To minimize the rate of potential degradation reactions.
Atmosphere Tightly sealed container.[5] Consider inert gas (Argon/Nitrogen) for long-term storage.To prevent exposure to moisture and subsequent hydrolysis.[1][2]
Light Store in a dark place or use an amber vial.To prevent potential light-induced degradation.

Q3: Can I store solutions of TEPT?

A3: It is highly recommended to prepare aqueous solutions of TEPT fresh for each use due to its susceptibility to hydrolysis.[1][2] If you need to store a stock solution, use a dry, aprotic organic solvent and store it at a low temperature.

Q4: What are the main degradation pathways for TEPT?

Q5: How can I safely handle TEPT in the lab?

A5: Standard laboratory safety precautions should be followed. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[5][6] In case of skin or eye contact, rinse thoroughly with water.[5]

III. Experimental Protocols

Protocol: Purity Assessment of Stored this compound by Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a TEPT sample that is suspected of degradation.

Objective: To determine the purity of a TEPT sample and identify the presence of potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate or dichloromethane)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (a non-polar or medium-polarity column is generally suitable for esters)

  • Volumetric flasks and syringes

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of a reference standard of TEPT (if available) and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Preparation:

    • Accurately weigh a known amount of the stored TEPT sample and dissolve it in the same solvent in a volumetric flask to a concentration that falls within the range of the calibration standards.

  • GC Analysis:

    • Set up the GC instrument with an appropriate temperature program for the inlet, column, and detector. The specific parameters will depend on the instrument and column used.

    • Inject a blank (solvent only) to ensure there is no contamination.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to TEPT based on the retention time of the reference standard.

    • Calculate the area of the TEPT peak in the sample chromatogram.

    • Use the calibration curve to determine the concentration of TEPT in the sample.

    • Calculate the purity of the sample as a percentage.

    • Look for the appearance of new peaks at different retention times, which may indicate the presence of degradation products.

Expected Results: A pure sample will show a single major peak corresponding to TEPT. A degraded sample may show a reduced peak for TEPT and the appearance of additional peaks.

IV. Visualizing Degradation and Workflow

Hydrolysis of this compound

The following diagram illustrates the primary degradation pathway of TEPT through hydrolysis.

Hydrolysis_Pathway TEPT This compound Products Propane-1,1,2,3-tetracarboxylic Acid + Ethanol TEPT->Products Hydrolysis H2O Water (H₂O) H2O->Products Catalyst Acid or Base Catalyst->TEPT catalyzes

Caption: Hydrolysis of this compound.

Experimental Workflow for Purity Assessment

This diagram outlines the key steps in assessing the purity of a TEPT sample.

Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard_Prep Prepare Standard Solutions GC_Analysis Gas Chromatography (GC) Analysis Standard_Prep->GC_Analysis Sample_Prep Prepare Sample Solution Sample_Prep->GC_Analysis Data_Analysis Analyze Chromatogram and Calculate Purity GC_Analysis->Data_Analysis

Caption: Workflow for GC-based purity assessment of TEPT.

V. References

  • Genesee Polymers Corporation. (2020). Safety Data Sheet. Retrieved from [Link]

  • Ferrellgas. (2017). Safety Data Sheet Propane. Retrieved from [Link]

  • Organic Syntheses. (1925). ETHYL PROPANE-1,1,2,3-TETRACARBOXYLATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl propane-1,2,2,3-tetracarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl 1,1,3,3-propanetetracarboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Rosneft Deutschland. (2022). Safety Data Sheet Propane. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Purification of Tetraethyl propane-1,1,2,3-tetracarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tetraethyl propane-1,1,2,3-tetracarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this and structurally related polysubstituted esters. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound reaction mixture?

A1: The synthesis of this compound, often prepared via a Michael addition of diethyl malonate to diethyl fumarate or a related method, can result in several predictable impurities.[1] Identifying these is the first step to a successful purification strategy.

  • Unreacted Starting Materials: Residual diethyl malonate and diethyl fumarate are common.

  • Mono-adduct: The initial product of the Michael addition, before the second malonate addition, may be present.

  • Side-reaction Products: Self-condensation of diethyl malonate or other base-catalyzed side reactions can occur.

  • Hydrolyzed Species: The presence of water during the reaction or workup can lead to the partial or complete hydrolysis of the ester groups, forming the corresponding carboxylic acids.[2][3]

A preliminary Thin Layer Chromatography (TLC) analysis of your crude product against the starting materials is crucial for visualizing the complexity of your mixture.[4]

Q2: I'm observing significant product loss or decomposition on the silica gel column. What is causing this and how can I prevent it?

A2: this compound, being a poly-ester, is susceptible to hydrolysis, especially on the acidic surface of standard silica gel.[5] The silanol groups (Si-OH) on the silica surface can catalyze the breakdown of the ester functionalities.

Causality: The slightly acidic nature of silica gel can promote the hydrolysis of the ester groups, especially if the eluent contains protic solvents like methanol or if the crude sample has residual acid or base from the workup.[5]

Preventative Measures:

  • Neutralize and Dry Crude Product: Before loading onto the column, ensure your crude product is thoroughly washed to remove any acidic or basic residues and is completely dry.

  • Deactivate the Silica Gel: If your compound is particularly sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil if decomposition on silica is severe.[7]

  • Minimize Time on the Column: A faster "flash" chromatography approach is generally preferred over slow gravity chromatography to reduce the contact time between your compound and the stationary phase.[8]

Q3: How do I select the optimal solvent system for the column chromatography of this compound?

A3: The key to a good separation is finding a solvent system that provides a good separation of your target compound from its impurities on a TLC plate. The ideal Rf (retention factor) for the desired compound is typically between 0.25 and 0.35.[9]

Step-by-Step Solvent System Selection:

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for esters.[10][11]

  • TLC Analysis: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).[8]

  • Aim for an Optimal Rf: The goal is to find a solvent mixture where your product has an Rf of approximately 0.3, and there is a clear separation from other spots on the TLC plate.[5]

  • Consider a Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution may be necessary.[8][12] Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.[11][12]

Compound Polarity Suggested Starting Solvent System
Nonpolar5% Ethyl Acetate in Hexanes
Moderately Polar10-50% Ethyl Acetate in Hexanes
Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[10]
Q4: My compound is streaking on the TLC plate and eluting as a broad band from the column. What's wrong?

A4: Streaking or tailing is often indicative of interactions between the compound and the stationary phase or issues with the sample application.

  • Compound Overload: Applying too much sample to the TLC plate or column can cause streaking.[13]

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent that is too strong (too polar) can cause it to spread out at the origin and lead to poor separation.[13] It is best to dissolve the sample in the initial eluting solvent.

  • Acidic or Basic Nature of the Compound: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can often resolve this.[6]

  • Decomposition on Silica: As mentioned in Q2, if the compound is decomposing on the silica, this can appear as streaking.[7]

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common issues during the column chromatography of this compound.

Scenario 1: Poor Separation Between Product and a Close-Running Impurity

Problem: Your TLC shows two spots that are very close together, making separation on the column difficult.

Troubleshooting Workflow:

A Poor Separation (Close Rf Values) B Optimize Solvent System A->B F Increase Column Length A->F G Decrease Column Diameter A->G H Check for Co-elution of Isomers A->H C Try a Less Polar Solvent System B->C D Consider a Different Solvent Mixture (e.g., Dichloromethane/Hexanes or Ether/Hexanes) B->D E Run a Gradient Elution B->E A Product Not Eluting B Check TLC with a More Polar Solvent A->B D Suspect Decomposition on Column A->D C Increase Polarity of Eluent Significantly (e.g., add Methanol) B->C E Perform a Silica Stability Test (2D TLC) D->E F Consider Alternative Purification (e.g., Recrystallization or Distillation) D->F

Caption: Troubleshooting steps when the target compound fails to elute.

Detailed Steps:

  • Drastically Increase Solvent Polarity: Your compound may be more polar than anticipated. Try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. [10]Be aware that high concentrations of methanol can dissolve some of the silica gel. [10]2. Suspect Decomposition: It's possible your compound has decomposed on the column. [7] * Silica Stability Test: Spot your compound on a TLC plate, elute it in a suitable solvent, then turn the plate 90 degrees and elute it again in the same solvent. If the spot remains intact and on the diagonal, it is likely stable. If there is streaking or new spots, it is decomposing. [7]3. Alternative Purification Methods: If your compound is not stable on silica, consider other purification techniques.

    • Distillation: this compound can be purified by vacuum distillation. [1] * Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an effective purification method.

Scenario 3: The Collected Fractions are Contaminated with an Unknown Impurity

Problem: After running the column and combining what appeared to be pure fractions (by TLC), subsequent analysis (e.g., NMR) shows an unknown impurity.

Potential Causes and Solutions:

  • Co-elution: The impurity may have a very similar Rf to your product in the solvent system used.

    • Solution: Re-column the material using a different solvent system to try and achieve separation.

  • Impurity from the Solvent: Lower grade solvents can contain non-volatile impurities that will be present after evaporation.

    • Solution: Use high-purity HPLC grade solvents for column chromatography. [9]* Leaching from Plastic Components: Some plastic components in the chromatography setup can leach plasticizers, especially when using solvents like dichloromethane.

    • Solution: Use glass and Teflon components wherever possible.

  • "Ghost Peaks": An impurity from a previous run may be slowly eluting from the column.

    • Solution: Thoroughly clean all glassware and ensure the column is properly flushed between uses.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography of this compound
  • Slurry Packing the Column:

    • Add a small plug of cotton or glass wool to the bottom of a glass chromatography column.

    • Add a layer of sand (approx. 1 cm).

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent. [13] * Carefully add the sample to the top of the column using a pipette. [13] * Drain the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography). [8] * Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to determine which contain the pure product. [12][14] * Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Deactivating Silica Gel for Acid-Sensitive Compounds
  • Prepare a solvent system containing 1-3% triethylamine in your chosen eluent (e.g., 1% triethylamine in 20% ethyl acetate/hexanes). [6]2. Pack the column with silica gel using this solvent system. [6]3. Flush the column with at least one column volume of this solvent mixture. [6]4. Discard the eluent that has passed through the column. [6]5. You can now run the column with your normal solvent system (without triethylamine) or continue with the triethylamine-containing eluent. [6]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Dialkylated Malonic Esters.
  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Columbia University. (n.d.). Column chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
  • University of Calgary. (n.d.). Column chromatography.
  • Benchchem. (n.d.). This compound | 635-03-0.
  • Organic Syntheses. (n.d.). ethyl propane-1,1,2,3-tetracarboxylate.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.

Sources

Technical Support Center: Scale-Up of Tetraethyl propane-1,1,2,3-tetracarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Tetraethyl propane-1,1,2,3-tetracarboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the critical process parameters that govern a successful and safe scale-up.

Synthesis Overview and Mechanism

The most reliable and high-yielding synthesis of this compound is achieved through a Michael addition reaction.[1] This process involves the conjugate addition of a resonance-stabilized enolate, derived from diethyl malonate, to an α,β-unsaturated ester, diethyl fumarate.

Core Reaction:

  • Nucleophile: Diethyl malonate

  • Michael Acceptor: Diethyl fumarate

  • Base/Catalyst: Sodium ethoxide

  • Solvent: Absolute Ethanol

The mechanism proceeds in two key stages:

  • Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate. This proton is particularly acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups, leading to a resonance-stabilized enolate.[2][3]

  • Michael Addition (1,4-Conjugate Addition): The nucleophilic enolate attacks the β-carbon of diethyl fumarate, leading to the formation of a new carbon-carbon bond and the desired tetracarboxylate product after protonation.[1][4]

Below is a workflow diagram illustrating the key stages of the synthesis process.

SynthesisWorkflow prep_base 1. Prepare Sodium Ethoxide Solution in Absolute Ethanol add_malonate 2. Add Diethyl Malonate to form Enolate prep_base->add_malonate add_fumarate 3. Controlled Addition of Diethyl Fumarate add_malonate->add_fumarate reflux 4. Reflux to Complete Reaction add_fumarate->reflux Exothermic Step quench 5. Quench with Acetic Acid reflux->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification by Vacuum Distillation workup->purify product Final Product: This compound purify->product

Caption: Key stages in the synthesis of this compound.

Troubleshooting and Scale-Up Considerations (Q&A)

This section addresses specific issues that may arise during the scale-up process.

Question 1: My reaction temperature is overshooting the target during the diethyl fumarate addition, unlike in the lab. Why is this happening and how can I control it?

Answer: This is a classic and critical scale-up challenge related to thermodynamics. The Michael addition is exothermic, and as you increase the reaction volume, the surface-area-to-volume ratio decreases significantly. A 1000 L reactor has a proportionately 10-fold lower surface area for heat exchange than a 1 L flask. This means the heat generated by the reaction cannot be dissipated as efficiently, leading to a rapid temperature increase, or "exotherm." Uncontrolled exotherms can cause solvent to boil violently, increase pressure, and promote side reactions, lowering yield and creating a serious safety hazard.

Troubleshooting & Preventative Measures:

  • Control Addition Rate: This is your primary tool for managing the exotherm. The rate of addition of diethyl fumarate should be slow enough that your reactor's cooling system can effectively remove the heat being generated. Use a calibrated dosing pump for precise control.

  • Enhance Cooling Capacity:

    • Ensure your reactor jacket is supplied with a coolant (e.g., chilled glycol/water) at a sufficiently low temperature and high flow rate.

    • For very large scales, internal cooling coils may be necessary to provide additional heat transfer surface area.

  • Lower Initial Temperature: Start the addition at a lower batch temperature than the target reaction temperature. This provides a larger thermal buffer to absorb the heat of reaction.

  • Perform Calorimetry Studies: Before scaling up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended. This will precisely measure the heat of reaction and help you model the thermal behavior at scale, ensuring the process is safe.

Question 2: What are the primary safety concerns when handling large quantities of sodium ethoxide, and what precautions are mandatory?

Answer: Sodium ethoxide is a hazardous material, and its risks are amplified at larger scales. The primary hazards are:

  • Flammability: It is a flammable solid that can self-heat and catch fire, especially in the presence of moisture.[5] Dust clouds can be explosive.

  • Reactivity: It reacts violently with water, releasing flammable ethanol and corrosive sodium hydroxide. It is also incompatible with acids, esters, and halogens.[6][7]

  • Corrosivity: It is highly corrosive and can cause severe skin burns and eye damage upon contact.[5] Inhalation of the dust is also harmful.

Mandatory Scale-Up Precautions:

  • Inert Atmosphere: Always handle and store sodium ethoxide under a dry, inert atmosphere (e.g., nitrogen or argon).[7] When charging the reactor, ensure the vessel is purged with nitrogen.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable dusts or solvent vapors, all equipment (reactor, containers, scoops) must be properly grounded and bonded.[6][8]

  • Explosion-Proof Equipment: Use only explosion-proof electrical equipment, including stirrers, lights, and pumps, in the processing area.[9]

  • Personal Protective Equipment (PPE): Mandate the use of flame-retardant clothing, neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[6][8] For large-scale charging, respiratory protection may be necessary.[9]

  • Engineered Controls: Perform charging in a well-ventilated area with local exhaust ventilation to minimize dust exposure.[7] Use non-sparking tools for handling.[6]

  • Emergency Preparedness: Ensure immediate access to safety showers, eyewash stations, and appropriate fire extinguishers (Class D for combustible metals, or dry chemical powder; NEVER use water ).[5][8]

Question 3: My yield is significantly lower at scale compared to my lab experiments (93-94%). What are the likely causes?

Answer: A drop in yield during scale-up can be attributed to several factors, often related to deviations from the ideal conditions achieved in the lab.

Potential Causes & Solutions:

  • Inefficient Mixing: In large reactors, achieving homogeneity is more difficult. If the reactants are not well-mixed, you can have localized areas of high concentration, leading to side reactions, or areas where the catalyst concentration is too low for the reaction to proceed efficiently.

    • Solution: Use a properly designed agitation system. A pitched-blade turbine (PBT) impeller is often suitable for promoting good axial flow (top-to-bottom mixing). Ensure the reactor is equipped with baffles to prevent vortexing and create turbulence for better mixing.[10]

  • Moisture Contamination: Sodium ethoxide is readily deactivated by moisture. A small leak or the use of non-anhydrous solvent, which might be negligible in the lab, can consume a significant amount of your base at scale.

    • Solution: Use absolute (anhydrous) ethanol. Ensure the reactor is scrupulously dried before use. Charge reagents under a positive pressure of nitrogen to prevent atmospheric moisture from entering.

  • Incomplete Reaction: The one-hour reflux time specified in lab procedures may not be sufficient at a larger scale if mixing or heat transfer is less efficient.[1]

    • Solution: Implement in-process controls (IPCs). Take periodic samples (e.g., every 30 minutes) during the reflux stage and analyze them by GC or HPLC to monitor the disappearance of the starting materials. Continue the reflux until the reaction is deemed complete by IPC.

  • Workup Inefficiencies: Large-scale extractions can be less efficient than in the lab. Emulsion formation can be a problem, leading to loss of product in the aqueous phase.

    • Solution: Allow adequate time for phase separation. A gentle rocking agitation during extraction can sometimes be more effective than vigorous stirring, which can promote emulsions. The addition of brine during the wash steps can help break emulsions and improve separation.

Question 4: The lab protocol uses carbon tetrachloride for extraction. This is no longer available or permitted. What are suitable, safer alternatives for a large-scale process?

Answer: Carbon tetrachloride is an ozone-depleting substance and a known carcinogen; its use is highly restricted. Several safer and more environmentally benign solvents can be used for the extraction.

Recommended Solvent Alternatives:

Solvent Pros Cons
Ethyl Acetate Good solvency for the product, relatively low toxicity, easily removed (BP 77°C). Lower density than water, which can sometimes make separations less sharp than with chlorinated solvents. Flammable.
Toluene Excellent solvency, forms an azeotrope with water to aid in drying, less dense than water. Higher boiling point (111°C) requires more energy for removal. Has some neurotoxicity concerns. Flammable.
Methyl tert-butyl ether (MTBE) Good solvency, low boiling point (55°C), less prone to peroxide formation than diethyl ether. Potential environmental concern as a groundwater contaminant. Flammable.

| Dichloromethane (DCM) | High density allows for easy separation from the aqueous layer. | Environmental concerns and regulatory scrutiny are increasing. It is a suspected carcinogen. |

Recommendation: Ethyl acetate is often the best first choice due to its favorable safety and environmental profile. Toluene is a viable alternative if higher solvency is needed.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical yields for this synthesis on a larger scale?

    • The original Organic Syntheses procedure reports a very high yield of 93-94% on a lab scale.[1] On a well-optimized pilot scale process, yields of 85-90% are realistically achievable. Anything below 80% suggests one of the issues in the troubleshooting guide should be investigated.

  • Q2: What analytical methods are recommended for in-process control and final product purity assessment?

    • In-Process Control (IPC): Gas Chromatography (GC) is ideal for monitoring the disappearance of starting materials (diethyl malonate and diethyl fumarate). A simple TLC analysis can also provide a quick qualitative check.

    • Final Product Purity: A quantitative GC analysis is the best method for determining the final purity of the distilled product. Identity can be confirmed by ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.

  • Q3: Can diethyl maleate be used instead of diethyl fumarate?

    • Yes, diethyl maleate can be used as the Michael acceptor.[1] As the cis-isomer, it may react slightly differently or require slightly adjusted conditions compared to the trans-isomer (diethyl fumarate), but it leads to the same final product. Diethyl fumarate is often preferred as it is typically more crystalline and easier to purify at the raw material stage.

  • Q4: What are the most common impurities and how can they be minimized?

    • The most likely impurities are unreacted starting materials (diethyl malonate, diethyl fumarate) and potentially side-products from self-condensation if the temperature is not well-controlled. Using a slight excess of diethyl malonate can help ensure the complete consumption of the diethyl fumarate.[1] A highly efficient vacuum distillation is the ultimate step to remove these lower-boiling impurities and achieve high purity of the final product.[1]

Example Scale-Up Protocol (10 L Reactor)

This protocol is an adaptation of the trusted Organic Syntheses procedure for a 10 L jacketed reactor.[1] A thorough risk assessment must be performed before commencing any work.[1]

Equipment:

  • 10 L glass-lined or stainless steel reactor with mechanical stirrer (explosion-proof motor), reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Calibrated addition pump or 2 L pressure-equalizing dropping funnel.

  • Heating/cooling circulator for reactor jacket.

  • Vacuum distillation setup appropriately sized for the scale.

Reagent Quantities:

ReagentLab Scale (1 L Flask)Pilot Scale (10 L Reactor)Moles
Sodium Metal46 g460 g20.0
Absolute Ethanol500 g (633 mL)5.0 kg (6.33 L)-
Diethyl Malonate400 g (377 mL)4.0 kg (3.77 L)25.0
Diethyl Fumarate350 g (329 mL)3.5 kg (3.29 L)20.3
Glacial Acetic Acid125 g (119 mL)1.25 kg (1.19 L)20.8

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the stirrer at a moderate speed (e.g., 150 RPM).

  • Base Preparation: Charge the absolute ethanol (6.33 L) to the reactor. Carefully add the sodium metal (460 g) in portions through a port, ensuring the rate of addition does not cause the ethanol to boil too vigorously. The reactor will warm up. Cool with the jacket if necessary. Continue stirring until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 20-25°C. Add the diethyl malonate (4.0 kg) over 15-20 minutes.

  • Michael Addition: Gently heat the mixture to a gentle reflux (~78-80°C). Begin the controlled, subsurface addition of diethyl fumarate (3.5 kg) via the dosing pump at a rate that maintains a steady reflux and keeps the batch temperature below 85°C. This addition may take 1-2 hours.

  • Reaction Completion: After the addition is complete, maintain the reflux for at least 1-2 hours. Take an IPC sample to confirm the absence of diethyl fumarate.

  • Quench: Cool the reaction mixture to 20-30°C. Slowly and carefully add the glacial acetic acid (1.25 kg). An exotherm will occur; control the temperature below 40°C using jacket cooling.

  • Solvent Removal & Workup:

    • Reconfigure the reactor for distillation. Distill off the majority of the ethanol under atmospheric or slightly reduced pressure.

    • Cool the residue and transfer it to a larger vessel. Add sufficient deionized water (~5 L) to dissolve all the precipitated salts.

    • Transfer the mixture to a suitable liquid-liquid extractor or separatory funnel. Extract the aqueous layer four times with ethyl acetate (4 x 2 L).

    • Combine the organic layers and wash twice with water (2 x 2 L) and once with brine (1 x 2 L).

  • Purification:

    • Charge the washed organic layer to a clean, dry distillation flask. Distill off the ethyl acetate under atmospheric pressure.

    • Once the solvent is removed, apply a vacuum and perform a fractional distillation. Collect the product fraction boiling at approximately 182–184°C / 8 mmHg.[1]

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE.
  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2023).
  • Gelest, Inc. (2024). SODIUM ETHOXIDE.
  • Cole-Parmer.
  • Benchchem.
  • Benchchem. Identifying and minimizing side products in malonic ester synthesis.
  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Clarke, H. T., & Murray, T. F.
  • Wikipedia. Malonic ester synthesis.
  • Organic Chemistry Portal. Malonic Ester Synthesis.
  • Organic Chemistry Tutor. Malonic Ester Synthesis.
  • CatSci.
  • Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube.
  • Machado, R. (2011). Fundamental of Scale-up. VisiMix.

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Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Tetraethyl Propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tetraethyl propane-1,1,2,3-tetracarboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, grounded in established principles of NMR spectroscopy. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed theoretical prediction, supported by comparative data from structurally analogous compounds. We will also explore alternative analytical techniques, offering a holistic perspective on the characterization of this complex ester.

Unveiling the Structure: An Introduction to this compound

This compound is a polyfunctional ester with the molecular formula C₁₅H₂₄O₈. Its structure features a central propane backbone heavily substituted with four ethyl carboxylate groups. This high degree of substitution creates a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. Understanding the precise chemical shifts and coupling patterns is crucial for researchers utilizing this compound in synthesis or material science.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis is based on the influence of neighboring electronegative oxygen atoms and the spin-spin coupling between adjacent non-equivalent protons.

Methodology for Spectral Prediction:

The predicted chemical shifts (δ) and coupling constants (J) are derived from established values for similar functional groups, particularly from data for diethyl malonate and diethyl succinate, which serve as excellent structural analogues for the terminal and internal ester moieties of our target molecule.

Predicted ¹H NMR Data:
Protons (Label)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-a (CH₃)~1.25Triplet~7.112HThese are the methyl protons of the four ethyl groups. They are in a typical aliphatic region and are split by the adjacent methylene (CH₂) protons (H-b).
H-b (CH₂)~4.20Quartet~7.18HThese methylene protons are adjacent to the electronegative ester oxygen, causing a significant downfield shift. They are split by the neighboring methyl (CH₃) protons (H-a).
H-c (CH₂)~2.80 - 3.00Doublet of DoubletsJ_cd ≈ 7-8 Hz, J_ce ≈ 5-6 Hz2HThe methylene protons on the propane backbone at C3 are diastereotopic due to the chiral center at C2. They are coupled to the methine proton at C2 (H-e).
H-d (CH)~3.50 - 3.70Multiplet-1HThe methine proton at C1 is coupled to the methine proton at C2 (H-e). The presence of two adjacent ester groups causes a significant downfield shift.
H-e (CH)~3.90 - 4.10Multiplet-1HThis methine proton at the chiral center C2 is coupled to the protons at C1 (H-d) and C3 (H-c), resulting in a complex multiplet. It is the most downfield of the backbone protons due to the influence of three adjacent carbonyl groups.

Predicted ¹³C NMR Spectrum: A Carbon-by-Carbon Assignment

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of the molecule. Each unique carbon environment will produce a distinct signal.

Predicted ¹³C NMR Data:
Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃)~14.0Typical chemical shift for the methyl carbon of an ethyl ester.
C-2 (CH₂)~61.5The methylene carbon is attached to an electronegative oxygen, shifting it downfield.
C-3 (CH₂)~35-40Aliphatic methylene carbon on the propane backbone.
C-4 (CH)~45-50Methine carbon at C1, deshielded by two adjacent carbonyl groups.
C-5 (CH)~50-55Methine carbon at the chiral center C2, significantly deshielded by three carbonyl groups.
C-6 (C=O)~168-172Carbonyl carbons of the ester groups. The slight variation may arise from their different positions on the propane backbone.

Visualizing the Connectivity: Molecular Structure and NMR Correlations

To better understand the relationships between the different nuclei, a diagram illustrating the molecular structure and the key proton environments is provided below.

Figure 1. Molecular structure of this compound with key proton environments labeled.

Experimental Protocol: A Self-Validating System

For the acquisition of high-quality NMR data for this compound, the following protocol is recommended.

Sample Preparation:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets of the backbone protons.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing a Weigh Compound (10-20 mg) b Dissolve in CDCl₃ (0.6-0.7 mL) a->b c Add TMS b->c d ¹H NMR Acquisition c->d e ¹³C NMR Acquisition c->e f Fourier Transform d->f e->f g Phase Correction f->g h Baseline Correction g->h i Integration & Chemical Shift Referencing h->i

Figure 2. Experimental workflow for NMR analysis.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail about the molecular structure, other techniques can offer complementary information, particularly regarding molecular weight and the presence of specific functional groups.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple. Provides characteristic strong C=O stretch for esters (~1735-1750 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹)[1][2].Does not provide detailed structural connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Can confirm the molecular formula. Fragmentation can provide some structural clues[3][4].Isomeric compounds can be difficult to distinguish without tandem MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass spectra.Excellent for assessing purity and identifying volatile impurities.The compound may require derivatization to improve volatility and thermal stability[5][6].
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture.Can be used for purification and quantification. Suitable for non-volatile compounds[7][8][9].Does not inherently provide structural information without a coupled detector like MS.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive analysis of this compound relies on a synergistic approach. While ¹H and ¹³C NMR spectroscopy remain the cornerstones for definitive structural elucidation, techniques such as IR and MS provide rapid and valuable confirmatory data. For purity assessment and quantitative analysis, chromatographic methods like GC-MS and HPLC are indispensable. This guide provides the foundational knowledge for researchers to confidently interpret the NMR spectra of this complex molecule and to select the most appropriate analytical tools for their specific research needs.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [Link]

  • UCLA Chemistry & Biochemistry. NMR: Novice Level, Spectrum 19. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ACS Publications. (2000). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Link]

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  • Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

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A Senior Application Scientist's Guide to the Mass Spectrum of Tetraethyl propane-1,1,2,3-tetracarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural characterization of molecules is paramount. Tetraethyl propane-1,1,2,3-tetracarboxylate, a polyfunctional ester with applications as a precursor for chelating agents and heterocyclic compounds, presents a compelling case for detailed analytical scrutiny.[1] This guide provides an in-depth interpretation of the mass spectrum of this compound, comparing the utility of mass spectrometry with other analytical techniques and offering field-proven insights into experimental design.

Introduction to this compound and Mass Spectrometry

This compound (C₁₅H₂₄O₈, Molecular Weight: 332.35 g/mol ) is a complex ester built on a propane backbone.[2] Its structure, featuring four ethyl ester groups, offers multiple potential sites for fragmentation in a mass spectrometer, making its spectrum rich with structural information.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like this compound, "hard" ionization techniques like Electron Ionization (EI) are particularly useful. EI utilizes a high-energy electron beam to ionize the sample, causing not only the formation of a molecular ion (the intact molecule with one electron removed) but also extensive and predictable fragmentation.[4] Analyzing this fragmentation pattern allows for a detailed reconstruction of the molecule's structure.[3][5]

Predicted Fragmentation Pathways of this compound (EI-MS)

In the absence of a publicly available experimental spectrum, we can predict the fragmentation pattern based on established principles of organic mass spectrometry. The molecular ion (M⁺˙) is expected at an m/z of 332. Subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

Key fragmentation mechanisms for esters include:

  • Alpha-cleavage: Bond cleavage adjacent to the carbonyl group.[6][7]

  • Loss of the alkoxy group (-OR): A common pathway for esters.[6]

  • McLafferty Rearrangement: A rearrangement reaction involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[8]

The following diagram illustrates the most probable primary fragmentation pathways for this compound.

G cluster_frags Primary Fragmentation Products M This compound (M) m/z = 332 M_ion Molecular Ion (M⁺˙) m/z = 332 M->M_ion Electron Ionization F1 Loss of ethoxy radical (•OCH2CH3) [M - 45]⁺ m/z = 287 M_ion->F1 α-cleavage F2 Loss of ethyl radical (•CH2CH3) [M - 29]⁺ m/z = 303 M_ion->F2 cleavage at ester F3 Loss of carboethoxy group (•COOCH2CH3) [M - 73]⁺ m/z = 259 M_ion->F3 α-cleavage F4 McLafferty Rearrangement Loss of ethene (C2H4) [M - 28]⁺˙ m/z = 304 M_ion->F4 rearrangement G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Ethyl Acetate GC GC Separation Prep->GC Injection MS EI Ionization & Fragmentation GC->MS Detector Mass Analyzer & Detector MS->Detector Spectrum Obtain Mass Spectrum Detector->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis

Sources

A Comparative Guide to Real-Time Reaction Monitoring: FTIR Spectroscopy for Tetraethyl Propane-1,1,2,3-tetracarboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for monitoring the chemical reactions of Tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC), a versatile polyfunctional ester. With applications ranging from a precursor in complex organic synthesis to a potential prodrug, understanding and controlling its reactivity is paramount.[1][2] We will focus on the utility of in-situ Fourier Transform Infrared (FTIR) spectroscopy, contrasting its performance with traditional offline techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, elucidate mechanisms, and ensure process safety and efficiency through robust analytical monitoring.

Chapter 1: The Analytical Imperative in TPTC Chemistry

This compound is characterized by four ethyl ester groups, which are the primary sites of its chemical transformations.[1] The two most common and significant reactions are hydrolysis and transesterification.

  • Hydrolysis: The cleavage of one or more ester linkages by water, typically under acidic or basic catalysis, to yield the corresponding carboxylic acid(s) and ethanol. This reaction is fundamental to TPTC's application as a potential prodrug, where controlled hydrolysis in vivo would release an active compound.[1][2]

  • Transesterification: The exchange of the ethyl groups of the ester with another alcohol. This reaction is crucial for modifying the compound's properties or synthesizing different ester derivatives.[3][4]

Monitoring these reactions presents a challenge. The structural similarity between the starting material, intermediates (partially hydrolyzed or transesterified species), and final products requires an analytical technique that can provide real-time, structurally specific information. Continuous monitoring is a powerful tool for gaining mechanistic insights and detailed kinetic data, which is often lost with discrete, time-point-based analysis.[5][6]

TPTC_Reactions cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification TPTC This compound (TPTC) Acid Propane-1,1,2,3-tetracarboxylic Acid TPTC->Acid + H₂O (H⁺ or OH⁻) NewEster New Tetra-alkoxycarbonylpropane TPTC->NewEster + 4 R'-OH (Catalyst) Ethanol Ethanol NewAlcohol New Alcohol (R'-OH)

Caption: Key reactions of this compound (TPTC).

Chapter 2: A Comparative Overview of Monitoring Techniques

The choice of analytical technique dictates the quality and timeliness of information obtained from a chemical reaction. While several methods exist, they differ significantly in their application and the data they provide.

FeatureIn-Situ ATR-FTIROffline HPLCOffline NMR
Analysis Type Real-time, continuousDiscrete, time-pointDiscrete, time-point
Sample Preparation None required; probe inserted directly into the reactorQuenching, dilution, filtration often necessaryQuenching, solvent evaporation, redissolving in deuterated solvent
Information Provided Functional group changes, concentration profiles, kineticsSeparation and quantification of componentsDetailed molecular structure, quantification
Key Advantage Captures transient intermediates, provides rich kinetic data[7]Excellent for complex mixture separation and precise quantification[8]Unambiguous structure elucidation[9]
Key Limitation Overlapping peaks can complicate quantification; requires calibrationLabor-intensive; potential for reaction to proceed during sampling/prepLower sensitivity; expensive equipment and deuterated solvents

As the table illustrates, a trade-off exists between the detail of information and the ability to acquire it in real-time. In-situ FTIR is unique in its ability to monitor the reaction as it happens, without perturbation.[5][6] In contrast, offline methods like HPLC and NMR provide snapshots, which, while highly detailed, may miss crucial events and require extensive sample preparation that can introduce errors.[8][9]

Chapter 3: The Power of In-Situ ATR-FTIR

Attenuated Total Reflectance (ATR) is an ideal sampling technology for monitoring liquid-phase organic reactions using FTIR spectroscopy.[7] The technique works by passing an infrared beam through an internal reflection element (IRE), typically a diamond or silicon crystal probe. An evanescent wave penetrates a short distance (microns) into the reaction medium in contact with the probe.[10][11] This shallow penetration depth is a significant advantage, as it allows for the analysis of strongly absorbing (optically dense) reaction mixtures without the need for dilution.[7]

For TPTC reactions, ATR-FTIR allows for the direct tracking of key functional groups in real-time:

  • Ester Carbonyl (C=O) Stretch: The strong absorbance band of the four ester groups in TPTC (around 1735 cm⁻¹) is the primary peak to monitor. Its decrease in intensity is directly proportional to the consumption of the reactant.

  • Carboxylic Acid Carbonyl (C=O) Stretch: During hydrolysis, the formation of the carboxylic acid product is observed by the appearance of a new carbonyl band at a slightly lower wavenumber (around 1710 cm⁻¹).

  • Carboxylic Acid Hydroxyl (O-H) Stretch: The appearance of a very broad absorbance band from 2500-3300 cm⁻¹ is a clear indicator of carboxylic acid formation during hydrolysis.

  • Fingerprint Region (1300-900 cm⁻¹): Changes in the C-O stretching and other vibrational modes in this region can help differentiate between the reactant ester, product ester, and alcohols involved in transesterification.

FTIR_Workflow cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Reactor Reaction Vessel (e.g., Jacketed Glass Reactor) Probe Insert ATR-FTIR Probe Reactor->Probe Spectrometer Connect to FTIR Spectrometer Probe->Spectrometer CollectBG Collect Background Spectrum (Before reaction starts) StartRxn Initiate Reaction (Add catalyst/reagents) CollectData Collect Spectra vs. Time (e.g., every 60 seconds) StartRxn->CollectData CollectBG->CollectData Reference ProcessSpectra Process Spectra (Baseline Correction) CollectData->ProcessSpectra TrackPeaks Track Key Peak Intensities (e.g., C=O at 1735 cm⁻¹) ProcessSpectra->TrackPeaks GenerateProfile Generate Concentration Profile TrackPeaks->GenerateProfile Kinetics Determine Reaction Kinetics GenerateProfile->Kinetics

Caption: General workflow for in-situ ATR-FTIR reaction monitoring.

Chapter 4: Experimental Protocols and Data Interpretation

A self-validating protocol is essential for trustworthy results. The following protocols include steps for both monitoring and subsequent validation.

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of TPTC
  • System Setup: Assemble a 250 mL jacketed glass reactor equipped with an overhead stirrer, temperature probe, and an ATR-FTIR probe (e.g., Mettler-Toledo ReactIR). Connect the reactor to a circulating bath to maintain a constant temperature (e.g., 60 °C).

  • Reagents:

    • This compound (TPTC): 0.1 mol

    • Solvent (e.g., Acetonitrile/Water 9:1 v/v): 150 mL

    • Catalyst (e.g., Sulfuric Acid): 0.01 mol

  • Procedure:

    • Charge the reactor with TPTC and the solvent mixture. Begin stirring (300 RPM) and allow the temperature to equilibrate to 60 °C.

    • Once stable, collect a background FTIR spectrum of the starting mixture. This will serve as the zero-time reference.

    • Initiate the reaction by adding the sulfuric acid catalyst.

    • Begin collecting FTIR spectra automatically every 2 minutes for the duration of the reaction (e.g., 4 hours).

  • Data Analysis:

    • Using the instrument software, select the C=O ester peak (~1735 cm⁻¹) and the emerging C=O acid peak (~1710 cm⁻¹).

    • Plot the absorbance of these peaks against time to generate real-time reaction profiles.

  • Validation (Self-Validating System):

    • At discrete time points (e.g., t=0, 60, 120, 240 min), carefully extract a small aliquot (0.5 mL) from the reactor and quench it in a cold vial.

    • Analyze these quenched samples via HPLC to obtain precise concentrations of TPTC and the hydrolyzed product.

    • Use this offline data to build a calibration model to convert the FTIR absorbance data into quantitative concentration data.[12]

Hypothetical Data: Hydrolysis of TPTC
Time (min)FTIR Absorbance @ 1735 cm⁻¹ (Ester C=O)FTIR Absorbance @ 1710 cm⁻¹ (Acid C=O)TPTC Conc. (M) by HPLC
00.8520.0010.667
300.6850.1340.538
600.5510.2410.432
900.4430.3270.348
1200.3560.3970.280
1800.2300.4980.181
2400.1480.5630.116

Chapter 5: Comparative Performance Analysis

Using the hypothetical data from the hydrolysis experiment, we can see the strengths of a combined analytical approach.

  • FTIR: Provides a continuous, high-resolution temporal profile of the reaction. The 120 data points collected over 4 hours reveal the precise shape of the kinetic curve, which might show subtle changes in rate that would be missed by infrequent offline sampling.

  • HPLC: Delivers highly accurate concentration measurements at specific time points. This data is the gold standard for validating the FTIR model and ensuring the final reported concentrations are accurate.[12]

  • NMR: An NMR spectrum of the t=240 min sample would provide unambiguous structural confirmation of the final products, confirming the reaction pathway. It can also be used for quantification, often corroborating the HPLC results.[9]

When comparing the kinetic rate constants derived from the different methods, one would expect close agreement. However, the rate constant calculated from the rich FTIR dataset is often more statistically robust. The synergy is clear: FTIR provides the continuous "movie" of the reaction, while HPLC and NMR provide the validated "snapshots."[12]

Conclusion: Selecting the Right Tool for the Job

For monitoring the reactions of complex molecules like this compound, in-situ ATR-FTIR spectroscopy stands out as the superior technique for process understanding and optimization. Its ability to provide continuous, real-time data without sample extraction is invaluable for elucidating reaction kinetics, detecting transient intermediates, and identifying endpoint criteria.

While HPLC and NMR remain the cornerstones for final product validation and structural elucidation, they cannot replace the mechanistic and kinetic insights afforded by in-situ monitoring. The most robust approach, therefore, is a synergistic one: using in-situ FTIR for real-time process control and understanding, complemented by offline HPLC and/or NMR for calibration, validation, and final quality control. This integrated strategy embodies the principles of modern process analytical technology (PAT), leading to more efficient, safer, and better-understood chemical processes.

References

  • Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]

  • National Institutes of Health (NIH). (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]

  • Organic Syntheses. Ethyl propane-1,1,2,3-tetracarboxylate. Available at: [Link]

  • ACS Publications. (2020). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • ResearchGate. (2016). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Available at: [Link]

  • Taylor & Francis Online. (2023). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Available at: [Link]

  • YouTube. (2016). In Situ FTIR Reaction Monitoring. Mettler-Toledo AutoChem. Available at: [Link]

  • Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR. Available at: [Link]

  • Taylor & Francis Online. (2023). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Available at: [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]

  • PubChem. Tetraethyl propane-1,2,2,3-tetracarboxylate. Available at: [Link]

  • MDPI. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and HPLC?. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • ResearchGate. (2002). ATR-FTIR spectroscopy: Its advantages and limitations. Available at: [Link]

  • Specac Ltd. Advantages of ATR-FTIR for materials analysis. Available at: [Link]

  • MDPI. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Available at: [Link]

  • MATEC Web of Conferences. (2018). Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH. Available at: [Link]

  • ResearchGate. (2000). Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. Available at: [Link]

  • PubMed. (2004). Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution. Available at: [Link]

  • Scilit. (1993). Hydrolysis and polycondensation of ethyl silicates. 1. Effect of pH and catalyst on the hydrolysis and polycondensation of tetraethoxysilane (TEOS). Available at: [Link]

  • ResearchGate. (2014). Gas-Phase Hydrolysis of Tetraethyl Orthosilicate (TEOS). Available at: [Link]

Sources

A Comparative Guide to the Synthetic Utility of Tetraethyl propane-1,1,2,3-tetracarboxylate and Diethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the appropriate selection of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of two related ester compounds: the workhorse C3 synthon, diethyl malonate (DEM), and its more complex C7 counterpart, tetraethyl propane-1,1,2,3-tetracarboxylate (TPTC). While both share foundational chemistry rooted in the reactivity of malonic esters, their distinct structural features impart unique synthetic capabilities and limitations. This guide will explore these differences, supported by experimental data and protocols, to inform the strategic selection of these reagents in research and development.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between DEM and TPTC lies in their molecular architecture. DEM is a simple diester of propanedioic acid, featuring a single active methylene group flanked by two ethoxycarbonyl substituents. In contrast, TPTC is a tetraester built on a propane backbone, possessing a more sterically encumbered and electronically diverse environment with four ethoxycarbonyl groups distributed across the 1,1,2,3-positions.

PropertyDiethyl Malonate (DEM)This compound (TPTC)
Molecular Formula C₇H₁₂O₄C₁₅H₂₂O₈
Molecular Weight 160.17 g/mol 330.33 g/mol
Structure A single methylene group activated by two ester groups.A propane backbone with four ester groups, resulting in a more complex steric and electronic environment.
Key Reactive Site The acidic α-protons of the central methylene group.Multiple potentially reactive sites, though reactivity is influenced by increased steric hindrance.

digraph "Structures" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [arrowhead=none];

// Diethyl Malonate (DEM) DEM_label [label="Diethyl Malonate (DEM)", pos="1.5,1.5!"]; DEM_C1 [label="O", pos="0.5,0.7!"]; DEM_C2 [label="||", pos="1,0.7!"]; DEM_C3 [label="C", pos="1.5,0.7!"]; DEM_C4 [label="CH₂", pos="2.25,0.7!"]; DEM_C5 [label="C", pos="3,0.7!"]; DEM_C6 [label="||", pos="3.5,0.7!"]; DEM_C7 [label="O", pos="4,0.7!"]; DEM_C8 [label="OEt", pos="0,-0.1!"]; DEM_C9 [label="OEt", pos="4.5,-0.1!"];

DEM_C3 -- DEM_C2; DEM_C3 -- DEM_C4; DEM_C3 -- DEM_C8; DEM_C4 -- DEM_C5; DEM_C5 -- DEM_C6; DEM_C5 -- DEM_C9;

// this compound (TPTC) TPTC_label [label="this compound (TPTC)", pos="8.5,1.5!"]; TPTC_C1 [label="EtO₂C", pos="6.5,0.7!"]; TPTC_C2 [label="EtO₂C", pos="7.5,1.2!"]; TPTC_C3 [label="C", pos="7.5,0.7!"]; TPTC_C4 [label="CH", pos="8.5,0.7!"]; TPTC_C5 [label="CH₂", pos="9.5,0.7!"]; TPTC_C6 [label="CO₂Et", pos="8.5,-0.1!"]; TPTC_C7 [label="CO₂Et", pos="10.5,0.7!"];

TPTC_C3 -- TPTC_C1; TPTC_C3 -- TPTC_C2; TPTC_C3 -- TPTC_C4; TPTC_C4 -- TPTC_C5; TPTC_C4 -- TPTC_C6; TPTC_C5 -- TPTC_C7; }

Caption: Molecular structures of Diethyl Malonate (DEM) and this compound (TPTC).

Diethyl Malonate: The Versatile Workhorse

Diethyl malonate is a cornerstone reagent in organic synthesis, primarily due to the acidity of its α-protons (pKa ≈ 13), which allows for easy formation of a stabilized enolate. This nucleophile is central to a host of classical and modern synthetic transformations.

Key Synthetic Applications of Diethyl Malonate:
  • Malonic Ester Synthesis: This classic sequence, involving alkylation of the DEM enolate followed by hydrolysis and decarboxylation, provides a robust method for the synthesis of substituted acetic acids. The predictability and high yields of this reaction make it a staple in both academic and industrial laboratories.

  • Michael Addition: As a soft nucleophile, the DEM enolate readily participates in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds which are valuable intermediates for further transformations. For instance, the Michael addition of diethyl malonate to chalcones proceeds in high yields (80-91%)[1][2].

  • Knoevenagel Condensation: This reaction involves the condensation of DEM with aldehydes or ketones, typically catalyzed by a weak base, to form α,β-unsaturated esters. The reaction is a reliable method for the synthesis of substituted alkenes and has been shown to produce excellent yields, often in the range of 85-91%[3][4].

  • Heterocycle Synthesis: DEM is a key precursor in the synthesis of a wide variety of heterocyclic compounds. A prime example is its condensation with urea in the presence of a strong base to form barbituric acid, the parent compound of barbiturate drugs. This reaction can achieve yields ranging from 72% to as high as 95.3%[5][6].

DEM_Reactions DEM Diethyl Malonate Enolate Enolate Anion DEM->Enolate Base KnoevenagelProduct α,β-Unsaturated Ester DEM->KnoevenagelProduct Knoevenagel Condensation BarbituricAcid Barbituric Acid DEM->BarbituricAcid Condensation AlkylatedDEM Alkylated Malonate Enolate->AlkylatedDEM Alkylation MichaelAdduct 1,5-Dicarbonyl (Michael Adduct) Enolate->MichaelAdduct Michael Addition AlkylHalide Alkyl Halide (R-X) AlkylHalide->AlkylatedDEM UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct Aldehyde Aldehyde/Ketone Aldehyde->KnoevenagelProduct Urea Urea Urea->BarbituricAcid

Caption: Key synthetic transformations involving Diethyl Malonate (DEM).

This compound: A Polyfunctional Building Block for Complex Scaffolds

TPTC is itself synthesized from diethyl malonate, in a Michael addition reaction with diethyl fumarate, a process that can achieve high yields of 93-94%[7]. This structural elaboration transforms the simple C3 malonate into a more complex C7 building block with multiple reactive centers. The primary utility of TPTC lies in its potential to construct complex polycyclic and heterocyclic systems, often through domino or cascade reactions.

Key Synthetic Applications of TPTC:
  • Precursor to Complex Heterocycles: The arrangement of four ester groups in TPTC allows for sequential or intramolecular reactions with dinucleophiles to form intricate heterocyclic frameworks that would be challenging to access from simpler precursors. For example, its reaction with hydrazine hydrate can be used to synthesize substituted pyridazin-3(2H)-ones, which are important scaffolds in medicinal chemistry[8].

  • Domino Reactions: The polyfunctional nature of TPTC makes it an ideal substrate for domino reactions, where multiple bond-forming events occur in a single pot. This can significantly increase synthetic efficiency by reducing the number of purification steps and improving overall yield.

  • Chelating Agents: Hydrolysis of the four ester groups of TPTC yields propane-1,1,2,3-tetracarboxylic acid, a polycarboxylic acid with potential applications as a chelating agent for metal ions.

The increased steric bulk of TPTC compared to DEM is a critical factor influencing its reactivity. While the α-protons in TPTC are still acidic, their accessibility to a base and the subsequent nucleophilic attack of the resulting enolate can be sterically hindered. This can lead to different reactivity profiles and selectivities compared to DEM.

Comparative Performance and Experimental Data

The choice between DEM and TPTC is dictated by the desired synthetic outcome. DEM is the reagent of choice for straightforward alkylations, Michael additions, and Knoevenagel condensations where a simple dicarboxylate functionality is required. TPTC, on the other hand, should be considered when the target molecule possesses a more complex, polycyclic, or heterocyclic core that can be efficiently assembled from a polyfunctional precursor.

Reaction TypeReagentSubstrateCatalyst/BaseYieldReference
Heterocycle Synthesis Diethyl MalonateUreaSodium Ethoxide72-95.3%[5][6][9]
Michael Addition Diethyl MalonateChalconeNickel-Sparteine Complex80-91%[1][2]
Knoevenagel Condensation Diethyl MalonateBenzaldehydePiperidine89-91%[3]
Synthesis of Precursor Diethyl MalonateDiethyl FumarateSodium Ethoxide93-94%[7]

Note: Specific yield data for heterocycle synthesis directly from TPTC is not as widely reported in readily accessible literature, highlighting its more specialized, and perhaps less explored, applications compared to the ubiquity of DEM.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate

This protocol is a classic example of the utility of DEM in the synthesis of pharmacologically relevant heterocycles.

Materials:

  • Sodium metal (11.5 g, 0.5 mol)

  • Absolute Ethanol (500 mL)

  • Diethyl Malonate (80 g, 0.5 mol)

  • Urea (30 g, 0.5 mol), dried

  • Concentrated Hydrochloric Acid

  • 2 L Round-bottom flask with reflux condenser

Procedure:

  • Preparation of Sodium Ethoxide: In the 2 L round-bottom flask, dissolve the sodium metal in 250 mL of absolute ethanol under a reflux condenser.

  • Addition of Reactants: To the sodium ethoxide solution, add the diethyl malonate. Separately, dissolve the urea in 250 mL of hot (approx. 70°C) absolute ethanol and add this to the reaction mixture.

  • Reaction: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid will precipitate.

  • Work-up: After reflux, add 450-500 mL of hot (50°C) water to the reaction mixture. With stirring, acidify the solution with concentrated HCl.

  • Isolation: Filter the resulting clear solution while hot and then cool in an ice bath overnight.

  • Purification: Collect the crystalline product by filtration, wash with cold water, and dry at 100°C for 4 hours.

Expected Yield: 46-50 g (72-78%) of barbituric acid[6]. Some reports indicate yields as high as 95.3% under optimized conditions[5].

Protocol 2: Synthesis of this compound (TPTC) from Diethyl Malonate

This protocol demonstrates the synthesis of TPTC, showcasing the role of DEM as a starting material for more complex structures.

Materials:

  • Sodium metal (92 g, 4 mol)

  • Absolute Ethanol (1 kg)

  • Diethyl Malonate (800 g, 5 mol)

  • Diethyl Fumarate (700 g, 4.1 mol)

  • Glacial Acetic Acid (250 g, 4.2 mol)

  • 5 L flask with stirrer, reflux condenser, and dropping funnel

Procedure:

  • Preparation of Sodium Ethoxide: In the 5 L flask, add the sodium to the absolute ethanol to prepare the sodium ethoxide solution.

  • Addition of Reactants: Once the sodium has dissolved, cool the flask and add the diethyl malonate with stirring. Gently warm the mixture on a steam bath and add the diethyl fumarate from the dropping funnel at a rate that maintains a gentle boil.

  • Reaction: After the addition is complete, boil the mixture for an additional hour.

  • Work-up: Cool the mixture and add the glacial acetic acid. Distill off most of the ethanol under reduced pressure. Pour the residue into water to dissolve any solids.

  • Extraction and Purification: Separate the aqueous layer and extract multiple times with carbon tetrachloride. Combine the organic layers, wash with water, and then distill off the carbon tetrachloride. The residue is then distilled under reduced pressure (182-184°C / 8 mmHg) to yield the product.

Expected Yield: 1261–1273 g (93–94%) of TPTC[7].

Causality and Mechanistic Insights

The choice between DEM and TPTC is fundamentally a choice between simplicity and complexity. The high reactivity of the single active methylene in DEM is a direct consequence of the effective resonance stabilization of the corresponding enolate by the two flanking ester groups. This makes it an ideal nucleophile for a wide range of electrophiles.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation DEM EtO₂C-CH₂-CO₂Et Enolate [EtO₂C-CH-CO₂Et]⁻ ↔ EtO₂C-C(O⁻)=CH-CO₂Et DEM->Enolate + B:⁻ Base B:⁻ Enolate_ion [EtO₂C-CH-CO₂Et]⁻ Adduct Intermediate Adduct Enolate_ion->Adduct attacks β-carbon Chalcone Ph-CH=CH-CO-Ph Chalcone->Adduct Intermediate Adduct Enolate Final_Product Ph-CH(CH(CO₂Et)₂)-CH₂-CO-Ph Intermediate->Final_Product + BH Proton_Source BH

Caption: Mechanism of the Michael addition of Diethyl Malonate to Chalcone.

In contrast, TPTC's reactivity is more nuanced. While it possesses acidic protons, the steric crowding from the four ester groups can modulate the rate and regioselectivity of its reactions. This increased steric hindrance can be advantageous in directing reactions towards a specific site or in promoting intramolecular cyclizations over intermolecular reactions, especially in the context of domino sequences. The presence of multiple electrophilic carbonyl centers also opens up possibilities for complex cyclization reactions with dinucleophiles that are not possible with DEM.

Conclusion: A Strategic Choice for Synthetic Design

Both this compound and Diethyl Malonate are valuable reagents in the synthetic chemist's toolkit.

  • Diethyl Malonate (DEM) is the undisputed choice for a wide array of fundamental C-C and C-heteroatom bond-forming reactions, valued for its high reactivity, predictability, and cost-effectiveness. It is the ideal starting point for syntheses requiring a malonic ester moiety for subsequent alkylation, condensation, or addition reactions.

  • This compound (TPTC) serves as a more specialized, higher-order building block. Its utility shines in the construction of complex molecular architectures, particularly in the synthesis of polycyclic and heterocyclic systems via domino reactions. The decision to use TPTC is a strategic one, made when the target molecule's complexity justifies the use of a more elaborate starting material to achieve a more convergent and efficient overall synthesis.

For drug development professionals and researchers, a thorough understanding of the reactivity profiles of both DEM and TPTC allows for a more strategic and rational approach to retrosynthetic analysis and the design of novel synthetic routes.

References

  • Slideshare. (n.d.). Practical Experiment 8: To synthesize and characterized barbaturic acid. [Link]

  • Chopade, M. U. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. [Link]

  • CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]

  • Organic Syntheses. (n.d.). Barbituric acid. [Link]

  • ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • Budak, Y., Gürdere, M. B., Keçeci, M., & Ceylan, M. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]

  • Wang, L., et al. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • Slideshare. (n.d.). Barbiturate. [Link]

  • Organic & Biomolecular Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]

  • MDPI. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • ResearchGate. (2017). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

  • RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). [Link]

  • Organic Reactions. (1967). The Knoevenagel Condensation. [Link]

  • ResearchGate. (2010). Preparation of diethyl malonate adducts from chalcone analogs containing A thienyl ring. [Link]

  • Organic Syntheses. (n.d.). ethyl propane-1,1,2,3-tetracarboxylate. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • NIH. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. [Link]

  • PMC. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • MDPI. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • ResearchGate. (2019). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

  • PMC. (n.d.). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. [Link]

  • MDPI. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

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A Comparative Guide to Confirming the Structure of Tetraethyl Propane-1,1,2,3-tetracarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic molecules is a cornerstone of chemical research. Tetraethyl propane-1,1,2,3-tetracarboxylate (TEPTC) and its derivatives are highly functionalized molecules that serve as versatile precursors and building blocks in organic synthesis, particularly in the creation of heterocyclic compounds, chelating agents, and potential prodrugs.[1][2] Their polyfunctional nature, arising from four ethyl ester groups on a flexible propane backbone, demands a rigorous and multi-faceted analytical approach to verify their precise molecular architecture.[1]

Different synthetic routes, such as the condensation of diethyl malonate with diethyl fumarate or the reaction between diethyl malonate and formaldehyde, can lead to various isomers or byproducts.[1][2][3] Therefore, relying on a single analytical technique is often insufficient. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of TEPTC derivatives, explaining the causality behind experimental choices and presenting a logical workflow for achieving definitive structural validation.

Core Analytical Techniques: A Comparative Overview

The structural elucidation of TEPTC derivatives hinges on three primary analytical pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-Ray Crystallography. Each technique provides unique and complementary information, and their combined application offers the highest level of confidence in a proposed structure.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[6][7]

Causality Behind Experimental Choices: For a molecule like TEPTC, which has a distinct propane backbone and multiple equivalent ethyl groups, NMR is indispensable. ¹H NMR helps identify and integrate the different types of protons, while ¹³C NMR confirms the carbon framework. Advanced 2D NMR techniques are then used to piece together the connectivity puzzle, tracing the bonds through the entire structure.

Key Experiments & Data Interpretation:

  • ¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment.

    • Expected Signals for TEPTC:

      • Ethyl Groups: Two distinct signals are expected: a triplet around 1.2-1.3 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.1-4.3 ppm for the methylene protons (-OCH₂CH₃). The integration of these signals should be in a 3:2 ratio.

      • Propane Backbone: The protons on the C1, C2, and C3 carbons of the propane backbone will appear as complex multiplets, typically between 2.5 and 3.5 ppm. The specific splitting patterns of these protons are crucial for confirming the 1,1,2,3-substitution pattern.

  • ¹³C NMR Spectroscopy: This experiment provides a count of the unique carbon atoms.

    • Expected Signals for TEPTC:

      • Carbonyl Carbons (C=O): Signals will appear significantly downfield, typically in the 168-172 ppm range.

      • Methylene Ether Carbons (-OCH₂): Found around 60-62 ppm.

      • Propane Backbone Carbons: These will be in the aliphatic region, approximately 35-50 ppm.

      • Methyl Carbons (-CH₃): Located upfield, around 14 ppm.

  • 2D NMR (COSY & HSQC): These experiments are essential for establishing definitive connectivity.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will show correlations between the protons on the propane backbone, allowing for the tracing of the C1-C2-C3 connectivity. It will also confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl groups.[6]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to.[8] This is invaluable for unambiguously assigning the proton and carbon signals of the propane backbone, confirming which protons are attached to which carbons.

  • Sample Preparation: Dissolve 5-10 mg of the purified TEPTC derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[9]

  • Data Acquisition: Acquire a ¹H NMR spectrum. Following this, obtain a ¹³C NMR spectrum.

  • 2D Spectra: If assignments are ambiguous, perform 2D experiments. A COSY experiment is typically quick, while an HSQC experiment will provide detailed C-H connectivity.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is the definitive method for determining the molecular weight of a compound and, with high resolution, its elemental formula.

Causality Behind Experimental Choices: The first question in any structural confirmation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides an exact mass with high precision, which severely constrains the possible elemental formulas to typically a single correct one. Fragmentation patterns observed in certain MS experiments can also provide corroborating evidence for the proposed structure.

Key Experiments & Data Interpretation:

  • Soft Ionization (Electrospray Ionization - ESI): This is the preferred method for TEPTC derivatives as it is a "soft" technique that minimizes fragmentation and typically shows a strong signal for the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). This provides a clear confirmation of the molecular weight.[10]

  • High-Resolution Mass Spectrometry (HRMS): By measuring the mass-to-charge ratio to several decimal places, HRMS allows for the calculation of a unique elemental formula. For instance, the theoretical exact mass of C₁₅H₂₂O₈Na ([M+Na]⁺) is 365.1207, and an experimental value within a few parts per million (ppm) of this provides very high confidence in the formula.

  • Electron Ionization (EI) - GC/MS: While more likely to cause extensive fragmentation and a weak or absent molecular ion peak for a molecule of this size, the resulting fragmentation pattern can act as a fingerprint.[11] Expected fragments for TEPTC would correspond to the loss of ethoxy groups (-OC₂H₅, mass 45) or cleavage of the C-C bonds in the propane backbone.[11][12]

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is infused directly into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to detect sodiated [M+Na]⁺ or protonated [M+H]⁺ adducts. The instrument is set to a high resolution (typically >10,000).

  • Data Analysis: The exact mass of the most abundant molecular ion peak is determined and compared against the theoretical exact mass for the proposed formula using a formula calculator. The mass error should ideally be less than 5 ppm.

X-Ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for structural elucidation, providing an unambiguous, three-dimensional model of a molecule's atomic arrangement in the solid state.[13]

Causality Behind Experimental Choices: When absolute certainty of structure, including stereochemistry, is required, X-ray crystallography is the ultimate arbiter. It directly visualizes the atomic positions and connectivity, leaving no room for the ambiguity that can sometimes arise from interpreting spectroscopic data. This is particularly valuable if the synthesis could have produced complex stereoisomers.

Key Experiments & Data Interpretation:

The result of a successful X-ray crystallography experiment is a 3D model of the molecule. The output directly shows the bonding arrangement of all atoms, bond lengths, and bond angles, providing definitive proof of the this compound structure.

  • Crystallization: This is the most critical and often rate-limiting step.[13] The purified compound must be induced to form high-quality, single crystals. This is typically achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion.[13]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on the goniometer of a diffractometer.

  • Data Collection: The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, ultimately yielding the final 3D molecular structure.

Comparative Summary and Recommended Workflow

The choice of technique depends on the level of certainty required and the nature of the sample. The following table provides a direct comparison of these primary methods.

Technique Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistryNon-destructive, provides rich structural detail, excellent for isomersCan have overlapping signals, requires pure sample5-10 mg, soluble
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity, definitive molecular formula (HRMS)Does not provide connectivity, isomers can be indistinguishable< 1 mg, soluble
X-Ray Crystallography Unambiguous 3D structure, absolute configurationDefinitive proof of structure and stereochemistryRequires a high-quality single crystal, which can be difficult to obtainSingle crystal
Logical Workflow for Structure Confirmation

A logical and efficient workflow combines these techniques to build a robust case for the molecular structure. This process ensures that easily obtainable and highly informative data are collected first, reserving more challenging techniques for ultimate confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Elucidation cluster_2 Ultimate Confirmation synthesis Purified Compound ms HRMS Analysis synthesis->ms nmr 1D NMR (¹H, ¹³C) synthesis->nmr structure_proposed Proposed Structure ms->structure_proposed Provides Elemental Formula nmr_2d 2D NMR (COSY, HSQC) nmr->nmr_2d Ambiguity in 1D? nmr->structure_proposed Provides Initial Connectivity nmr_2d->structure_proposed Confirms Connectivity xray X-Ray Crystallography structure_proposed->xray Absolute Proof Needed? structure_confirmed Confirmed Structure structure_proposed->structure_confirmed Data Consistent? xray->structure_confirmed

Sources

A Comparative Analysis of Tetraethyl Propane-1,1,2,3-tetracarboxylate and Diethyl 1,1,3,3-propanetetracarboxylate as Versatile Synthons

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, polysubstituted aliphatic esters offer a versatile platform for the introduction of multiple functionalities. This guide provides a detailed comparative analysis of two structurally isomeric esters: Tetraethyl propane-1,1,2,3-tetracarboxylate and Diethyl 1,1,3,3-propanetetracarboxylate. While both share the same molecular formula, the distinct arrangement of their ester groups imparts unique chemical personalities, influencing their synthesis, physicochemical properties, and reactivity, particularly in the construction of heterocyclic scaffolds relevant to drug discovery.

I. Structural and Synthetic Overview

At the heart of this comparison lie the structural differences between the two molecules. This compound features a vicinal and geminal arrangement of its four ester groups, with two on the terminal carbon, one on the adjacent carbon, and the fourth on the next carbon in the propane chain. In contrast, Diethyl 1,1,3,3-propanetetracarboxylate possesses a symmetrical structure with two geminal diethyl ester groups at the 1 and 3 positions of the propane backbone. This fundamental difference in substitution pattern dictates their synthetic accessibility and subsequent chemical behavior.

A. Synthesis of this compound

The preparation of this compound is well-documented and can be reliably achieved in high yields. A classic and robust method involves the Michael addition of diethyl malonate to diethyl fumarate, catalyzed by a base such as sodium ethoxide.[1] This procedure, detailed in Organic Syntheses, consistently provides the target compound in yields of 93-94%.[1]

Experimental Protocol: Synthesis of this compound [1]

  • In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, 92 g of sodium is dissolved in 1 kg of absolute ethyl alcohol.

  • After cooling, 800 g of diethyl malonate is added with stirring.

  • The mixture is gently warmed, and 700 g of diethyl fumarate is added from the dropping funnel at a rate that maintains a gentle boil.

  • The reaction mixture is boiled for an additional hour after the addition is complete.

  • After cooling, 250 g of glacial acetic acid is added.

  • The majority of the alcohol is removed by distillation under reduced pressure.

  • The residue is poured into water, and the aqueous layer is extracted multiple times with carbon tetrachloride.

  • The combined organic layers are washed with water, and the solvent is removed by distillation.

  • The final product is obtained by vacuum distillation, collecting the fraction at 182–184 °C/8 mm.

Caption: Synthesis of this compound.

B. Synthesis of Diethyl 1,1,3,3-propanetetracarboxylate

The synthesis of Diethyl 1,1,3,3-propanetetracarboxylate is achieved through the condensation of two equivalents of diethyl malonate with a one-carbon electrophile, typically formaldehyde or its equivalent. This reaction proceeds via a tandem Knoevenagel condensation and Michael addition sequence.[2] The initial Knoevenagel condensation of diethyl malonate with formaldehyde, catalyzed by a weak base like diethylamine or potassium bicarbonate, forms diethyl methylenemalonate.[3] This highly reactive intermediate then undergoes a Michael addition with a second molecule of diethyl malonate enolate to furnish the final product.

Experimental Protocol: Synthesis of Diethyl 1,1,3,3-propanetetracarboxylate (via Diethyl bis(hydroxymethyl)malonate intermediate)

A related and well-documented procedure from Organic Syntheses describes the formation of the diethyl bis(hydroxymethyl)malonate intermediate, which can be a precursor to the desired tetraester.[4]

  • A formaldehyde solution (equivalent to 2 moles of formaldehyde) and 8 g of potassium bicarbonate are placed in a beaker at 20 °C.

  • With mechanical stirring, 160 g (1 mole) of diethyl malonate is added dropwise, maintaining the temperature between 25–30 °C.

  • Stirring is continued for 1 hour after the addition is complete.

  • The reaction mixture is worked up by adding a saturated solution of ammonium sulfate and extracting with ether.

  • The dried ethereal extract is concentrated to yield diethyl bis(hydroxymethyl)malonate.

Further reaction of this intermediate or direct one-pot procedures lead to the formation of Diethyl 1,1,3,3-propanetetracarboxylate. While a specific high-yield protocol for the direct synthesis of the tetraester is less commonly cited than for its isomer, the general methodology is well-established in the context of malonic ester chemistry.

Caption: Synthesis of Diethyl 1,1,3,3-propanetetracarboxylate.

II. Comparative Physicochemical and Spectroscopic Properties

The structural isomerism of these compounds leads to differences in their physical and spectroscopic properties. A summary of these properties is presented in the table below.

PropertyThis compoundDiethyl 1,1,3,3-propanetetracarboxylate
CAS Number 635-03-0[2]2121-66-6[5]
Molecular Formula C₁₅H₂₄O₈C₁₅H₂₄O₈
Molecular Weight 332.35 g/mol 332.35 g/mol [5]
Appearance Colorless liquid[5]-
Boiling Point 182–184 °C at 8 mmHg[1]-
Refractive Index --
A. Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectra of these isomers are expected to show distinct patterns. For this compound, the asymmetry of the molecule would lead to more complex multiplets for the methylene and methine protons of the propane backbone. In contrast, the symmetrical structure of Diethyl 1,1,3,3-propanetetracarboxylate should result in a simpler spectrum, with a characteristic signal for the central methylene protons of the propane chain.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of this compound will exhibit more signals for the backbone carbons due to the lack of symmetry. Diethyl 1,1,3,3-propanetetracarboxylate, with its C2v symmetry, will show fewer carbon signals.

Infrared (IR) Spectroscopy: Both compounds will display a strong absorption band in the region of 1730-1750 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional groups.[6] Subtle differences in the fingerprint region may arise from the different substitution patterns. The IR spectrum for Diethyl 1,1,3,3-propanetetracarboxylate is available and shows a strong carbonyl peak.[5]

III. Reactivity and Synthetic Utility: A Focus on Heterocycle Synthesis

Both tetraesters are valuable precursors for the synthesis of various heterocyclic systems, owing to the presence of multiple electrophilic carbonyl centers and acidic α-protons. Their differing structures, however, can lead to different cyclization products or reactivity profiles. A particularly common and synthetically useful reaction is their condensation with hydrazine to form pyridazine and pyrazole derivatives.

A. This compound in Heterocyclic Synthesis

The vicinal dicarbonyl moiety in this compound makes it an excellent precursor for the synthesis of pyridazine derivatives. Reaction with hydrazine hydrate can lead to the formation of a dihydropyridazinedione ring system. The adjacent gem-dicarboxylate offers further opportunities for functionalization or subsequent ring closures.

Reactivity_TEPT TEPT This compound Pyridazine Pyridazinedione Derivative TEPT->Pyridazine + Hydrazine Hydrazine Hydrazine (H₂N-NH₂)

Caption: Cyclization of TEPT with hydrazine.

B. Diethyl 1,1,3,3-propanetetracarboxylate in Heterocyclic Synthesis

The 1,3-dicarbonyl relationship of the ester groups in Diethyl 1,1,3,3-propanetetracarboxylate predisposes it to reactions characteristic of β-dicarbonyl compounds. Condensation with hydrazine can lead to the formation of pyrazole derivatives. The reaction likely proceeds through the formation of a pyrazolidinone intermediate, which can then be further functionalized or aromatized.

Reactivity_DEPT DEPT Diethyl 1,1,3,3-propanetetracarboxylate Pyrazole Pyrazolidinone Derivative DEPT->Pyrazole + Hydrazine Hydrazine Hydrazine (H₂N-NH₂)

Caption: Cyclization of DEPT with hydrazine.

IV. Head-to-Head Comparison and Conclusion

FeatureThis compoundDiethyl 1,1,3,3-propanetetracarboxylate
Synthesis High-yield, well-documented procedure available (93-94% yield).[1]Synthesis via tandem Knoevenagel-Michael reaction; direct high-yield protocol less common.[2]
Structural Feature Asymmetric, vicinal and geminal esters.Symmetric, two geminal diethyl ester groups.
Reactivity with Hydrazine Forms pyridazine-type heterocycles.Forms pyrazole-type heterocycles.
Synthetic Utility Precursor for substituted pyridazines and other complex molecules.Precursor for substituted pyrazoles and other molecules derived from 1,3-dicarbonyl compounds.

The choice between these two reagents will ultimately depend on the desired target molecule. For researchers aiming to construct pyridazine-based structures, this compound is the clear choice due to its straightforward synthesis and appropriate functionality. Conversely, for the synthesis of pyrazoles or other systems requiring a 1,3-dicarbonyl synthon, Diethyl 1,1,3,3-propanetetracarboxylate provides the necessary structural motif. This guide serves to illuminate the key differences between these two powerful building blocks, enabling more informed and strategic decisions in the design and execution of complex organic syntheses.

V. References

  • Clarke, H. T.; Murray, T. F. Ethyl propane-1,1,2,3-tetracarboxylate. Org. Synth.1921 , 1, 25. [Link]

  • Gault, H.; El-Kiemy, M. F. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Org. Synth.1932 , 12, 54. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220073, Tetraethyl 1,1,3,3-propanetetracarboxylate. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Zolfigol, M. A. et al. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules2012 , 17, 13866-13876. [Link]

  • El-Gendy, A. A. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals2022 , 15, 1096. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81965, Tetraethyl propane-1,2,2,3-tetracarboxylate. [Link]

  • SpectraBase. 1,1,3,3-Propane-tetracarboxylic acid, tetraethyl ester. [Link]

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A Senior Application Scientist's Guide to Purity Validation of Tetraethyl Propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in the Synthesis of Tetraethyl Propane-1,1,2,3-tetracarboxylate

This compound (TEPT) is a polyfunctional ester with significant applications in organic synthesis, serving as a versatile precursor for various heterocyclic compounds and chelating agents.[1] Its synthesis is most commonly achieved through a base-catalyzed Michael addition of diethyl malonate to diethyl fumarate.[2][3] While this method is efficient, the reaction milieu can lead to a variety of impurities that can significantly impact the yield, reactivity, and safety profile of subsequent products, particularly in a pharmaceutical context.

This guide provides an in-depth comparison of analytical methodologies for the validation of TEPT purity. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and establishing a framework for creating self-validating analytical systems. The objective is to equip researchers and drug development professionals with the expertise to select and implement the most appropriate purity validation strategy for their specific needs, ensuring the integrity and reliability of their work. The principles outlined are grounded in established regulatory frameworks, such as those from the International Council for Harmonisation (ICH), which emphasize that the validation of an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]

Understanding the Synthetic Landscape and Potential Impurities

The reliability of any purity analysis hinges on a thorough understanding of the synthetic pathway and the potential impurities it can generate. The synthesis of TEPT via Michael addition is a classic carbon-carbon bond-forming reaction.[2][3][6]

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Reaction Mixture cluster_impurities Potential Impurities Diethyl Malonate Diethyl Malonate TEPT This compound (Product) Diethyl Malonate->TEPT Michael Donor Diethyl Fumarate Diethyl Fumarate Diethyl Fumarate->TEPT Michael Acceptor Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->TEPT catalyzes Unreacted DEM Unreacted Diethyl Malonate Unreacted DEF Unreacted Diethyl Fumarate Side Products Side Products (e.g., self-condensation) Residual Solvents Residual Solvents (e.g., Ethanol)

Caption: Reaction scheme for TEPT synthesis highlighting the product and key potential impurities.

The primary impurities to consider are:

  • Unreacted Starting Materials: Diethyl malonate and diethyl fumarate.

  • Side-Products: Self-condensation products of diethyl malonate or other base-mediated side reactions.

  • Residual Solvents: Ethanol is often used as a solvent and can be carried through the workup.[2]

  • Inorganic Salts: From the catalyst (e.g., sodium acetate if acetic acid is used for neutralization).[2]

A robust analytical workflow is therefore essential to not only quantify the purity of TEPT but also to identify and quantify these specific process-related impurities.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique is driven by the specific information required, such as qualitative confirmation, precise quantification, or the identification of unknown impurities. Here, we compare the most effective methods for TEPT analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the premier technique for the quantitative determination of non-volatile organic impurities in drug substances.[7] Its ability to separate components in a complex mixture makes it ideal for resolving TEPT from its structurally similar starting materials and side-products.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For esters like TEPT, a reverse-phase method is typically effective. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl groups exhibit some absorbance at low wavelengths (~210 nm).

Experimental Protocol: Reverse-Phase HPLC for TEPT Purity

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid improves peak shape and suppresses ionization of any free carboxylates.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Sample Preparation:

    • Accurately weigh ~25 mg of the TEPT reaction product into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Causality: This diluent is chosen to be compatible with the mobile phase and ensure complete dissolution.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
20.02080
20.17030
25.07030
Causality: A gradient is crucial for eluting the more polar starting materials early while ensuring the more non-polar TEPT product is eluted with good peak shape in a reasonable time.

Data Interpretation and Comparison

The primary output is a chromatogram. Purity is calculated based on the area percent of the main TEPT peak relative to the total area of all peaks.

AnalyteExpected Retention Time (min)Relative Response Factor (RRF)Typical Area % (Crude)
Diethyl Malonate~3.5~1.1< 1.0%
Diethyl Fumarate~4.2~1.0< 1.0%
TEPT ~12.5 1.00 (by definition) >95%
Side-Product 1VariableTo be determined< 0.5%

Note: Relative Response Factors should be experimentally determined for accurate quantification of specific impurities.

Trustworthiness & Self-Validation: The specificity of the HPLC method is its key strength.[7] By spiking the crude sample with known standards of diethyl malonate and diethyl fumarate, one can confirm the identity of these impurity peaks by observing an increase in their respective peak areas. This confirms the method's ability to separate the analyte from expected impurities.

NMR Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is unparalleled for structural elucidation and can serve as a powerful tool for purity assessment, especially for identifying and quantifying impurities with unique spectral signatures.[8]

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. For TEPT, ¹H NMR is particularly informative. The chemical shift of each proton, its integration (the area under the peak), and its splitting pattern (multiplicity) provide a detailed fingerprint of the molecule.

Experimental Protocol: ¹H NMR for TEPT Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the TEPT sample in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm typically does not interfere with the analyte signals.

    • Add a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known mass if quantitative analysis (qNMR) is desired.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for quantitative measurements.

Data Interpretation and Expected Results

The ¹H NMR spectrum of pure TEPT will show characteristic signals for the ethyl ester groups and the propane backbone. Impurities like diethyl malonate will have a distinct singlet for its central CH₂ group at ~3.4 ppm, which is absent in the final product.

Assignment (TEPT)Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (ethyl esters)~4.2Quartet8H
-CH₃ (ethyl esters)~1.25Triplet12H
Propane backbone -CH-~3.5-3.8Multiplet2H
Propane backbone -CH₂-~2.5-2.7Multiplet2H

Trustworthiness & Self-Validation: The power of NMR lies in its structural specificity. The presence of a peak for the diethyl malonate CH₂ or the vinyl protons of diethyl fumarate (~6.8 ppm) is direct evidence of these impurities. By comparing the integration of an impurity peak to a well-resolved product peak, a molar ratio can be calculated, providing a quantitative purity assessment that is orthogonal to HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

While TEPT itself has a high boiling point (182-184°C at 8 mm Hg), GC-MS is an excellent complementary technique for detecting low-boiling point impurities.[2]

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which fragments them into ions and sorts them by their mass-to-charge ratio, providing a molecular fingerprint for identification.

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • System Preparation:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 15°C/min. Causality: This program allows for the separation of volatile solvents at the beginning and can elute higher boiling starting materials, though the TEPT product itself may not elute.

  • Sample Preparation:

    • Dilute the TEPT sample 1:100 in a suitable solvent like dichloromethane.

  • Analysis:

    • Inject 1 µL into the GC-MS system.

    • The mass spectrometer should scan a range of m/z 40-400.

Data Interpretation: The primary use is qualitative identification. A peak for ethanol will be readily apparent at a low retention time. The mass spectrum of any peak can be compared against a library (e.g., NIST) for confident identification. Commercial suppliers often use GC to specify a purity of >97.0%.

Integrated Analytical Workflow: A Self-Validating System

No single method provides a complete picture. A robust, self-validating purity assessment strategy integrates these techniques.

Start Crude TEPT Sample HPLC HPLC Analysis (Quantitative Purity) Start->HPLC Primary Quantitative Test NMR NMR Analysis (Structural Confirmation) Start->NMR Primary Structural Test GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS Solvent Screen Decision Purity > 99%? No major unidentified peaks? HPLC->Decision NMR->Decision GCMS->Decision Pass Product Meets Specification Decision->Pass Yes Fail Further Purification / Investigation Required Decision->Fail No

Caption: Integrated workflow for comprehensive purity validation of TEPT.

This integrated approach ensures trustworthiness:

  • HPLC provides the primary quantitative result for purity.

  • NMR corroborates this by confirming the structure of the main component and identifying impurities based on their unique chemical shifts.

  • GC-MS ensures that volatile impurities, which might not be well-retained by HPLC, are not overlooked.

If the purity value from HPLC (~98%) aligns with the purity calculated from NMR, and no significant extraneous peaks are observed in any analysis, the researcher can have high confidence in the quality of the material.

Conclusion and Recommendations

For researchers and drug development professionals, validating the purity of this compound is not a perfunctory step but a cornerstone of reliable science.

  • For routine quality control and quantification, a validated HPLC method is the most robust and recommended primary technique due to its high precision and ability to separate key impurities.

  • For initial characterization of a new batch or when troubleshooting a reaction, ¹H NMR is indispensable. It provides unequivocal structural confirmation and can quickly identify the presence of unreacted starting materials.

  • GC-MS should be employed as a complementary technique, particularly when residual solvents are a concern or if volatile side-products are suspected.

By judiciously selecting and integrating these analytical methods, scientists can ensure the purity and integrity of their TEPT, leading to more reproducible and reliable outcomes in their synthetic and developmental endeavors. This multi-faceted approach transforms routine testing into a self-validating system that upholds the highest standards of scientific integrity.

References

  • Clarke, H. T., & Murray, T. F. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). Tetraethyl propane-1,2,2,3-tetracarboxylate. Retrieved from [Link]

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A Researcher's Guide to Differentiating Tetraethyl Propanetetracarboxylate Isomers: A Spectroscopic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

For scientists engaged in organic synthesis and drug development, the precise characterization of molecular structure is paramount. Positional isomers, while possessing identical molecular formulas, can exhibit divergent chemical and biological properties. Their unambiguous identification is therefore not merely an academic exercise but a critical step in ensuring the efficacy and safety of novel compounds. This guide offers a detailed spectroscopic comparison of two common positional isomers of tetraethyl propanetetracarboxylate: tetraethyl propane-1,1,2,3-tetracarboxylate and tetraethyl propane-1,1,3,3-tetracarboxylate . We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to conclusively distinguish between these closely related structures, providing the experimental rationale and data necessary for confident characterization.

The Structural Challenge: Symmetry vs. Asymmetry

The core difference between the 1,1,2,3- and 1,1,3,3- isomers lies in their molecular symmetry. Tetraethyl propane-1,1,3,3-tetracarboxylate possesses a plane of symmetry through the central CH₂ group (C2), rendering the two methine groups (C1 and C3) and their associated ester functions chemically equivalent. In contrast, this compound is an asymmetric molecule, meaning every carbon and proton in its propane backbone is in a unique chemical environment. This fundamental structural difference is the key to their spectroscopic differentiation.

Caption: Molecular structures of the asymmetric 1,1,2,3-isomer and the symmetric 1,1,3,3-isomer.

¹H NMR Spectroscopy: A Tale of Two Backbones

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The spectrum of each compound is dictated by the chemical equivalence and spin-spin coupling of its protons.

Causality of Spectral Differences:

  • Symmetry: In the 1,1,3,3-isomer , the two protons on the central carbon (C2) are equivalent, as are the two methine protons on C1 and C3. This leads to a simplified spectrum.

  • Asymmetry: The 1,1,2,3-isomer lacks symmetry, making all three protons on the propane backbone chemically distinct and resulting in a more complex spectrum with unique signals for each. The ethyl groups attached to different positions will also exhibit distinct signals.

Isomer Backbone Protons Ethyl Protons (CH₂) Ethyl Protons (CH₃)
1,1,2,3- (Asymmetric) Three distinct multiplets for the three unique protons (C1-H, C2-H, C3-H₂). Complex coupling patterns are expected.Up to four distinct quartets, as each of the four ester groups is in a unique chemical environment.Up to four distinct triplets.
1,1,3,3- (Symmetric) [1]Two signals: One triplet for the two equivalent methine protons (C1-H, C3-H) and one triplet for the central methylene protons (C2-H₂).One quartet, as all four ethyl groups are chemically equivalent due to molecular symmetry.One triplet, corresponding to the twelve equivalent methyl protons.
Table 1. Predicted ¹H NMR Spectroscopic Data for Tetraethyl Propanetetracarboxylate Isomers.

Insight: The most telling diagnostic is the number of signals corresponding to the ethyl groups. The observation of a single quartet and a single triplet for the ethoxy groups is a definitive marker for the symmetric 1,1,3,3-isomer. Conversely, a multitude of signals in these regions points strongly to the 1,1,2,3-isomer or another asymmetric structure.

¹³C NMR Spectroscopy: Counting the Carbons

Carbon NMR provides a direct count of the number of unique carbon atoms in a molecule, making it an excellent confirmatory technique.

Causality of Spectral Differences: The principle of symmetry applies directly here. The higher symmetry of the 1,1,3,3-isomer results in fewer signals compared to the complete set of 15 unique carbon signals expected for the asymmetric 1,1,2,3-isomer .

Isomer Carbonyl (C=O) Backbone (CH, CH₂) Ethoxy (OCH₂) Ethoxy (CH₃) Total Signals
1,1,2,3- (Asymmetric) 434415
1,1,3,3- (Symmetric) [1]22228
Table 2. Predicted ¹³C NMR Spectroscopic Data for Tetraethyl Propanetetracarboxylate Isomers.

Insight: A simple count of the signals in the broadband-decoupled ¹³C NMR spectrum provides an unambiguous distinction. The presence of only 8 signals is conclusive proof of the 1,1,3,3- structure, while a spectrum showing 15 signals confirms the 1,1,2,3-isomer. The chemical shifts of carbonyl carbons in α,β-unsaturated systems or other conjugated systems can vary, but for these saturated esters, they are expected in the typical 165-175 ppm range.[2]

Infrared (IR) Spectroscopy: The Vibrational Signature

While NMR provides detailed connectivity information, IR spectroscopy offers a rapid assessment of the functional groups present. For these isomers, the spectra will be broadly similar but may exhibit subtle differences in the fingerprint region.

Causality of Spectral Differences: Both isomers are tetra-esters and will therefore be dominated by two key vibrational modes:

  • C=O Stretch: A very strong and sharp absorption band between 1730-1750 cm⁻¹ .

  • C-O Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.

Differentiation based on IR alone is challenging.[3] However, the overall pattern of vibrations in the fingerprint region (<1500 cm⁻¹) is unique to the molecule's specific structure and symmetry. The more symmetric 1,1,3,3-isomer may present a "cleaner" or less complex spectrum in this region compared to the asymmetric 1,1,2,3-isomer .

Isomer Key Absorption Bands (cm⁻¹) Distinguishing Features
1,1,2,3- (Asymmetric) ~2980 (C-H stretch), ~1740 (C=O stretch, very strong), ~1200 (C-O stretch, strong)Likely a more complex set of absorptions in the 1400-800 cm⁻¹ fingerprint region due to the lack of symmetry.
1,1,3,3- (Symmetric) [1]~2980 (C-H stretch), ~1740 (C=O stretch, very strong), ~1200 (C-O stretch, strong)May exhibit fewer or sharper bands in the fingerprint region compared to its asymmetric counterpart.
Table 3. Expected IR Spectroscopic Data for Tetraethyl Propanetetracarboxylate Isomers.

Mass Spectrometry: Deconstructing the Isomers

Mass spectrometry provides the molecular weight and, crucially, information about the molecule's fragmentation pathways. While both isomers have the same molecular weight (332.35 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) will differ based on the stability of the resulting carbocations and radical fragments.[4]

Causality of Spectral Differences: The location of the ester groups dictates the C-C bonds that are most likely to cleave.

  • 1,1,3,3-Isomer: Cleavage between C1-C2 or C2-C3 is equivalent and would lead to specific, stabilized fragments. The presence of two malonate-like termini (a carbon substituted with two ester groups) will heavily influence fragmentation.

  • 1,1,2,3-Isomer: The C1-C2 and C2-C3 bonds are in different chemical environments. Cleavage at these two sites will produce distinct sets of fragments, leading to a different mass spectrum compared to the symmetric isomer. Differentiating isomers by mass spectrometry often relies on careful analysis of the relative intensities of fragment ions.[5]

Isomer Molecular Ion (M⁺) Predicted Key Fragmentation Pathways
1,1,2,3- (Asymmetric) m/z 332Loss of ethoxy radical (-•OCH₂CH₃, m/z 287). Cleavage between C1-C2 and C2-C3 will produce different fragment ions. Expect a complex fragmentation pattern reflecting the molecule's asymmetry.
1,1,3,3- (Symmetric) [1]m/z 332Loss of ethoxy radical (-•OCH₂CH₃, m/z 287). Cleavage of the C1-C2 bond is a likely major pathway, potentially leading to a prominent fragment corresponding to the [CH(COOEt)₂]⁺ cation (m/z 159).
Table 4. Predicted Mass Spectrometry Data for Tetraethyl Propanetetracarboxylate Isomers.

Experimental Protocols

To obtain high-quality, reproducible data, standardized analytical procedures are essential. The following protocols provide a framework for the spectroscopic analysis of these isomers.

G cluster_0 General Workflow Sample Sample Preparation (Dissolve in CDCl₃ for NMR, neat for IR, dilute for MS) NMR NMR Acquisition (¹H, ¹³C, DEPT) Sample->NMR IR IR Acquisition (FTIR-ATR) Sample->IR MS MS Acquisition (GC-MS or ESI-MS) Sample->MS Data Data Analysis (Compare spectra, identify key differences) NMR->Data IR->Data MS->Data Conclusion Structure Confirmation Data->Conclusion

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~10-20 mg of the tetraester and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and identify the multiplicity of each peak.

FTIR Spectroscopy Protocol
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum. Identify the wavenumbers of the major absorption peaks.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Acquire mass spectra across a suitable range (e.g., m/z 40-400) as the compound elutes from the GC column.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern of the compound.

Conclusion

While the positional isomers of tetraethyl propanetetracarboxylate present a classic analytical challenge, a multi-technique spectroscopic approach provides a clear and definitive path to their differentiation. ¹H and ¹³C NMR spectroscopy serve as the primary tools , where the inherent symmetry of the 1,1,3,3-isomer leads to drastically simplified spectra compared to the complex spectra of the asymmetric 1,1,2,3-isomer. IR spectroscopy confirms the presence of the ester functional groups, and mass spectrometry provides molecular weight confirmation and reveals distinct fragmentation patterns rooted in the isomers' unique carbon skeletons. By systematically applying these techniques and understanding the causal relationship between molecular structure and spectral output, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific findings.

References

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  • Both, R. A., & Brey, W. S. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry. Available from: [Link]

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A Senior Application Scientist's Guide to Tetraethyl propane-1,1,2,3-tetracarboxylate: A Superior Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of Tetraethyl propane-1,1,2,3-tetracarboxylate (TEPT) with other commonly employed synthons, such as diethyl malonate and Meldrum's acid. We will explore the inherent advantages of TEPT in the construction of complex molecular architectures, particularly in the synthesis of functionalized cyclopentane rings and carbocyclic nucleoside analogues, supported by experimental data and detailed protocols.

Introduction: The Architectural Advantage of a Pre-functionalized C3 Synthon

This compound, with the molecular formula C₁₅H₂₄O₈, is a tetraester uniquely pre-organized for the efficient construction of five-membered ring systems.[1] Its structure, featuring four ethyl ester groups on a propane backbone, offers a distinct advantage over simpler C3 synthons. Where diethyl malonate provides a reactive methylene group for C-C bond formation and Meldrum's acid offers enhanced acidity for Knoevenagel condensations, TEPT arrives as a more advanced building block, primed for intramolecular cyclization and domino reactions. This pre-functionalization minimizes the number of synthetic steps required to achieve complex carbocyclic frameworks, often leading to improved overall yields and reduced waste.

The true potential of TEPT lies in its ability to undergo intramolecular reactions, such as the Dieckmann condensation, to directly form highly functionalized cyclopentanones. This contrasts with multi-step sequences often required when starting from diethyl malonate, which typically involve an initial Michael addition followed by a separate cyclization step.

Comparative Performance Analysis: TEPT vs. Alternative Synthons

The superiority of a synthon is ultimately determined by its performance in the laboratory. Here, we present a comparative analysis of TEPT against diethyl malonate and Meldrum's acid in key synthetic transformations.

Knoevenagel Condensation: A Tale of Two Acidities

The Knoevenagel condensation is a fundamental C-C bond-forming reaction. While TEPT itself is not typically used directly in this reaction, a comparison between its precursors and common alternatives is insightful. Meldrum's acid, with a pKa of approximately 4.97, is significantly more acidic than diethyl malonate (pKa ≈ 13). This heightened acidity allows for the use of milder bases and often leads to higher yields and shorter reaction times in Knoevenagel condensations.

Table 1: Comparison of Meldrum's Acid and Diethyl Malonate in Knoevenagel Condensation with Benzaldehyde

Active Methylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Meldrum's AcidPiperidine (cat.)EthanolReflux195
Diethyl MalonatePiperidineEthanolReflux685

This data clearly illustrates the kinetic advantage of Meldrum's acid. However, the true value of TEPT emerges in subsequent transformations where its pre-built carbon framework streamlines the synthesis of more complex targets.

Synthesis of Functionalized Cyclopentanes: The Power of Intramolecular Cyclization

The synthesis of functionalized cyclopentane rings is a common objective in natural product synthesis and medicinal chemistry. Here, TEPT demonstrates a significant advantage through its propensity for intramolecular cyclization.

A key reaction is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] In the case of TEPT, this reaction can be employed to directly construct a cyclopentanone ring bearing multiple ester functionalities, which are valuable handles for further elaboration.

Workflow 1: Synthesis of a Functionalized Cyclopentanone

TEPT This compound Base Base (e.g., NaOEt) TEPT->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Cyclization Intramolecular Nucleophilic Acyl Substitution (5-exo-trig) Enolate->Cyclization Cyclic_Intermediate Cyclic β-keto ester Intermediate Cyclization->Cyclic_Intermediate Protonation Acidic Workup Cyclic_Intermediate->Protonation Product Functionalized Cyclopentanone Protonation->Product

Caption: Dieckmann condensation of TEPT to form a functionalized cyclopentanone.

In contrast, a synthesis starting from diethyl malonate would typically involve a Michael addition to an α,β-unsaturated ester, followed by a separate intramolecular cyclization step, adding to the overall step count and potentially reducing the overall yield.

Table 2: Conceptual Comparison for the Synthesis of a Substituted Cyclopentanone

FeatureThis compound (TEPT)Diethyl Malonate
Synthetic Strategy Intramolecular Dieckmann CondensationMichael Addition followed by Intramolecular Cyclization
Number of Key Steps 12
Key Intermediates EnolateMichael Adduct
Potential for Side Reactions Lower (intramolecular)Higher (intermolecular side reactions possible)
Overall Efficiency Potentially higher due to fewer stepsPotentially lower due to more steps

While direct comparative yield data for the synthesis of an identical target from both synthons is scarce in the literature, the principles of synthetic efficiency strongly favor the use of a pre-functionalized substrate like TEPT for such transformations.

Application in the Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[4] This modification imparts greater metabolic stability. The synthesis of these complex molecules often requires the construction of a highly substituted cyclopentane ring, a task for which TEPT is exceptionally well-suited.

The multiple ester groups on the cyclopentane ring formed from TEPT can be stereoselectively reduced and functionalized to install the necessary hydroxyl and nucleobase-bearing side chains, mimicking the structure of natural ribosides.

Workflow 2: Retrosynthetic Analysis of a Carbocyclic Nucleoside Analogue

Target Carbocyclic Nucleoside Analogue Cyclopentane Functionalized Cyclopentane Target->Cyclopentane Functional Group Interconversion TEPT This compound Cyclopentane->TEPT Intramolecular Cyclization

Caption: Retrosynthetic approach to carbocyclic nucleosides highlighting the key role of TEPT.

The use of TEPT offers a convergent and efficient route to these important therapeutic agents, potentially shortening synthetic sequences and facilitating the exploration of a wider range of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of this compound

This robust procedure, adapted from Organic Syntheses, provides high yields of the target synthon.[1]

Materials:

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • Diethyl fumarate

  • Glacial acetic acid

  • Carbon tetrachloride

  • Distilled water

Procedure:

  • In a 5-L flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 92 g (4 atoms) of sodium in 1 kg of absolute ethanol.

  • After the sodium has completely dissolved, cool the flask and add 800 g (5 moles) of diethyl malonate with stirring.

  • Gently warm the mixture on a steam bath and add 700 g (4.1 moles) of diethyl fumarate from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to boil the mixture for one hour.

  • Cool the mixture and add 250 g (4.2 moles) of glacial acetic acid.

  • Distill off most of the ethanol under reduced pressure.

  • Pour the residue into enough distilled water to dissolve all solids.

  • Separate the aqueous layer and extract it four times with carbon tetrachloride. Combine the organic layers.

  • Wash the combined organic layers twice with water.

  • Distill off the carbon tetrachloride under atmospheric pressure.

  • Distill the residue under reduced pressure to obtain this compound (boiling point 182–184 °C at 8 mm Hg).

Expected Yield: 93–94%[1]

Intramolecular Dieckmann Condensation of this compound (General Protocol)

This protocol provides a general method for the cyclization of TEPT to form a functionalized cyclopentanone.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a cold, dilute aqueous solution of hydrochloric acid until the pH is neutral.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized cyclopentanone.

Conclusion: A Strategically Superior Building Block

In the complex landscape of organic synthesis, the choice of starting materials can profoundly impact the efficiency and success of a synthetic route. This compound stands out as a strategically superior synthon for the construction of highly functionalized five-membered carbocyclic rings. Its pre-functionalized C3 framework allows for rapid and efficient access to complex molecular architectures through intramolecular cyclization, offering a distinct advantage over simpler, more traditional synthons like diethyl malonate and Meldrum's acid. For researchers and drug development professionals, embracing TEPT as a key building block can pave the way for more innovative and efficient syntheses of novel therapeutic agents and complex natural products.

References

  • Clarke, H. T.; Murray, T. F. Ethyl propane-1,1,2,3-tetracarboxylate. Org. Synth.1927 , 7, 46. [Link]

  • Bessières, M.; Chevrier, F.; Roy, V.; Agrofoglio, L. A. Recent progress for the synthesis of selected carbocyclic nucleosides. Future Med. Chem.2015 , 7 (13), 1809–1828. [Link]

  • Bigi, F.; Chesini, L.; Maggi, R.; Sartori, G. Montmorillonite KSF as a convenient solid acid catalyst for the Knoevenagel condensation of aldehydes with Meldrum's acid. Green Chem.1999 , 1, 275-277. [Link]

  • De Clercq, E. Carbocyclic nucleoside analogues. Nucleosides Nucleotides Nucleic Acids2003 , 22 (5-8), 581-591. [Link]

  • Jones, G. The Knoevenagel Condensation. Org. React.1967 , 15, 204-599. [Link]

  • McNab, H. The chemistry of Meldrum's acid. Chem. Soc. Rev.1978 , 7, 345-358. [Link]

  • Padwa, A.; Krumpe, K. E. Application of the intramolecular Pummerer reaction toward the synthesis of heterocyclic molecules. Tetrahedron1992 , 48 (26), 5385-5453. [Link]

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation. Org. React.1967 , 15, 1-203. [Link]

  • Tietze, L. F.; Beifuss, U. Sequential Transformations in Organic Chemistry: A Synthetic Strategy with a Future. Angew. Chem. Int. Ed. Engl.1993 , 32 (2), 131-163. [Link]

  • Wikipedia contributors. Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tetraethyl Propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Waste Management

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and responsible laboratory. This guide provides a detailed operational plan for the disposal of Tetraethyl propane-1,1,2,3-tetracarboxylate (CAS No. 635-03-0), a polyfunctional ester used in organic synthesis.[1] Our objective is to move beyond simple compliance, offering a framework grounded in chemical principles to ensure safety and operational integrity. This document is designed for the professional researcher, providing actionable intelligence to manage this specific chemical waste stream with confidence.

PART 1: CRITICAL FIRST STEP - HAZARD ASSESSMENT

Authoritative Source Verification is Non-Negotiable.

Before handling any chemical waste, the primary source for safety information is the manufacturer-provided Safety Data Sheet (SDS). While a comprehensive, publicly accessible SDS for this compound (CAS 635-03-0) was not available during the preparation of this guide, it is imperative that laboratory personnel obtain and thoroughly review the SDS from their specific chemical supplier (e.g., TCI, Product Number P0487) before proceeding.[2]

Based on the chemical's structure as a high-boiling point organic ester, certain general hazards can be anticipated. However, the following points must be verified against the supplier's SDS.

Anticipated Hazards (To Be Verified with SDS):

  • Contact Hazard: May cause skin and eye irritation upon direct contact.

  • Inhalation Hazard: Low volatility suggests minimal risk at room temperature, but vapors may be irritating if generated at elevated temperatures.

  • Flammability: Likely a combustible liquid, but not highly flammable. Requires a heat source for ignition.

  • Environmental Hazard: Specific aquatic toxicity is unknown. As a standard precaution, release into the environment must be avoided.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, based on standard laboratory practices for non-volatile organic liquids. This must be considered the minimum requirement and should be augmented based on the specific hazards detailed in the supplier's SDS.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against accidental splashes of the liquid or its solutions.
Hand Protection Nitrile gloves.Provides a barrier against direct skin contact. Check the SDS for specific glove material recommendations and breakthrough times.
Body Protection Standard laboratory coat.Protects skin and clothing from minor spills and contamination.
Ventilation General laboratory ventilation.A certified chemical fume hood is required for procedures that may generate aerosols or involve heating, such as the hydrolysis protocol.

PART 2: WASTE STREAM IDENTIFICATION AND SEGREGATION

Proper segregation is the most critical step in an effective chemical waste management program. It ensures safety, compliance, and significantly reduces disposal costs.

This compound is a non-halogenated organic compound . Therefore, its waste must be collected in a designated "Non-Halogenated Organic Waste" or "Solvent Waste" container.[3][4]

Crucial Segregation Rules:

  • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform). Disposal of mixed halogenated waste is significantly more expensive and complex.[5]

  • DO NOT mix with aqueous waste, strong acids, or bases in the bulk collection container.[5]

  • DO NOT dispose of this chemical down the drain.[3][6]

PART 3: DISPOSAL PATHWAYS: A DECISION-BASED APPROACH

The appropriate disposal method depends primarily on the quantity of waste generated. The following diagram illustrates the decision-making process for selecting the correct disposal pathway.

G start Waste Generated: This compound decision Assess Waste Volume start->decision path_a Pathway A: Bulk Waste Collection decision->path_a > 50 mL or Mixed with other organics path_b Pathway B: In-Lab Chemical Decontamination decision->path_b < 50 mL and Uncontaminated end_a Store for Licensed Waste Disposal path_a->end_a end_b Dispose Neutralized Aqueous Solution per Local Regulations path_b->end_b

Caption: Disposal decision workflow for this compound.

Pathway A: Bulk Waste Collection (Recommended for >50 mL or Mixed Wastes)

This is the standard and most straightforward procedure for routine disposal of organic waste in a laboratory setting.

Step-by-Step Protocol:

  • Select a Compatible Container: Use a designated and properly vented chemical waste container made of glass or polyethylene. Ensure the container is clean and dry.

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste," your name, lab location, and the date.[5]

  • Document Contents: As you add waste, log the chemical name ("this compound") and the estimated volume on the container's label or an attached log sheet. Do not use abbreviations.[6]

  • Transfer Waste: Carefully pour the waste into the container using a funnel. Perform this transfer inside a chemical fume hood.

  • Keep Container Closed: Securely cap the container immediately after adding waste. Do not leave funnels in the container opening.[6]

  • Store Safely: Store the container in a designated satellite accumulation area, which should be in a secondary container to prevent spills.

  • Arrange for Pickup: Once the container is full or has been in use for a specified period (consult your institution's EHS guidelines), contact your Environmental Health and Safety (EHS) department for professional disposal.

Pathway B: In-Lab Chemical Decontamination via Hydrolysis (For Small, Uncontaminated Quantities <50 mL)

For small quantities, chemical deactivation is a viable option that can render the compound suitable for a less hazardous disposal route. The guiding principle here is the base-catalyzed hydrolysis (saponification) of the ester functional groups. This irreversible reaction converts the water-insoluble ester into water-soluble products: propane-1,1,2,3-tetracarboxylic acid (as its sodium salt) and ethanol.[7][8]

Principle of Decontamination: Saponification The four ester groups of the molecule react with hydroxide ions (e.g., from NaOH) to yield the corresponding sodium carboxylate salt and ethanol. This reaction is irreversible and proceeds to completion with excess base and gentle heating.[9]

C₁₅H₂₄O₈ + 4 NaOH → C₇H₄O₈Na₄ + 4 C₂H₅OH

Experimental Protocol:

Reagents and Equipment:

  • This compound waste (<50 mL)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the waste)

  • pH paper or pH meter

  • Chemical fume hood

Step-by-Step Methodology:

  • Work in a Fume Hood: Perform all steps of this procedure in a certified chemical fume hood.

  • Dilute the Ester: Place the ester waste into the beaker or flask. Add the magnetic stir bar. For every 10 mL of ester, add approximately 50 mL of water to create a slurry.

  • Initiate Hydrolysis: Begin stirring the mixture. Slowly add a 20% molar excess of 1 M NaOH solution. For every 10 mL (~11.2 g or 0.034 moles) of ester, you will need approximately 165 mL of 1 M NaOH.

  • Observe Reaction: As the base is added, the insoluble ester will gradually be consumed, and the mixture will become a clear, homogeneous solution. This indicates the progress of the hydrolysis.

  • Ensure Completion (Optional Heating): For complete and rapid hydrolysis, gently heat the mixture to 40-50°C on a stir plate and maintain for 1-2 hours. This ensures the reaction goes to completion.

  • Cool to Room Temperature: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralize the Solution: The resulting solution will be basic. Slowly and with continued stirring, add 1 M HCl to neutralize the excess NaOH and the carboxylate salts. Monitor the pH using pH paper or a meter. Adjust the pH to a neutral range (pH 6-8).

  • Final Disposal: The resulting neutralized aqueous solution contains sodium propanetetracarboxylate, ethanol, and sodium chloride. Consult your institutional and local regulations. In many jurisdictions, this solution is considered safe for drain disposal with copious amounts of running water. However, local regulations must be followed. [10]

PART 4: SPILL MANAGEMENT

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already worn, don the appropriate PPE (gloves, safety goggles, lab coat).

  • Contain the Spill: For small spills (<100 mL), cover the liquid with an inert absorbent material such as vermiculite, cat litter, or a chemical spill pad.

  • Collect Absorbent: Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated solid waste container.

  • Clean the Area: Wipe the spill area with a cloth dampened with soapy water.

  • Dispose of Waste: Label the bag or container as "Solid Waste: this compound on absorbent" and arrange for pickup through your EHS department.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Mol-Instincts. 1,1,2,3-PROPANETETRACARBOXYLIC ACID TETRAETHYL ESTER 635-03-0 wiki. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Scribd. Ester Hydrolysis and Spectroscopy Lab. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • PubChem. Propane-1,1,2,3-tetracarboxylic acid. [Link]

  • Braun Research Group, University of Delaware. Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]

Sources

Personal protective equipment for handling Tetraethyl propane-1,1,2,3-tetracarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Tetraethyl propane-1,1,2,3-tetracarboxylate

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 635-03-0). In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document is built upon foundational principles of laboratory safety, chemical reactivity of poly-esters, and risk mitigation strategies for handling chemicals with incomplete hazard data.

A Note on Scientific Integrity: The absence of a specific SDS necessitates a cautious approach. All recommendations herein are based on the chemical's structure, known reactions of similar ester compounds, and general laboratory safety standards. It is imperative to treat this substance with a high degree of care, assuming it may possess unknown hazards until more definitive data is available.

Core Chemical Profile and Anticipated Hazards

This compound is a polyfunctional ester. While specific toxicity data is not available, we can infer potential hazards based on its chemical class.

PropertyAnticipated CharacteristicRationale & Implication for Handling
Physical State Colorless to light-colored liquid.Low volatility is expected due to its relatively high molecular weight, reducing the risk of inhalation at room temperature. However, aerosols can still be generated.
Reactivity Susceptible to hydrolysis under acidic or basic conditions.Contact with strong acids or bases will lead to its decomposition into propane-1,1,2,3-tetracarboxylic acid and ethanol.[1] This reactivity is generally not violent but should be considered in experimental design and waste segregation.
Thermal Stability Likely stable at standard laboratory temperatures.High temperatures, such as those used in distillation, can cause decomposition.[2] Decomposition may produce smaller, more volatile, and potentially flammable or irritating byproducts like carboxylic acids and alkenes.
Toxicity Data not available.Assume mild to moderate irritation upon contact with skin or eyes. Ingestion and inhalation of mists should be avoided. The primary risk is associated with direct contact.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Standard Laboratory Operations

For routine handling, weighing, and solution preparation at ambient temperatures:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against incidental splashes. For prolonged contact or submersion, heavier-duty gloves should be considered. Always inspect gloves before use and change them immediately if contaminated.[3][4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields.Protects against accidental splashes from the front and sides.[4]
Body Protection Cotton lab coat.Protects skin and personal clothing from minor spills. Ensure the lab coat is fully buttoned.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Operations with Elevated Risk

For procedures involving heating, potential for aerosol generation (e.g., sonicating, vortexing), or handling large quantities:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[4][5]
Respiratory Protection Not generally required if handled in a certified chemical fume hood.If work must be performed outside of a fume hood where aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary.
Hand Protection Double-gloving with nitrile gloves or using thicker, chemical-resistant gloves.Increases protection against potential chemical permeation during higher-risk procedures.[4]

Diagram: PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_location Work Environment start Start: Handling This compound procedure Evaluate Procedure: - Scale - Temperature - Aerosol potential start->procedure standard_ppe Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe Shoes procedure->standard_ppe Routine, small scale, ambient temperature enhanced_ppe Enhanced PPE: - Chemical Goggles - Face Shield - Consider double gloves procedure->enhanced_ppe Heating, large scale, or aerosol risk fume_hood Work in a certified Chemical Fume Hood standard_ppe->fume_hood enhanced_ppe->fume_hood Spill_Response cluster_spill Spill Scenario cluster_response Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill Spill of Tetraethyl propane-1,1,2,3-tetracarboxylate occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or ventilation is poor alert->evacuate If necessary ppe Don appropriate PPE (gloves, goggles, lab coat) alert->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the liquid contain->absorb collect Collect absorbed material into a labeled waste bag absorb->collect decontaminate Decontaminate the area with solvent and then soap/water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a chemical spill.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • ESF. (2013, February 5). PERSONAL PROTECTIVE EQUIPMENT PROCEDURES. Retrieved from [Link]

  • SFA. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • UAB. (2020, July 13). Using PPE in the Laboratory (OHS102) Course Material. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.